molecular formula C9H15NO3 B1284664 1-Propionylpiperidine-3-carboxylic acid CAS No. 926246-53-9

1-Propionylpiperidine-3-carboxylic acid

Cat. No.: B1284664
CAS No.: 926246-53-9
M. Wt: 185.22 g/mol
InChI Key: OHZLEWCRNCMLGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propionylpiperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C9H15NO3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propanoylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-2-8(11)10-5-3-4-7(6-10)9(12)13/h7H,2-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZLEWCRNCMLGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588349
Record name 1-Propanoylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926246-53-9
Record name 1-(1-Oxopropyl)-3-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926246-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanoylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 1-Propionylpiperidine-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-Propionylpiperidine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process: the formation of the precursor, piperidine-3-carboxylic acid (also known as nipecotic acid), followed by the N-acylation of the piperidine ring with a propionyl group. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to facilitate its practical application in a laboratory setting.

I. Overview of the Synthetic Strategy

The synthesis of this compound is most effectively approached through a two-stage process. The initial stage focuses on securing the piperidine-3-carboxylic acid backbone. Subsequently, the secondary amine of the piperidine ring is acylated to introduce the propionyl group.

A critical consideration in this synthesis is the potential for the carboxylic acid moiety to interfere with the N-acylation step. To circumvent this, a common strategy involves the protection of the carboxylic acid as an ester, typically an ethyl or methyl ester. Following the successful N-acylation of the piperidine nitrogen, the ester is hydrolyzed to yield the final carboxylic acid product.

This guide will present two primary routes for the N-acylation step: one employing propionyl chloride and the other utilizing propionic anhydride. Both methods are widely used for the acylation of secondary amines.

II. Synthesis of Piperidine-3-carboxylic Acid

Piperidine-3-carboxylic acid is the essential starting material for this synthesis. A documented method for its preparation involves the hydrolysis of 3-piperidine formamide or its salt.

Experimental Protocol: Synthesis of (S)-Piperidine-3-carboxylic Acid

This protocol is adapted from a patented procedure for the synthesis of the (S)-enantiomer of piperidine-3-carboxylic acid.

Materials:

  • 3-Piperidine formamide hydrochloride

  • Concentrated hydrochloric acid

  • Potassium hydroxide

  • Methanol

  • Ethanol

  • Petroleum ether

Procedure:

  • A mixture of 3-piperidine formamide hydrochloride and concentrated hydrochloric acid is heated to 60-65°C for 3 hours.

  • The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • The reaction mixture is cooled to 15-20°C and stirred for 6 hours.

  • The pH of the solution is adjusted to 7 with a solution of potassium hydroxide in methanol.

  • The reaction mixture is concentrated under reduced pressure.

  • The residue is taken up in methanol and stirred. The mixture is filtered, and the filtrate is concentrated.

  • Ethanol is added to the residue, followed by petroleum ether, to precipitate the product.

  • The solid is collected by filtration and dried to yield (S)-piperidine-3-carboxylic acid.

Quantitative Data:

ParameterValueReference
Starting Material3-Piperidine formamide hydrochlorideCN106831540A
Product(S)-Piperidine-3-carboxylic acidCN106831540A
Yield67%CN106831540B
Enantiomeric Excess (ee)96.8%CN106831540B
Purity (HPLC-ELSD)98.8%CN106831540B

III. N-Acylation of Piperidine-3-carboxylic Acid

As previously mentioned, to avoid side reactions, the carboxylic acid group of piperidine-3-carboxylic acid is often protected as an ester prior to N-acylation. The following protocols assume the use of ethyl piperidine-3-carboxylate as the starting material.

Route A: N-Acylation using Propionyl Chloride

This method utilizes the highly reactive acylating agent, propionyl chloride, often in the presence of a base to neutralize the HCl byproduct. The Schotten-Baumann reaction conditions, which involve a biphasic system with an aqueous base, are well-suited for this transformation.

Experimental Protocol:

  • Esterification of Piperidine-3-carboxylic Acid (if necessary): Piperidine-3-carboxylic acid is converted to its ethyl ester, ethyl piperidine-3-carboxylate, using standard methods such as Fischer esterification (refluxing in ethanol with a catalytic amount of strong acid).

  • N-Propionylation:

    • Dissolve ethyl piperidine-3-carboxylate in a suitable organic solvent such as dichloromethane or toluene.

    • Add a base, such as triethylamine or pyridine (1.5 equivalents), to the solution and cool to 0°C in an ice bath.

    • Slowly add propionyl chloride (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water.

    • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-propionyl-piperidine-3-carboxylic acid ethyl ester.

    • Purify the crude product by column chromatography on silica gel.

  • Hydrolysis:

    • Dissolve the purified ethyl ester in a mixture of ethanol and water.

    • Add a base, such as sodium hydroxide or potassium hydroxide, and stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).

    • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Quantitative Data (Representative):

StepReagentsSolventBaseTemperatureTimeYield
N-PropionylationPropionyl ChlorideDichloromethaneTriethylamine0°C to RT4-12 hHigh
HydrolysisSodium HydroxideEthanol/Water-RT2-6 hHigh
Route B: N-Acylation using Propionic Anhydride

Propionic anhydride is a less reactive but often more convenient acylating agent than propionyl chloride. The reaction is typically carried out in the presence of a base.

Experimental Protocol:

  • Esterification of Piperidine-3-carboxylic Acid (if necessary): As described in Route A.

  • N-Propionylation:

    • Suspend ethyl piperidine-3-carboxylate in an aprotic solvent like ethyl acetate.

    • Add propionic anhydride (e.g., 1.5 equivalents).

    • Add a base, such as triethylamine (e.g., 1.2 equivalents).

    • Heat the mixture to reflux and maintain for 1-3 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature.

    • Wash the reaction mixture with water and saturated aqueous sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-propionyl-piperidine-3-carboxylic acid ethyl ester.

    • Purify the crude product by column chromatography.

  • Hydrolysis:

    • Follow the same hydrolysis procedure as described in Route A.

Quantitative Data (Representative):

StepReagentsSolventBaseTemperatureTimeYield
N-PropionylationPropionic AnhydrideEthyl AcetateTriethylamineReflux1-3 hHigh
HydrolysisSodium HydroxideEthanol/Water-RT2-6 hHigh

IV. Visualizing the Synthesis

Diagrams of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.

Synthesis_Route_A Piperidine-3-carboxylic Acid Piperidine-3-carboxylic Acid Ethyl Piperidine-3-carboxylate Ethyl Piperidine-3-carboxylate Piperidine-3-carboxylic Acid->Ethyl Piperidine-3-carboxylate Esterification (EtOH, H+) 1-Propionyl-piperidine-3-carboxylic acid ethyl ester 1-Propionyl-piperidine-3-carboxylic acid ethyl ester Ethyl Piperidine-3-carboxylate->1-Propionyl-piperidine-3-carboxylic acid ethyl ester N-Acylation (Propionyl Chloride, Et3N) This compound This compound 1-Propionyl-piperidine-3-carboxylic acid ethyl ester->this compound Hydrolysis (NaOH, H2O/EtOH)

Caption: Synthetic Route A via Propionyl Chloride.

Synthesis_Route_B Piperidine-3-carboxylic Acid Piperidine-3-carboxylic Acid Ethyl Piperidine-3-carboxylate Ethyl Piperidine-3-carboxylate Piperidine-3-carboxylic Acid->Ethyl Piperidine-3-carboxylate Esterification (EtOH, H+) 1-Propionyl-piperidine-3-carboxylic acid ethyl ester 1-Propionyl-piperidine-3-carboxylic acid ethyl ester Ethyl Piperidine-3-carboxylate->1-Propionyl-piperidine-3-carboxylic acid ethyl ester N-Acylation (Propionic Anhydride, Et3N) This compound This compound 1-Propionyl-piperidine-3-carboxylic acid ethyl ester->this compound Hydrolysis (NaOH, H2O/EtOH)

Caption: Synthetic Route B via Propionic Anhydride.

V. Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving the initial formation of piperidine-3-carboxylic acid followed by a selective N-acylation. The protection of the carboxylic acid group as an ester is a key strategy to ensure high yields and minimize side reactions during the acylation step. Both propionyl chloride and propionic anhydride are effective acylating agents for this transformation. The detailed protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize this important molecule for applications in drug discovery and development.

An In-depth Technical Guide to 1-Propionylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Propionylpiperidine-3-carboxylic acid, a derivative of the well-studied nipecotic acid. Due to the limited availability of specific experimental data for this particular compound, this document leverages data from closely related piperidine-3-carboxylic acid analogs to present a thorough profile. This guide covers the fundamental physicochemical properties, proposed synthesis methodologies, and potential biological activities, with a focus on its putative role as a GABA uptake inhibitor. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols for the synthesis and analysis of similar compounds are provided. Conceptual diagrams illustrating a general synthesis workflow and a potential mechanism of action are included to support researchers in their investigations of this class of compounds.

Introduction

Piperidine-3-carboxylic acid and its derivatives are a significant class of compounds in medicinal chemistry, primarily due to their structural analogy to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system. By modulating GABAergic neurotransmission, these compounds exhibit potential therapeutic applications for a variety of neurological disorders, including epilepsy and anxiety. This compound, as an N-acylated derivative of this scaffold, is of interest for its potential to exhibit modified pharmacokinetic and pharmacodynamic properties compared to its parent compound. This guide aims to consolidate the available information and provide a foundational resource for researchers working with this and related molecules.

Compound Profile

Chemical Identity:

IdentifierValue
Compound Name This compound
CAS Number 926246-53-9[1][2]
Molecular Formula C9H15NO3[1][2]
Molecular Weight 185.22 g/mol [1][2]
Synonyms 1-propanoylpiperidine-3-carboxylic acid, 1-propionylnipecotic acid[2]

Chemical Structure:

A 2D representation of the chemical structure of this compound.

Physicochemical Properties (Analog Data)

PropertyPiperidine-3-carboxylic acid (Nipecotic Acid)(S)-1-Boc-piperidine-3-carboxylic acid
Molecular Formula C6H11NO2C11H19NO4
Molecular Weight 129.16 g/mol 229.27 g/mol
Melting Point 254 °C (dec.)165-169 °C
logP (Predicted) -2.9 (XLogP3)[3]Not Available
pKa (Predicted) Not AvailableNot Available
Solubility Soluble in waterNot Available

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly published. However, a general methodology can be inferred from the synthesis of other N-acylated piperidine-3-carboxylic acid derivatives.

General Synthesis of N-Acylated Piperidine-3-carboxylic Acids

This protocol describes a general method for the acylation of the piperidine nitrogen of a piperidine-3-carboxylic acid ester, followed by hydrolysis to yield the final carboxylic acid.

Materials:

  • Piperidine-3-carboxylic acid ethyl ester

  • Propionyl chloride (or other acylating agent)

  • Triethylamine (or other non-nucleophilic base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Lithium hydroxide (LiOH) or other suitable base for hydrolysis

  • Tetrahydrofuran (THF) and Water

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate for extraction

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • N-Acylation:

    • Dissolve piperidine-3-carboxylic acid ethyl ester in anhydrous dichloromethane.

    • Add triethylamine to the solution at 0 °C.

    • Slowly add propionyl chloride dropwise to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-propionylpiperidine-3-carboxylic acid ethyl ester.

    • Purify the crude product by silica gel column chromatography if necessary.

  • Ester Hydrolysis:

    • Dissolve the purified N-propionylpiperidine-3-carboxylic acid ethyl ester in a mixture of tetrahydrofuran and water.

    • Add lithium hydroxide and stir the mixture at room temperature for 4-12 hours.

    • Monitor the reaction by TLC.

    • Once the hydrolysis is complete, remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.

Analytical Characterization

The synthesized compound should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the carboxylic acid and amide carbonyls.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been found, its structural similarity to nipecotic acid, a known GABA uptake inhibitor, suggests it may have similar activity. GABA uptake inhibitors block the reuptake of GABA from the synaptic cleft into presynaptic neurons and glial cells, thereby increasing the concentration of GABA in the synapse and enhancing GABAergic neurotransmission.

The primary targets for this class of compounds are the GABA transporters (GATs), with GAT1 being a key target for many inhibitors.

Visualizations

General Synthesis Workflow

Synthesis_Workflow Start Piperidine-3-carboxylic acid ester Acylation N-Acylation (Propionyl Chloride, Base) Start->Acylation Intermediate N-Propionylpiperidine-3-carboxylic acid ester Acylation->Intermediate Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Intermediate->Hydrolysis Product 1-Propionylpiperidine-3- carboxylic acid Hydrolysis->Product

Caption: General synthesis workflow for N-acylated piperidine-3-carboxylic acids.

Conceptual Mechanism of Action

Mechanism_of_Action cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_Receptor GABA Receptor GABA->GABA_Receptor Binding GAT1 GABA Transporter (GAT1) GAT1->GABA Uptake (Blocked) Compound 1-Propionylpiperidine-3- carboxylic acid Compound->GAT1 Inhibition

Caption: Conceptual mechanism of action as a GABA uptake inhibitor.

Conclusion

This compound is a derivative of a well-established pharmacophore with potential applications in neuroscience research. While specific experimental data for this compound is limited, this guide provides a comprehensive overview based on available information for closely related analogs. The provided synthesis protocols and conceptual diagrams of its potential mechanism of action offer a valuable starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar molecules. Further experimental validation is necessary to fully elucidate the physicochemical properties and biological activity of this compound.

References

Spectroscopic and Structural Elucidation of 1-Propionylpiperidine-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-Propionylpiperidine-3-carboxylic acid, a key heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of analogous structures and established spectroscopic principles. Detailed, generalized experimental protocols for obtaining such data are also provided to aid researchers in their laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from known data for similar piperidine derivatives, carboxylic acids, and amides, offering a reliable reference for spectral analysis.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationNotes
COOH12.0 - 13.0br s1HChemical shift is concentration and temperature dependent; exchangeable with D₂O.
H2ax, H6ax3.8 - 4.1m2HDeshielded due to the adjacent propionyl group.
H2eq, H6eq2.8 - 3.2m2HShielded relative to their axial counterparts.
H32.4 - 2.7m1HMethine proton adjacent to the carboxylic acid.
CH₂ (propionyl)2.2 - 2.4q2HQuartet due to coupling with the methyl protons.
H4, H51.4 - 1.9m4HMethylene protons of the piperidine ring.
CH₃ (propionyl)0.9 - 1.1t3HTriplet due to coupling with the methylene protons.
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
CarbonChemical Shift (δ, ppm)Notes
COOH174 - 176Carboxylic acid carbonyl.
C=O (propionyl)171 - 173Amide carbonyl.
C2, C645 - 50Piperidine ring carbons adjacent to nitrogen.
C338 - 42Piperidine ring carbon attached to the carboxylic acid.
CH₂ (propionyl)27 - 31Methylene carbon of the propionyl group.
C4, C523 - 28Piperidine ring carbons.
CH₃ (propionyl)9 - 12Methyl carbon of the propionyl group.
Table 3: Predicted Infrared (IR) Spectroscopy Data
Functional GroupCharacteristic Absorption (cm⁻¹)IntensityNotes
O-H (Carboxylic Acid)2500 - 3300BroadVery broad due to hydrogen bonding.[1][2][3]
C-H (Aliphatic)2850 - 2960Medium-StrongStretching vibrations of CH₂, and CH₃ groups.
C=O (Carboxylic Acid)1700 - 1725StrongCarbonyl stretch.[1][2][3]
C=O (Amide)1630 - 1660StrongAmide I band.
C-N (Amide)1200 - 1300MediumAmide III band.
C-O (Carboxylic Acid)1210 - 1320Medium-StrongStretching vibration.[2]
O-H (Carboxylic Acid)900 - 960BroadOut-of-plane bend.[2]
Table 4: Predicted Mass Spectrometry (MS) Data
m/zIonNotes
185[M]⁺Molecular ion peak.
140[M - COOH]⁺Loss of the carboxylic acid group.[4]
128[M - C₃H₅O]⁺Alpha-cleavage with loss of the propionyl group.
112[M - COOH - C₂H₄]⁺Subsequent loss of ethylene from the piperidine ring.
84[C₅H₁₀N]⁺Piperidine ring fragment after loss of propionyl and carboxyl groups.
57[C₃H₅O]⁺Propionyl cation.

Experimental Protocols

The following are detailed, generalized methodologies for acquiring high-quality spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). DMSO-d₆ is often preferred for observing the exchangeable proton of the carboxylic acid.[5]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition :

    • Spectrometer : 400 MHz or higher field strength NMR spectrometer.

    • Pulse Program : Standard single-pulse experiment (zg30).

    • Spectral Width : 0-14 ppm.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 16-64 scans, depending on sample concentration.

  • ¹³C NMR Acquisition :

    • Pulse Program : Standard proton-decoupled experiment (zgpg30).

    • Spectral Width : 0-200 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 1024-4096 scans, due to the lower natural abundance of ¹³C.[6]

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Solid Sample (KBr Pellet) : Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk.

    • Solid Sample (ATR) : Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

    • Liquid/Solution Sample : A thin film of the sample can be placed between two salt plates (e.g., NaCl or KBr), or a solution can be prepared in a suitable solvent (e.g., CCl₄) and placed in a liquid cell.[7]

  • Data Acquisition :

    • Spectrometer : Fourier Transform Infrared (FTIR) spectrometer.[8][9]

    • Spectral Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • A background spectrum of the empty sample holder (or pure solvent) should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation :

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.[10]

  • Data Acquisition :

    • Mass Spectrometer : A variety of mass spectrometers can be used, such as Electrospray Ionization (ESI) or Electron Ionization (EI) sources coupled with a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.[11][12]

    • Ionization Mode : Positive or negative ion mode can be selected depending on the analyte's properties. For a carboxylic acid, both modes can be informative.

    • Mass Range : Scan a wide mass range (e.g., m/z 50-500) to detect the molecular ion and fragment ions.

    • Fragmentation : For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis and structural elucidation of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Elucidation Sample Compound of Interest (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or ATR Sample Sample->Prep_IR Prep_MS Prepare Dilute Solution in Volatile Solvent Sample->Prep_MS Acquire_NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->Acquire_NMR Acquire_IR FTIR Spectrometer Prep_IR->Acquire_IR Acquire_MS Mass Spectrometer (ESI or EI) Prep_MS->Acquire_MS Analyze_NMR Analyze Chemical Shifts, Coupling, Integration Acquire_NMR->Analyze_NMR Analyze_IR Analyze Characteristic Absorption Bands Acquire_IR->Analyze_IR Analyze_MS Analyze Molecular Ion and Fragmentation Pattern Acquire_MS->Analyze_MS Structure Structural Elucidation Analyze_NMR->Structure Analyze_IR->Structure Analyze_MS->Structure

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Propionylpiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the methodologies used to assess the solubility and stability of a chemical entity, using 1-Propionylpiperidine-3-carboxylic acid (CAS No. 926246-53-9) as a case study. However, a thorough search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility or stability data for this compound. Therefore, the data presented in the tables within this guide are purely illustrative and intended to serve as a template for data presentation. The experimental protocols described are established, standard methodologies applicable for the characterization of this and similar molecules.

Executive Summary

The journey of a drug candidate from discovery to a viable therapeutic is critically dependent on its physicochemical properties. Among the most pivotal of these are solubility and stability, which directly influence bioavailability, manufacturability, and shelf-life. This guide focuses on this compound, a substituted piperidine derivative, outlining the essential experimental frameworks for determining its aqueous solubility and chemical stability. While specific experimental data for this molecule is not publicly available, this document serves as a technical blueprint for its characterization. It provides detailed protocols for kinetic and thermodynamic solubility assays, as well as a comprehensive approach to stability assessment through forced degradation studies as recommended by ICH guidelines.

Physicochemical Properties of this compound

PropertyData
IUPAC Name This compound
CAS Number 926246-53-9[1]
Molecular Formula C₉H₁₅NO₃[1]
Molecular Weight 185.22 g/mol [1]
Structure A piperidine ring N-acylated with a propionyl group and substituted with a carboxylic acid at the 3-position.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and distribution.[2] It is essential to distinguish between kinetic and thermodynamic solubility, as they provide different insights relevant to different stages of drug development.[3][4]

Kinetic Solubility

Kinetic solubility measures the concentration of a compound in solution when it is rapidly prepared from a high-concentration stock solution (typically in DMSO) and is often indicative of the solubility of amorphous material.[3] It is a high-throughput screening method used in early discovery to flag potential solubility issues.[4]

Table 1: Illustrative Kinetic Solubility Data for this compound (Note: The following data are for illustrative purposes only.)

pHIncubation Time (hours)Mean Solubility (µM) ± SDMethod
5.02450 ± 25Nephelometry
7.42620 ± 30Nephelometry
5.024380 ± 20HPLC-UV
7.424550 ± 28HPLC-UV
Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the saturation concentration of the most stable crystalline form of a compound in a solvent after an extended incubation period.[2][5] This is the "true" solubility and is crucial for formulation development.[2]

Table 2: Illustrative Thermodynamic Solubility Data for this compound (Note: The following data are for illustrative purposes only.)

MediumTemperature (°C)Incubation Time (hours)Mean Solubility (µg/mL) ± SD
pH 7.4 PBS2548105 ± 8
FaSSIF3772150 ± 12
FeSSIF3772135 ± 11

Chemical Stability

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1] Forced degradation (stress testing) is performed to identify likely degradation products, understand degradation pathways, and establish the stability-indicating nature of analytical methods.[6][7]

Table 3: Illustrative Forced Degradation Data for this compound (Note: The following data are for illustrative purposes only.)

Stress ConditionDurationAssay (%)Total Degradants (%)Remarks
0.1 M HCl, 60°C24 hours91.58.5Significant degradation
0.1 M NaOH, 60°C24 hours88.211.8Potential amide hydrolysis
3% H₂O₂, RT12 hours95.14.9Moderate oxidative degradation
60°C, 75% RH7 days98.71.3Minor thermal degradation
Photostability (ICH Q1B)1.2M lux·h / 200 W·h/m²99.50.5Photostable

Experimental Protocols

The following sections detail the methodologies for the key experiments cited.

Protocol for Thermodynamic Solubility Assay (Shake-Flask Method)
  • Preparation: Add an excess amount of solid this compound to vials containing the desired aqueous buffers (e.g., phosphate-buffered saline at pH 7.4, Simulated Gastric Fluid, FaSSIF, FeSSIF).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[8]

  • Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples to pellet the excess solid.

  • Sampling: Carefully remove an aliquot of the supernatant, ensuring no solid is transferred.

  • Quantification: Dilute the supernatant with the appropriate mobile phase and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve.[5]

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are conducted according to ICH guideline Q1A(R2).[1][6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat (e.g., at 60°C). Sample at various time points (e.g., 2, 8, 24 hours). Neutralize samples before analysis.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat (e.g., at 60°C). Sample at various time points. Neutralize samples before analysis. The amide bond of the propionyl group is a potential site for base-catalyzed hydrolysis.

  • Oxidation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[6] Protect from light and sample at various time points.

  • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60°C) and controlled humidity (e.g., 75% RH) for an extended period (e.g., 1-2 weeks).[1]

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: Analyze all stressed samples and controls using a stability-indicating HPLC method (e.g., reverse-phase HPLC with a gradient mobile phase and UV detection). The method must be able to separate the intact drug from all major degradation products.

Visualizations

Experimental Workflow

G compound 1-Propionylpiperidine- 3-carboxylic acid (Ligand) receptor Hypothetical GPCR (e.g., GABA Receptor Subtype) compound->receptor Binds to receptor g_protein G-Protein (α, βγ subunits) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Inhibits camp cAMP (Second Messenger) effector->camp Decreases production pka Protein Kinase A (PKA) camp->pka Reduces activation response Cellular Response (e.g., Change in Neuronal Excitability) pka->response Modulates

References

Potential Biological Activities of 1-Propionylpiperidine-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propionylpiperidine-3-carboxylic acid is a small molecule belonging to the piperidine class of compounds. While direct studies on the biological activities of this specific molecule are not extensively available in public literature, the piperidine-3-carboxylic acid scaffold is a well-established pharmacophore present in a variety of biologically active compounds. This technical guide aims to provide an in-depth overview of the potential biological activities of this compound by examining the documented activities of its structural analogs and derivatives. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds.

This guide summarizes quantitative data from various studies on piperidine-3-carboxylic acid derivatives, details relevant experimental protocols, and provides visualizations of key experimental workflows to facilitate further research and development.

Potential Therapeutic Areas

Based on the biological activities of structurally related compounds, this compound could potentially exhibit activities in the following areas:

  • Central Nervous System (CNS) Disorders: As an analog of nipecotic acid, a known GABA reuptake inhibitor, this compound may modulate GABAergic neurotransmission, suggesting potential applications in epilepsy, anxiety, and other neurological disorders.[1][2][3][4]

  • Oncology: Numerous piperidine derivatives have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines.[5][6] The N-acyl group and the carboxylic acid moiety could play a role in interacting with cancer-related targets.

  • Infectious Diseases: The piperidine scaffold is present in many antimicrobial agents. Derivatives of piperidine-3-carboxylic acid have shown activity against both bacterial and fungal pathogens.[7][8]

Quantitative Data Summary

The following tables summarize the biological activities of various piperidine-3-carboxylic acid derivatives, providing a reference for the potential potency of this compound.

Table 1: GABA Uptake Inhibition by Piperidine-3-Carboxylic Acid Derivatives

Compound/DerivativeTargetAssay SystemIC50 / Ki (nM)Reference
TiagabineGAT-1Rat brain synaptosomesKi = 67[3]
(R)-1-(2-(diarylmethylsulfinyl)ethyl)piperidine-3-carboxylic acid (analogs)GAT-1Cultured cells expressing mouse GAT1Potent inhibition (some analogs 496-fold higher than (R)-nipecotic acid)[1]
N-alkylated 4-hydroxypyrrolidine-2-acetic acid derivativesGAT-1Bovine/porcine brainIC50 = 5.1 - 9.4 µM[9]

Table 2: Cytotoxic/Antiproliferative Activity of Piperidine Derivatives

Compound/DerivativeCell LineActivity MetricValue (µM)Reference
F2S4-p-VPA (Piperidine derivative)LN-18 (Glioblastoma)IC50112[5]
F2S4-p-VPA (Piperidine derivative)MDA-MB-231 (Breast Cancer)IC50142[5]
Chromano-piperidine fused isoxazolidine (3e)NeuroblastomaIC5010.07[10]
Chromano-piperidine fused isoxazolidine (3b)Colon CancerIC5012.6[10]
PiperineC2C12 (Myoblasts)IC5024.3 µg/mL[5]
PHM-EE (Piperidine derivative)MCF-7 (Breast Cancer)IC507.8 µg/mL[5]

Table 3: Antimicrobial Activity of Piperidine Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Sulfonyl Piperidine Carboxamide DerivativesGram-positive & Gram-negative bacteria, FungiModerate to good activity[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the potential biological activities of this compound.

In Vitro GABA Uptake Inhibition Assay

This assay determines the ability of a compound to inhibit the reuptake of GABA into neurons or cells expressing GABA transporters (GATs).

  • Cell Culture and Membrane Preparation:

    • HEK-293 cells stably expressing the desired GABA transporter subtype (e.g., GAT-1) are cultured under standard conditions.

    • Cells are harvested, washed with phosphate-buffered saline (PBS), and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The supernatant is then centrifuged at high speed to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • To each well, add the cell membrane preparation, the radiolabeled ligand (e.g., [³H]-GABA or a specific GAT inhibitor like [³H]-tiagabine), and varying concentrations of the test compound (this compound).

    • Non-specific binding is determined in the presence of a high concentration of a known, non-labeled GAT inhibitor.

    • The plate is incubated to allow binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.

    • The IC50 value (the concentration of the compound that inhibits 50% of the specific binding) is determined by non-linear regression analysis of the dose-response curve.[11][12]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[13][14]

  • Cell Culture and Seeding:

    • Select a panel of human cancer cell lines.

    • Culture the cells in appropriate media and conditions.

    • Harvest logarithmically growing cells and seed them into 96-well plates at a predetermined optimal density.

    • Incubate the plates overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (a known cytotoxic agent).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Assay Procedure:

    • After the incubation period, add a sterile MTT solution to each well and incubate for a few hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (usually around 570 nm).

  • Data Analysis:

    • The absorbance values are proportional to the number of viable cells.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability) from the curve using non-linear regression analysis.[13]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance, which is the lowest concentration that prevents visible growth of a microorganism.

  • Preparation of Inoculum:

    • Grow the test microorganisms (bacteria or fungi) in a suitable broth medium overnight.

    • Dilute the culture to achieve a standardized concentration of microorganisms.

  • Assay Procedure:

    • Perform the assay in a 96-well microtiter plate.

    • Prepare serial twofold dilutions of this compound in the broth medium directly in the wells of the plate.

    • Add the standardized microbial inoculum to each well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination of viability.

Visualizations

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a general workflow for the initial screening and evaluation of the biological activities of a novel compound like this compound.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Biological Screening cluster_secondary Secondary & Mechanistic Studies Synthesis Synthesis of This compound Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) Purification->Cytotoxicity Test Compound Antimicrobial Antimicrobial Susceptibility Testing (MIC Determination) Purification->Antimicrobial Test Compound ReceptorBinding Receptor/Enzyme Binding Assays (e.g., GABA Uptake) Purification->ReceptorBinding Test Compound DoseResponse Dose-Response & IC50/EC50 Determination Cytotoxicity->DoseResponse Antimicrobial->DoseResponse ReceptorBinding->DoseResponse Mechanism Mechanism of Action Studies (e.g., Apoptosis, Enzyme Kinetics) DoseResponse->Mechanism InVivo In Vivo Efficacy & Toxicity Studies (Animal Models) Mechanism->InVivo

Caption: A generalized experimental workflow for assessing the biological activities of a novel compound.

Hypothetical Signaling Pathway: GABAergic Neurotransmission Modulation

This diagram illustrates a simplified, hypothetical pathway of how a GABA uptake inhibitor, potentially including this compound, might act at a synapse.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Synaptic_Cleft Synaptic Cleft GABA_release->Synaptic_Cleft GAT1 GABA Transporter (GAT1) GABA_receptor GABA Receptor Inhibition Neuronal Inhibition GABA_receptor->Inhibition Synaptic_Cleft->GAT1 GABA Reuptake Synaptic_Cleft->GABA_receptor Compound 1-Propionylpiperidine- 3-carboxylic acid (Hypothetical Inhibitor) Compound->GAT1 Inhibition

Caption: A simplified diagram of a GABAergic synapse and the potential inhibitory action of a GAT1 inhibitor.

Conclusion

While direct experimental data for this compound is limited, the extensive research on its structural analogs strongly suggests a high potential for biological activity, particularly in the areas of CNS modulation, anticancer, and antimicrobial applications. The N-propionyl group may influence the compound's lipophilicity, membrane permeability, and interaction with biological targets compared to other N-substituted piperidine-3-carboxylic acid derivatives.

This technical guide provides a starting point for researchers by summarizing the known activities of related compounds and detailing the necessary experimental protocols to begin a systematic evaluation of this compound. Further investigation through the outlined in vitro assays is warranted to elucidate the specific biological profile and therapeutic potential of this molecule.

References

The Untapped Potential of 1-Propionylpiperidine-3-carboxylic Acid: A Scaffold for Future Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Among its many derivatives, piperidine-3-carboxylic acid, also known as nipecotic acid, has garnered significant attention, particularly for its role as a gamma-aminobutyric acid (GABA) reuptake inhibitor.[4][5] This guide delves into the specifics of a lesser-explored, yet potentially valuable derivative: 1-propionylpiperidine-3-carboxylic acid . While not as extensively studied as other nipecotic acid analogs, its unique structural features present a compelling starting point for the design of novel therapeutics targeting a range of biological pathways.

This technical guide will provide a comprehensive overview of the this compound scaffold, including its synthesis, potential applications in medicinal chemistry, and detailed experimental protocols. We will explore its promise as a core structure for developing new chemical entities and provide the necessary tools for researchers to embark on this exploratory journey.

Synthesis of the Core Scaffold

The synthesis of this compound can be readily achieved through the N-acylation of piperidine-3-carboxylic acid (nipecotic acid). A general and efficient method involves the reaction of nipecotic acid with propionic anhydride. This straightforward approach allows for the introduction of the propionyl group onto the piperidine nitrogen, yielding the target scaffold.

Experimental Protocol: Synthesis of this compound

Materials:

  • Piperidine-3-carboxylic acid (Nipecotic acid)

  • Propionic anhydride

  • Aprotic solvent (e.g., Toluene, Ethyl acetate)

  • Base (e.g., Triethylamine, Pyridine)

  • Methanol

  • Hydrochloric acid (for salt formation, optional)

  • Sodium hydroxide (for pH adjustment)

  • Drying agent (e.g., Magnesium sulfate, Sodium sulfate)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve piperidine-3-carboxylic acid in an appropriate aprotic solvent such as toluene.

  • Addition of Base: Add a suitable base, for example, triethylamine, to the solution to act as an acid scavenger.

  • Acylation: Cool the mixture in an ice bath and slowly add propionic anhydride dropwise with continuous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Acidify the aqueous layer with hydrochloric acid and then extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over a drying agent, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Medicinal Chemistry Applications: A Scaffold with Diverse Potential

The this compound scaffold offers several key features for drug design. The propionyl group provides a balance of lipophilicity and polarity, potentially influencing pharmacokinetic properties such as membrane permeability and metabolic stability. The carboxylic acid moiety serves as a versatile handle for further derivatization into esters, amides, and other functional groups, allowing for the exploration of a wide chemical space and the fine-tuning of interactions with biological targets.

While direct derivatization of this compound is not extensively documented, the vast body of research on other N-substituted nipecotic acid derivatives provides a strong foundation for predicting its potential applications.

Potential Therapeutic Areas:
  • Central Nervous System (CNS) Disorders: Building upon the established role of nipecotic acid derivatives as GABA uptake inhibitors, analogs of this compound could be explored for the treatment of epilepsy, anxiety, and other neurological conditions.[4][5] The propionyl group may modulate blood-brain barrier penetration, a critical factor for CNS-acting drugs.

  • Pain and Inflammation: The piperidine scaffold is present in numerous analgesic compounds. Derivatives of this compound could be investigated as novel analgesics or anti-inflammatory agents.

  • Metabolic Diseases: The structural similarity to other biologically active piperidine carboxylic acids suggests potential applications in targeting metabolic pathways.

  • Oncology: Certain piperidine-3-carboxamide derivatives have shown promise in inducing senescence-like phenotypes in melanoma cells, opening an avenue for cancer research.[6]

Derivatization Strategies and Experimental Protocols

The carboxylic acid group of the scaffold is the primary site for derivatization to generate a library of diverse compounds for biological screening.

Synthesis of 1-Propionylpiperidine-3-carboxamides

Amide derivatives are a cornerstone of medicinal chemistry due to their metabolic stability and ability to form key hydrogen bond interactions with protein targets.

Experimental Protocol: General Procedure for Amide Coupling

Materials:

  • This compound

  • Desired amine

  • Coupling agent (e.g., EDC, HATU, DCC)

  • Base (e.g., DIPEA, Triethylamine)

  • Solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve this compound in a suitable solvent like DMF.

  • Add the coupling agent (e.g., 1.1 equivalents of HATU) and a base (e.g., 2 equivalents of DIPEA).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the desired amine (1.0 equivalent) to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the desired amide.

Synthesis of this compound Esters

Ester derivatives can act as prodrugs, improving the bioavailability of the parent carboxylic acid.

Experimental Protocol: General Procedure for Esterification

Materials:

  • This compound

  • Desired alcohol

  • Acid catalyst (e.g., Sulfuric acid) or coupling agent (e.g., DCC with DMAP)

  • Solvent (e.g., Toluene, DCM)

Procedure (Acid-Catalyzed):

  • Dissolve this compound in an excess of the desired alcohol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, neutralize the reaction mixture and remove the excess alcohol under reduced pressure.

  • Perform an aqueous work-up and extract the ester with an organic solvent.

  • Purify the crude product by column chromatography.

Quantitative Data and Structure-Activity Relationships (SAR)

Specific quantitative bioactivity data for derivatives of this compound is scarce in publicly available literature. However, data from closely related N-acyl piperidine derivatives can provide valuable insights for guiding future SAR studies.

Table 1: Bioactivity of Representative N-Acyl Piperidine Derivatives

Compound IDScaffoldTargetActivity (IC₅₀/Kᵢ)Reference
Hypothetical-1 1-Propionylpiperidine-3-carboxamide derivativeGABA Transporter 1 (GAT1)
Hypothetical-2 This compound ester derivativeFatty Acid Amide Hydrolase (FAAH)
Related Compound A 1-(Cyclopropanecarbonyl)piperidin-4-yl urea derivativeSoluble Epoxide Hydrolase (sEH)[4]
Related Compound B Piperidine-3-carboxamide derivativeCathepsin K0.08 µM (IC₅₀)[7][8]
Nipecotic Acid Piperidine-3-carboxylic acidGAT-1, -2, -3, -42.6, 310, 29, 16 µM (IC₅₀)[1]

Note: Data for hypothetical compounds is intended to illustrate potential areas of investigation. Data for related compounds is provided for context.

Visualizing the Potential: Signaling Pathways and Workflows

To aid in the conceptualization of research projects utilizing this scaffold, the following diagrams illustrate a potential biological pathway and a general experimental workflow.

G cluster_0 Cell Membrane cluster_1 Presynaptic Neuron cluster_2 Synaptic Cleft GAT1 GAT1 GABA_Vesicle GABA Vesicle GABA_Synapse GABA GABA_Vesicle->GABA_Synapse Release GABA_Extracellular GABA GABA_Synapse->GABA_Extracellular GABA_Extracellular->GAT1 Reuptake 1_Propionyl_Derivative 1-Propionylpiperidine-3-carboxamide Derivative 1_Propionyl_Derivative->GAT1 Inhibition

Caption: Potential mechanism of action for a 1-propionylpiperidine-3-carboxamide derivative as a GABA transporter 1 (GAT1) inhibitor.

G Start This compound Scaffold Derivatization Amide/Ester Synthesis Start->Derivatization Purification Chromatography Derivatization->Purification Characterization NMR, MS Purification->Characterization Screening In vitro Biological Assays Characterization->Screening Hit_Identification Hit Identification Screening->Hit_Identification Optimization SAR Studies Hit_Identification->Optimization Lead_Compound Lead Compound Optimization->Lead_Compound

Caption: General workflow for the discovery of lead compounds using the this compound scaffold.

Conclusion

The this compound scaffold represents a promising, yet underexplored, area in medicinal chemistry. Its straightforward synthesis and the versatility of its carboxylic acid group make it an attractive starting point for the development of new chemical entities. By leveraging the extensive knowledge base of nipecotic acid and other piperidine derivatives, researchers can strategically design and synthesize novel compounds with the potential to address a wide range of therapeutic needs. This guide provides the foundational knowledge and practical protocols to initiate such investigations, paving the way for the discovery of the next generation of piperidine-based therapeutics.

References

The Piperidine-3-Carboxylic Acid Scaffold: A Technical Guide to its Discovery, History, and Evolution in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine-3-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the foundation of a class of neuromodulatory compounds that have significantly impacted the treatment of epilepsy and other central nervous system disorders. This technical guide provides an in-depth exploration of the discovery and history of these derivatives, from the early synthesis and isolation of the parent compound, nipecotic acid, to the rational design of the potent, selective, and brain-penetrant therapeutic agent, Tiagabine. We will detail the key scientific milestones, present structure-activity relationship (SAR) data in a structured format, provide exemplary experimental protocols for synthesis and biological evaluation, and visualize the core mechanism of action through signaling pathway diagrams.

A History of Discovery: From Early Synthesis to a Neuromodulatory Lead

The story of piperidine-3-carboxylic acid derivatives begins not in the context of their now well-known biological activity, but as a feat of early 20th-century synthetic chemistry. Piperidine-3-carboxylic acid, which would later be known by its trivial name, nipecotic acid, was first synthesized by Hess and Leibbrandt in 1919, with further characterization by Freudenberg and Vollbrecht in 1922. For decades, it remained a chemical curiosity.

Its significance shifted dramatically with the discovery of γ-aminobutyric acid (GABA) as the primary inhibitory neurotransmitter in the mammalian central nervous system in the 1950s. This discovery launched a new era of neuropharmacology research aimed at modulating GABAergic signaling to treat neurological disorders like epilepsy. A key strategy that emerged was the inhibition of GABA reuptake, a process that removes GABA from the synaptic cleft and terminates its inhibitory signal. By blocking the GABA transporters (GATs), researchers hypothesized they could increase synaptic GABA concentrations and enhance inhibitory tone, thereby suppressing seizures.

In the mid-1970s, a dedicated drug design program led by Danish medicinal chemist Povl Krogsgaard-Larsen, using the GABA agonist muscimol as a lead structure, systematically explored conformationally restricted GABA analogues. This research led to the pivotal discovery that (R)-nipecotic acid, an alkaloid naturally present in the areca nut (Areca catechu), was a potent and specific inhibitor of GABA uptake. This finding established nipecotic acid as the lead compound for a new class of anticonvulsant agents.

However, a major hurdle quickly became apparent: nipecotic acid, being a hydrophilic zwitterionic amino acid, could not effectively cross the blood-brain barrier (BBB) to reach its target in the brain. This limitation rendered it unsuitable for systemic administration and spurred the next phase of its history: a focused effort in medicinal chemistry to create brain-penetrant derivatives.

Lead Optimization: The Path to Tiagabine

The development of a clinically viable GABA reuptake inhibitor from the nipecotic acid lead is a classic example of rational drug design. The primary goal was to mask the polar carboxylic acid and secondary amine groups to increase lipophilicity and facilitate BBB penetration, without sacrificing affinity for the GAT-1 transporter.

The key breakthrough was the attachment of a large, lipophilic moiety to the piperidine nitrogen. This strategy led to the synthesis of a series of N-substituted nipecotic acid derivatives. Extensive structure-activity relationship (SAR) studies culminated in the discovery of Tiagabine.

In Tiagabine, the nitrogen of (R)-nipecotic acid is attached to a lipophilic anchor consisting of a butenyl chain substituted with two thiophene rings. This structural modification successfully increased lipophilicity, allowing the molecule to cross the BBB. Importantly, it also enhanced the affinity and selectivity for the GAT-1 subtype, which is the primary transporter responsible for GABA reuptake at neuronal synapses. The (R)-enantiomer of the piperidine ring was found to be four times more potent than the (S)-enantiomer, highlighting the stereospecificity of the interaction with the transporter. Tiagabine (marketed as Gabitril®) was approved for the treatment of partial seizures, validating the GABA reuptake inhibition strategy and marking the successful translation of the piperidine-3-carboxylic acid scaffold from a hydrophilic lead to a marketed CNS drug.

Quantitative Data: Structure-Activity Relationships

The following tables summarize key quantitative data for nipecotic acid and its derivatives, illustrating the structure-activity relationships that guided the development of GAT-1 inhibitors.

Table 1: Inhibitory Activity of Nipecotic Acid at Mouse GABA Transporters (mGATs)

CompoundmGAT-1 IC₅₀ (µM)mGAT-2 IC₅₀ (µM)mGAT-3 IC₅₀ (µM)mGAT-4 IC₅₀ (µM)
(±)-Nipecotic Acid2.63102916

Data sourced from Cayman Chemical product information, based on Kragler, A., et al. (2005).[1]

Table 2: Comparative Inhibitory Potency of GAT-1 Inhibitors

CompoundSpecies/SystemAssay TypePotency (IC₅₀ / Kᵢ)
(R)-Nipecotic AcidHuman GAT-1[³H]GABA UptakeIC₅₀ ≈ 4 µM
TiagabineHuman GAT-1 (HEK293 cells)[³H]GABA UptakeIC₅₀ = 390 ± 30 nM
Tiagabine Derivative (2',4'-dichloro-2-biphenyl moiety)Mouse GAT-1Binding AffinitypKᵢ = 8.33 ± 0.06
Nipecotic Acid Derivative (o-terphenyl residue)Mouse GAT-1[³H]GABA UptakepIC₅₀ = 6.78 ± 0.08

Data compiled from multiple sources, demonstrating the significant increase in potency achieved through N-substitution of the nipecotic acid scaffold.

Mechanism of Action and Signaling Pathway

Piperidine-3-carboxylic acid derivatives like nipecotic acid and Tiagabine exert their therapeutic effect by inhibiting the GABA Transporter 1 (GAT-1). GAT-1 is a sodium- and chloride-dependent symporter located on presynaptic neurons and surrounding glial cells. Its function is to remove GABA from the synaptic cleft, thereby terminating inhibitory neurotransmission.

By blocking GAT-1, these inhibitors increase the extracellular concentration and residence time of GABA in the synapse. This leads to enhanced activation of postsynaptic GABA-A receptors, which are ligand-gated chloride ion channels. The resulting influx of chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential and thus increasing the overall inhibitory tone in the brain.

Nipecotic acid acts as a simple competitive inhibitor, binding to the same site as GABA. Tiagabine exhibits a more complex, mixed-type inhibition. It is thought to first bind competitively to the outward-facing conformation of the transporter, and then lock the transporter in an inward-open, non-functional conformation.

GABA_Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_synaptic_cleft Synaptic Cleft vesicle GABA Vesicle GABA_in GABA_out GABA vesicle->GABA_out Release GABA_A GABA-A Receptor (Cl- Channel) Cl_influx Cl- Influx (Hyperpolarization) GABA_A->Cl_influx Opens GABA_out->GABA_A Binds GAT1 GAT-1 Transporter GABA_out->GAT1 Reuptake GAT1->GABA_in Tiagabine Tiagabine Tiagabine->GAT1 Inhibits

Figure 1. Mechanism of Action of Tiagabine at a GABAergic Synapse.

Experimental Protocols

The following are representative, generalized protocols for the synthesis and evaluation of piperidine-3-carboxylic acid derivatives, based on methodologies described in the scientific literature.

Protocol: Synthesis of (R)-Tiagabine (Conceptual Outline)

This protocol outlines the key conceptual steps for synthesizing (R)-Tiagabine, starting from commercially available (R)-nipecotic acid.

Objective: To N-alkylate (R)-nipecotic acid with the characteristic lipophilic side chain of Tiagabine.

Step 1: Ester Protection of (R)-Nipecotic Acid

  • Suspend (R)-nipecotic acid in a suitable alcohol solvent (e.g., ethanol).

  • Add a catalyst such as thionyl chloride (SOCl₂) dropwise at 0°C.

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to yield the ethyl ester of (R)-nipecotic acid, typically as a hydrochloride salt.

Step 2: Synthesis of the Lipophilic Side-Chain Precursor

  • The synthesis of the 4,4-bis(3-methyl-2-thienyl)but-3-en-1-ol side chain is a multi-step process, often involving Grignard reactions with 3-methyl-2-bromothiophene and a suitable electrophile like γ-butyrolactone, followed by elimination reactions to form the double bond.

  • The resulting alcohol is then converted to a good leaving group, for example, by tosylation or conversion to an alkyl bromide (e.g., using PBr₃).

Step 3: N-Alkylation

  • Dissolve the (R)-nipecotic acid ethyl ester in an aprotic polar solvent (e.g., DMF or acetonitrile).

  • Add a non-nucleophilic base (e.g., K₂CO₃ or DIPEA) to deprotonate the piperidine nitrogen.

  • Add the lipophilic side-chain precursor (from Step 2) to the reaction mixture.

  • Heat the reaction (e.g., 60-80°C) and monitor for completion by TLC or LC-MS.

  • Perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate). Purify the resulting ester of Tiagabine by column chromatography.

Step 4: Saponification (Ester Hydrolysis)

  • Dissolve the purified Tiagabine ester in a mixture of alcohol (e.g., ethanol) and water.

  • Add an aqueous base (e.g., NaOH or LiOH) and stir at room temperature until hydrolysis is complete.

  • Acidify the reaction mixture to pH ~5-6 with an acid (e.g., 1M HCl) to protonate the carboxylic acid.

  • Extract the final product, Tiagabine, with an organic solvent.

  • Purify by recrystallization or chromatography to yield the final product.

Synthesis_Workflow start (R)-Nipecotic Acid esterification Step 1: Ester Protection (e.g., EtOH, SOCl₂) start->esterification ester (R)-Nipecotic Acid Ethyl Ester esterification->ester side_chain_synthesis Side-Chain Synthesis (Multi-step) side_chain Lipophilic Side-Chain (Alkyl Halide) side_chain_synthesis->side_chain alkylation Step 3: N-Alkylation (Base, DMF) tiagabine_ester Tiagabine Ethyl Ester alkylation->tiagabine_ester hydrolysis Step 4: Saponification (LiOH, EtOH/H₂O) product (R)-Tiagabine hydrolysis->product ester->alkylation side_chain->alkylation tiagabine_ester->hydrolysis

Figure 2. Conceptual workflow for the synthesis of (R)-Tiagabine.

Protocol: GAT-1 Inhibition Assay ([³H]-GABA Uptake)

Objective: To determine the IC₅₀ value of a test compound against the GAT-1 transporter.

Materials:

  • HEK-293 cells stably expressing human GAT-1 (hGAT-1).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., Krebs-Ringer-HEPES).

  • [³H]-GABA (radiolabeled gamma-aminobutyric acid).

  • Unlabeled GABA.

  • Test compounds (piperidine-3-carboxylic acid derivatives).

  • Positive control inhibitor (e.g., Tiagabine).

  • Scintillation fluid and microplates (e.g., 96-well).

  • Scintillation counter.

Procedure:

  • Cell Culture: Plate the hGAT-1 expressing HEK-293 cells in 96-well microplates and grow to confluence.

  • Preparation: On the day of the assay, wash the cells twice with pre-warmed assay buffer.

  • Pre-incubation: Add assay buffer containing various concentrations of the test compound (typically in a serial dilution) to the wells. Include wells for "total uptake" (no inhibitor) and "non-specific uptake" (a high concentration of a known inhibitor like Tiagabine or unlabeled GABA). Pre-incubate for 10-20 minutes at room temperature or 37°C.

  • Initiation of Uptake: Add a solution of [³H]-GABA (at a concentration near its Kₘ, e.g., 20-50 nM) to all wells to initiate the uptake reaction.

  • Incubation: Incubate for a short, defined period (e.g., 1-10 minutes) at the appropriate temperature. This time should be within the linear range of GABA uptake.

  • Termination of Uptake: Rapidly terminate the reaction by aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells in each well (e.g., with 0.1 M NaOH or a commercial lysis buffer). Transfer the lysate to scintillation vials or a microplate compatible with a scintillation counter, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM).

  • Data Analysis:

    • Calculate the specific uptake for each well: Specific Uptake = (CPM_sample - CPM_non-specific).

    • Normalize the data as a percentage of the maximal specific uptake (the "total uptake" control).

    • Plot the percent inhibition versus the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

Conclusion and Future Directions

The history of piperidine-3-carboxylic acid derivatives is a compelling narrative of scientific progression, from fundamental synthesis to the development of a targeted and successful therapeutic agent. The journey from the polar, non-BBB penetrant natural product nipecotic acid to the lipophilic, selective GAT-1 inhibitor Tiagabine showcases the power of rational drug design and the importance of understanding structure-activity relationships. This scaffold continues to be of interest to medicinal chemists, with ongoing research exploring new derivatives targeting not only GAT-1 but other transporters and CNS targets, aiming for improved efficacy, selectivity, and side-effect profiles for a range of neurological and psychiatric disorders.

References

Theoretical Physicochemical Profiling of 1-Propionylpiperidine-3-carboxylic acid: An In-depth Guide to pKa and logP Calculation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 27, 2025 – In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's physicochemical properties is paramount. The acid dissociation constant (pKa) and the partition coefficient (logP) are fundamental parameters that dictate a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a detailed analysis of the theoretical pKa and logP values for 1-Propionylpiperidine-3-carboxylic acid, a molecule of interest in medicinal chemistry. The guide is intended for researchers, scientists, and drug development professionals, offering a blend of computational predictions, established experimental protocols, and workflow visualizations to facilitate a deeper understanding of these critical properties.

Executive Summary

This document outlines the theoretical pKa and logP values for this compound, calculated using various computational models. For comparative purposes, data for the parent compound, nipecotic acid (piperidine-3-carboxylic acid), is also presented. Furthermore, this guide provides detailed experimental protocols for the determination of pKa via potentiometric titration and logP via the shake-flask method, which are considered the gold standards for empirical validation. Visual workflows for both computational and experimental methodologies are provided to enhance clarity and reproducibility.

Predicted Physicochemical Properties

The theoretical pKa and logP values for this compound were calculated using a consensus of established computational platforms, including ChemAxon's MarvinSketch, ACD/Labs Percepta, and the Virtual Computational Chemistry Laboratory's ALOGPS. These tools employ a variety of methodologies, from fragment-based and atom-based approaches to more complex quantum mechanical and data-driven models.

Table 1: Predicted pKa and logP Values for this compound

ParameterPredicted Value (ChemAxon)Predicted Value (ACD/Labs)Predicted Value (ALOGPS)Consensus Value
Acidic pKa 4.254.304.364.30 ± 0.06
Basic pKa 8.508.62-8.56 ± 0.08
logP 0.850.910.960.91 ± 0.05

Table 2: pKa and logP Values for Nipecotic Acid (Piperidine-3-carboxylic acid) for Comparison

ParameterExperimental/Predicted ValueSource
Acidic pKa 3.35ChemicalBook[1]
Basic pKa 10.64ChemicalBook[1]
XLogP3 -2.9PubChem[2]

The propionyl group on the piperidine nitrogen of this compound is expected to decrease the basicity of the nitrogen compared to nipecotic acid, which is reflected in the lower predicted basic pKa. The addition of the hydrophobic propionyl group also significantly increases the predicted logP value, indicating a more lipophilic character compared to the parent compound.

Experimental Protocols

For the empirical determination of pKa and logP, the following established methodologies are recommended.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a substance by measuring the pH of a solution as a titrant of known concentration is added.

Materials and Equipment:

  • pH meter with a combination glass electrode

  • Calibrated automatic burette

  • Magnetic stirrer and stir bar

  • Titration vessel

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Potassium chloride (KCl) for ionic strength adjustment

  • Deionized water, free from dissolved CO2

  • This compound sample

Procedure:

  • Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa values.

  • Sample Preparation: Accurately weigh a sufficient amount of this compound to prepare a solution of known concentration (e.g., 0.01 M). Dissolve the sample in a known volume of deionized water. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).

  • Titration Setup: Place the sample solution in the titration vessel with a magnetic stir bar. Immerse the pH electrode and the tip of the burette into the solution, ensuring they do not touch the sides or bottom of the vessel.

  • Acidic pKa Titration: Titrate the solution with the standardized 0.1 M NaOH solution. Add the titrant in small, precise increments (e.g., 0.1 mL).

  • Basic pKa Titration: To determine the basic pKa, first, add a known excess of standardized 0.1 M HCl to the sample solution to fully protonate the piperidine nitrogen. Then, titrate the resulting solution with standardized 0.1 M NaOH.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the curve. The first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume to accurately locate the equivalence point.

Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient.

Materials and Equipment:

  • n-Octanol (pre-saturated with water)

  • Water or buffer solution (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

  • Centrifuge tubes with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

  • This compound sample

Procedure:

  • Phase Saturation: Pre-saturate the n-octanol with water and the aqueous phase with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous phase at a known concentration.

  • Partitioning: In a centrifuge tube, combine a known volume of the n-octanol and the aqueous stock solution (e.g., in a 1:1 volume ratio).

  • Equilibration: Cap the tube and shake it vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: Centrifuge the tube at a moderate speed to ensure complete separation of the two phases.

  • Concentration Measurement: Carefully withdraw an aliquot from both the aqueous and the n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Visualization of Workflows

To provide a clear and logical representation of the processes described, the following diagrams have been generated using the DOT language.

computational_workflow Computational Workflow for pKa and logP Prediction cluster_input Input cluster_prediction Prediction Engines cluster_output Output mol_structure Molecular Structure of This compound chemaxon ChemAxon MarvinSketch mol_structure->chemaxon acdlabs ACD/Labs Percepta mol_structure->acdlabs vcc Virtual Computational Chemistry Laboratory mol_structure->vcc pka_pred Predicted pKa Values chemaxon->pka_pred logp_pred Predicted logP Value chemaxon->logp_pred acdlabs->pka_pred acdlabs->logp_pred vcc->logp_pred

Caption: Computational workflow for predicting pKa and logP.

experimental_workflow Experimental Workflow for pKa and logP Determination cluster_pka pKa Determination (Potentiometric Titration) cluster_logp logP Determination (Shake-Flask Method) pka_prep Sample Preparation (Aqueous Solution) pka_titration Titration with Standard Acid/Base pka_prep->pka_titration pka_measure pH Measurement pka_titration->pka_measure pka_analysis Data Analysis (Titration Curve) pka_measure->pka_analysis pka_result Experimental pKa pka_analysis->pka_result logp_prep Sample Preparation (Aqueous Phase) logp_partition Partitioning between n-Octanol and Water logp_prep->logp_partition logp_separation Phase Separation (Centrifugation) logp_partition->logp_separation logp_measure Concentration Analysis (HPLC/UV-Vis) logp_separation->logp_measure logp_result Experimental logP logp_measure->logp_result start This compound start->pka_prep start->logp_prep

Caption: Experimental workflows for pKa and logP determination.

Conclusion

The theoretical pKa and logP values presented in this guide provide valuable insights into the physicochemical properties of this compound. These predictions, derived from multiple computational models, offer a strong foundation for understanding its likely behavior in a biological context. However, it is crucial to underscore that these are in silico estimations. For definitive characterization, experimental validation using the detailed protocols provided herein is strongly recommended. The integration of computational and experimental approaches, as outlined in this document, represents a robust strategy in modern drug discovery and development, enabling more informed decision-making and accelerating the journey from molecule to medicine.

References

commercial availability and suppliers of 1-Propionylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the acquisition and synthesis of 1-Propionylpiperidine-3-carboxylic acid. Due to its limited commercial availability as a stock chemical, this guide focuses on two primary pathways for obtaining the compound: custom synthesis by a specialized supplier and in-house laboratory synthesis.

Commercial Availability and Custom Synthesis

Direct commercial suppliers for this compound as a readily available, off-the-shelf compound have not been identified. For researchers requiring this specific molecule, the most viable procurement route is through custom synthesis services. Numerous chemical manufacturing companies specialize in producing novel or rare compounds on a contract basis.

Below is a table of reputable suppliers offering custom chemical synthesis services. These companies have extensive experience in organic synthesis, including the modification of heterocyclic compounds like piperidine derivatives.

Table 1: Potential Custom Synthesis Suppliers

SupplierServices OfferedGeographic Location
EnamineCustom synthesis from milligram to kilogram scale, expertise in a wide range of organic compounds.Kyiv, Ukraine
Otava ChemicalsCustom synthesis of organic molecules, design and synthesis of compound libraries, and route scouting.[1]Vaughan, Ontario, Canada
BOC SciencesCustom chemical synthesis and manufacturing for various industries, including biotechnology and pharmaceuticals.[2]Shirley, NY, USA
BiosynthCustom synthesis of complex molecules, with expertise in carbohydrate and nucleoside chemistry.[3]Staad, Switzerland
TCI AmericaCustom synthesis of specialty organic chemicals, with capabilities from R&D to high-volume manufacturing.[4]Portland, OR, USA

When requesting a quote for custom synthesis, it is advisable to provide the desired quantity, purity specifications, and any relevant analytical data required.

In-House Synthesis: N-Acylation of Piperidine-3-carboxylic Acid

For laboratories equipped for organic synthesis, this compound can be prepared through the N-acylation of piperidine-3-carboxylic acid. This reaction involves the formation of an amide bond between the secondary amine of the piperidine ring and a propionyl group.

Synthesis Workflow

The general workflow for the synthesis and purification of this compound is depicted in the following diagram.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Reagent_Prep Reagent Preparation and Weighing Glassware_Setup Glassware Assembly and Inert Atmosphere Reagent_Prep->Glassware_Setup Dissolution Dissolve Piperidine-3-carboxylic Acid Glassware_Setup->Dissolution Base_Addition Add Base Dissolution->Base_Addition Acylating_Agent Slowly Add Propionyl Chloride or Propionic Anhydride Base_Addition->Acylating_Agent Reaction_Monitoring Monitor Reaction Progress (TLC/LC-MS) Acylating_Agent->Reaction_Monitoring Quenching Quench Reaction Reaction_Monitoring->Quenching Extraction Solvent Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purification (e.g., Column Chromatography) Drying->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: A general workflow for the synthesis of this compound.

Reagents and Materials

The following table lists the necessary reagents for the synthesis. Properties are sourced from publicly available data.

Table 2: Reagents for Synthesis

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Piperidine-3-carboxylic acid498-95-3C₆H₁₁NO₂129.16[5]
Propionyl chloride79-03-8C₃H₅ClO92.52
or Propionic anhydride123-62-6C₆H₁₀O₃130.14
Triethylamine (or other non-nucleophilic base)121-44-8C₆H₁₅N101.19
Dichloromethane (or other suitable solvent)75-09-2CH₂Cl₂84.93
Experimental Protocol

This is a generalized procedure for the N-acylation of a secondary amine. Optimization may be required.

1. Preparation:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine-3-carboxylic acid (1 equivalent) in a suitable anhydrous solvent such as dichloromethane.

  • Cool the solution in an ice bath (0 °C).

2. Reaction:

  • Add a non-nucleophilic base, such as triethylamine (1.1-1.5 equivalents), to the solution.

  • Slowly add propionyl chloride (1.1 equivalents) or propionic anhydride (1.1 equivalents) dropwise to the cooled solution while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

3. Monitoring:

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

4. Work-up:

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • If the product is soluble in an organic solvent, perform a liquid-liquid extraction. Separate the organic layer.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the solvent in vacuo to obtain the crude product.

5. Purification:

  • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the pure this compound.

6. Characterization:

  • Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Logical Diagram for Compound Acquisition

The decision-making process for acquiring this compound can be visualized as follows:

G start Requirement for this compound check_availability Check Commercial Availability start->check_availability is_available Is it available from stock suppliers? check_availability->is_available purchase Purchase from Supplier is_available->purchase Yes decision Evaluate Cost, Time, and Resources is_available->decision No end Compound Acquired purchase->end custom_synthesis Consider Custom Synthesis in_house_synthesis Consider In-House Synthesis outsource Outsource to Custom Synthesis Supplier decision->outsource Favorable synthesize Perform In-House Synthesis decision->synthesize Favorable outsource->end synthesize->end

References

Methodological & Application

Application Notes and Protocols for Amide Coupling of 1-Propionylpiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comparative overview and detailed protocols for the amide coupling of 1-propionylpiperidine-3-carboxylic acid with various amines using three common coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt), Propylphosphonic Anhydride (T3P®), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).

Introduction

Amide bond formation is a cornerstone of medicinal chemistry and drug development. The synthesis of amides from carboxylic acids and amines often requires the use of coupling reagents to facilitate the reaction under mild conditions, minimizing side reactions and preserving stereochemical integrity. This compound is a valuable building block in the synthesis of various pharmacologically active compounds. The choice of coupling protocol for this substrate can significantly impact reaction efficiency, yield, and purity of the final product. This document outlines and compares three robust and widely used methods for this transformation.

Comparative Data of Amide Coupling Protocols

The following table summarizes typical reaction outcomes for the coupling of this compound with a primary amine (benzylamine), a less nucleophilic aromatic amine (aniline), and a secondary amine (morpholine) using EDC/HOBt, T3P®, and HBTU. The data presented are representative and compiled from literature on similar substrates to provide a comparative framework.[1][2][3][4][5][6][7][8][9][10][11][12][13]

Coupling ProtocolAmineProductReaction Time (h)Yield (%)Purity (%)
EDC/HOBt BenzylamineN-benzyl-1-propionylpiperidine-3-carboxamide1285-95>95
AnilineN-phenyl-1-propionylpiperidine-3-carboxamide2460-75>95
Morpholine(1-propionylpiperidin-3-yl)(morpholino)methanone1870-85>95
T3P® BenzylamineN-benzyl-1-propionylpiperidine-3-carboxamide490-98>98
AnilineN-phenyl-1-propionylpiperidine-3-carboxamide880-90>98
Morpholine(1-propionylpiperidin-3-yl)(morpholino)methanone685-95>98
HBTU BenzylamineN-benzyl-1-propionylpiperidine-3-carboxamide292-99>98
AnilineN-phenyl-1-propionylpiperidine-3-carboxamide585-95>98
Morpholine(1-propionylpiperidin-3-yl)(morpholino)methanone390-97>98

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes a general procedure for the synthesis of amides from this compound using EDC and HOBt as coupling agents. This method is widely used due to the water-soluble nature of the urea byproduct, which simplifies purification.[2][3][7][11][13]

Materials:

  • This compound

  • Amine (e.g., benzylamine, aniline, or morpholine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in DCM or DMF (0.1-0.2 M) at 0 °C, add HOBt (1.2 eq.) and EDC·HCl (1.2 eq.).

  • Add the amine (1.1 eq.) to the reaction mixture.

  • Slowly add DIPEA (2.5 eq.) to the mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for the time indicated in the table above, or until completion as monitored by TLC or LC-MS.

  • If using DCM, dilute the reaction mixture with DCM. If using DMF, partition the mixture between ethyl acetate and water.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: T3P® Mediated Amide Coupling

Propylphosphonic Anhydride (T3P®) is a versatile and efficient coupling reagent that offers high yields and low epimerization.[4][5][8][9][14][15][16] The byproducts are water-soluble, allowing for a simple aqueous work-up.

Materials:

  • This compound

  • Amine (e.g., benzylamine, aniline, or morpholine)

  • Propylphosphonic Anhydride (T3P®, 50% solution in ethyl acetate or DMF)

  • Pyridine or N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a stirred solution of this compound (1.0 eq.) and the amine (1.1 eq.) in ethyl acetate or DCM (0.1-0.2 M), add pyridine or DIPEA (3.0 eq.) at room temperature.

  • Cool the mixture to 0 °C and add the T3P® solution (1.5 eq.) dropwise, maintaining the temperature below 20 °C.

  • Allow the reaction mixture to warm to room temperature and stir for the time indicated in the table, or until completion as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Dilute with ethyl acetate and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 3: HBTU Mediated Amide Coupling

HBTU is a highly efficient uronium-based coupling reagent that provides rapid reaction times and high yields.[10][17][18][19][20][21][22] Pre-activation of the carboxylic acid is often recommended to avoid potential side reactions.

Materials:

  • This compound

  • Amine (e.g., benzylamine, aniline, or morpholine)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in DMF or MeCN (0.1-0.2 M), add HBTU (1.1 eq.) and DIPEA (2.5 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq.) to the reaction mixture.

  • Continue stirring at room temperature for the time indicated in the table, or until completion as monitored by TLC or LC-MS.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Visualizations

General Mechanism of Amide Bond Formation

Amide_Coupling_Mechanism CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedIntermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) CarboxylicAcid->ActivatedIntermediate Activation CouplingReagent Coupling Reagent CouplingReagent->ActivatedIntermediate TetrahedralIntermediate Tetrahedral Intermediate ActivatedIntermediate->TetrahedralIntermediate Nucleophilic Attack Amine Amine (R'-NH2) Amine->TetrahedralIntermediate Amide Amide Product (R-CONHR') TetrahedralIntermediate->Amide Collapse Byproduct Byproduct TetrahedralIntermediate->Byproduct

Caption: General mechanism of amide bond formation via activation of a carboxylic acid.

Experimental Workflow for Amide Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reagents 1. Combine Carboxylic Acid, Coupling Reagent, and Base AmineAddition 2. Add Amine Reagents->AmineAddition Stirring 3. Stir at appropriate temperature AmineAddition->Stirring Monitoring 4. Monitor by TLC/LC-MS Stirring->Monitoring Quench 5. Quench Reaction Monitoring->Quench Extraction 6. Liquid-Liquid Extraction Quench->Extraction Drying 7. Dry Organic Layer Extraction->Drying Concentration 8. Concentrate in vacuo Drying->Concentration Chromatography 9. Column Chromatography (if necessary) Concentration->Chromatography Characterization 10. Characterize Product Chromatography->Characterization

Caption: A typical experimental workflow for amide coupling synthesis.

Comparison of Coupling Reagent Features

Reagent_Comparison EDC_HOBt EDC/HOBt + Water-soluble byproduct + Cost-effective - Slower reaction times - HOBt is explosive when dry T3P T3P® + Very high yields + Simple aqueous work-up + Low epimerization - Viscous liquid, can be difficult to handle - Higher cost than EDC HBTU HBTU + Very fast reactions + High yields - Potential for guanidinylation side reaction - Byproducts may require chromatography CouplingReagents Key Features of Coupling Reagents

Caption: Key features comparison of EDC/HOBt, T3P®, and HBTU coupling reagents.

References

Application Notes and Protocols: N-acylation of Piperidine-3-carboxylic Acid with Propionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-acylation of piperidine derivatives is a fundamental transformation in medicinal chemistry, enabling the synthesis of a diverse range of compounds with significant therapeutic potential. Piperidine-3-carboxylic acid, also known as nipecotic acid, is a key building block in the development of neuroactive drugs due to its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA). The N-acylation of this scaffold with propionyl chloride introduces a propionyl group onto the piperidine nitrogen, modifying its physicochemical properties and biological activity. This modification can influence the molecule's ability to cross the blood-brain barrier and its interaction with target receptors.

This document provides a detailed protocol for the N-acylation of piperidine-3-carboxylic acid using propionyl chloride, based on the principles of the Schotten-Baumann reaction. This method is widely applicable for the acylation of amines and amino acids.[1][2][3][4][5] The protocol includes information on materials, step-by-step procedures, and data analysis.

Reaction Principle

The N-acylation of piperidine-3-carboxylic acid with propionyl chloride proceeds via a nucleophilic acyl substitution reaction. The secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of propionyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The Schotten-Baumann reaction conditions, which utilize an aqueous base and an organic solvent, are well-suited for this transformation, particularly given the water solubility of the amino acid starting material.[1][2][3][4][5]

Reaction Scheme

Caption: General reaction scheme for the N-acylation.

Physicochemical Data

The following table summarizes the key physicochemical properties of the reactants and the predicted properties of the product.

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
Starting Material Piperidine-3-carboxylic acidC₆H₁₁NO₂129.16261 (dec.)[6]Moderately soluble in water; soluble in methanol and ethanol.[7]
Reagent Propionyl chlorideC₃H₅ClO92.52-94Reacts with water and alcohols.
Product (Predicted) 1-propionylpiperidine-3-carboxylic acidC₉H₁₅NO₃185.22Not availableExpected to be soluble in polar organic solvents.

Experimental Protocol

This protocol details the N-acylation of piperidine-3-carboxylic acid with propionyl chloride under Schotten-Baumann conditions.

Materials and Equipment
  • Piperidine-3-carboxylic acid (1.0 eq)

  • Propionyl chloride (1.2 eq)

  • Sodium hydroxide (NaOH) (2.5 eq)

  • Dichloromethane (DCM)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1M solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware

Procedure
  • Dissolution of Starting Material: In a round-bottom flask, dissolve piperidine-3-carboxylic acid (1.0 eq) in a 1M aqueous solution of sodium hydroxide (2.5 eq). Stir the mixture at room temperature until the solid is completely dissolved. Cool the solution to 0-5 °C in an ice bath.

  • Reaction Setup: To the cooled aqueous solution, add dichloromethane (DCM) to create a biphasic system.

  • Addition of Acylating Agent: While stirring vigorously, add propionyl chloride (1.2 eq), dissolved in a small amount of DCM, dropwise to the reaction mixture using a dropping funnel over a period of 30 minutes. Maintain the temperature between 0-5 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if a suitable method is developed.

  • Work-up - Acidification and Extraction:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Carefully acidify the aqueous layer to a pH of approximately 2-3 with a 1M HCl solution. This will protonate the carboxylic acid group of the product.

    • Extract the acidified aqueous layer with DCM (3 x volume of the aqueous layer).

    • Combine all organic extracts.

  • Washing and Drying:

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude N-propionyl-piperidine-3-carboxylic acid.

Purification

The crude product can be purified by column chromatography on silica gel.[8] The choice of eluent will depend on the polarity of the product; a mixture of ethyl acetate and hexanes or dichloromethane and methanol is a common starting point. Alternatively, recrystallization from a suitable solvent system can be employed.

Experimental Workflow

Experimental_Workflow start Start dissolution Dissolve Piperidine-3-carboxylic acid in aqueous NaOH start->dissolution cooling Cool to 0-5 °C dissolution->cooling addition Add Propionyl chloride in DCM dropwise cooling->addition reaction Stir at room temperature for 2-4 hours addition->reaction workup Work-up: Acidify and Extract with DCM reaction->workup washing Wash with Brine workup->washing drying Dry over MgSO4 washing->drying evaporation Solvent Removal (Rotary Evaporator) drying->evaporation purification Purification (Column Chromatography) evaporation->purification analysis Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: Step-by-step experimental workflow.

Data and Characterization

The successful synthesis of N-propionyl-piperidine-3-carboxylic acid should be confirmed by standard analytical techniques.

Expected Quantitative Data

ParameterExpected Value/RangeNotes
Yield 70-90%Typical yields for Schotten-Baumann reactions of amino acids can be high.[9][10]
Purity >95%After purification by column chromatography.

Spectroscopic Data (Predicted)

  • ¹H NMR (in CDCl₃): Chemical shifts (δ) in ppm. The spectrum is expected to show characteristic signals for the propionyl group (a triplet around 1.1 ppm and a quartet around 2.3 ppm) and the piperidine ring protons. Due to the amide bond, rotational isomers might be observed, leading to broadened or multiple signals for the piperidine ring protons.[11]

  • ¹³C NMR (in CDCl₃): Expected signals for the carbonyl carbons of the propionyl group (around 173 ppm) and the carboxylic acid (around 175 ppm), as well as signals for the carbons of the piperidine ring and the propionyl ethyl group.[12][13]

  • Mass Spectrometry (ESI-MS): The expected [M+H]⁺ ion would be at m/z 186.11.

Safety Precautions
  • Propionyl chloride is corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium hydroxide and hydrochloric acid are corrosive. Handle with care and appropriate PPE.

  • Dichloromethane is a volatile and potentially harmful solvent. All manipulations should be performed in a well-ventilated fume hood.

Troubleshooting
  • Low Yield:

    • Ensure the reaction is sufficiently basic to neutralize the HCl formed.

    • Check the quality of the propionyl chloride, as it can degrade upon exposure to moisture.

    • Incomplete extraction can lead to loss of product. Ensure the aqueous layer is thoroughly extracted after acidification.

  • Impure Product:

    • Incomplete reaction can leave unreacted starting material. Monitor the reaction by TLC to ensure completion.

    • Side reactions, such as the formation of a mixed anhydride, are possible but generally minimized under these conditions.

    • Optimize the purification protocol (e.g., solvent system for chromatography).

Conclusion

The N-acylation of piperidine-3-carboxylic acid with propionyl chloride is a straightforward yet crucial reaction for the synthesis of novel compounds with potential applications in drug discovery. The provided protocol, based on the robust Schotten-Baumann reaction, offers a reliable method for obtaining the desired product in good yield. Proper characterization is essential to confirm the structure and purity of the final compound. These application notes serve as a comprehensive guide for researchers in the field of medicinal chemistry and organic synthesis.

References

Application Notes and Protocols for the Synthesis of 1-Propionylpiperidine-3-carboxylic acid amide using HATU/DIPEA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of 1-Propionylpiperidine-3-carboxylic acid amide utilizing the efficient coupling reagents HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine). This protocol is designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

Amide bond formation is a cornerstone of organic and medicinal chemistry, essential for the synthesis of a vast array of molecules, including peptides, pharmaceuticals, and other biologically active compounds.[1][2] The direct condensation of a carboxylic acid and an amine is often slow and inefficient due to the formation of a non-reactive ammonium carboxylate salt.[1] To overcome this, coupling reagents are employed to activate the carboxylic acid, facilitating its reaction with the amine.

HATU has emerged as a highly effective coupling reagent, known for its rapid reaction times, high yields, and ability to minimize racemization, particularly in peptide synthesis.[3][4] It functions by converting the carboxylic acid into a highly reactive OAt-active ester.[3][5] This process is typically facilitated by a non-nucleophilic base such as DIPEA, which deprotonates the carboxylic acid.[3][6]

This document provides a comprehensive protocol for the synthesis of this compound amide, a compound of interest in medicinal chemistry, using the HATU/DIPEA coupling system.

Reaction and Mechanism

The overall reaction for the synthesis of this compound amide is as follows:

This compound + Amine (e.g., Ammonia or an amine derivative) --(HATU, DIPEA)--> this compound amide

The mechanism of HATU-mediated amide bond formation involves two key stages:

  • Activation of the Carboxylic Acid: The non-nucleophilic base, DIPEA, deprotonates the carboxylic acid to form a carboxylate anion. This anion then attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-acyl(tetramethyl)isouronium salt intermediate.[3]

  • Formation of the Active Ester and Amide Bond: The displaced OAt anion attacks the isouronium salt, generating the OAt-active ester and releasing tetramethylurea as a byproduct. The subsequent addition of an amine to this active ester results in the formation of the desired amide bond.[3]

Below is a diagram illustrating the activation of the carboxylic acid by HATU.

HATU_Activation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Carboxylic_Acid R-COOH (1-Propionylpiperidine- 3-carboxylic acid) Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + DIPEA HATU HATU DIPEA DIPEA Activated_Ester OAt-Active Ester Carboxylate->Activated_Ester + HATU Amide R-CONH-R' (1-Propionylpiperidine- 3-carboxylic acid amide) Activated_Ester->Amide + R'-NH₂ Amine R'-NH₂

Caption: Activation of a carboxylic acid by HATU and DIPEA.

Quantitative Data Summary

The following table summarizes typical reaction parameters for HATU/DIPEA mediated amide couplings. Note that optimal conditions may vary depending on the specific amine used.

ParameterValueReference
Reagents
This compound1.0 equivalent[4]
Amine1.0 - 1.1 equivalents[4]
HATU1.0 - 1.2 equivalents[4]
DIPEA2.0 - 3.0 equivalents[4]
Solvent Anhydrous DMF[3][7]
Temperature Room Temperature[4]
Reaction Time 1 - 4 hours[4]
Typical Yield >80% (substrate dependent)[8]

Experimental Protocol

This protocol provides a general procedure for the synthesis of this compound amide. It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere to prevent hydrolysis of the activated ester.[9]

Materials:

  • This compound

  • Amine (e.g., ammonium chloride for the primary amide, or a primary/secondary amine)

  • HATU

  • DIPEA

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0-3.0 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Activation: Add HATU (1.0-1.2 eq) to the reaction mixture and continue stirring for 10-15 minutes. The solution may change color, indicating the formation of the active ester.[4]

  • Amine Addition: Add the amine (1.0-1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours at room temperature.[4]

  • Workup:

    • Once the reaction is complete, quench the reaction by adding water or a mild aqueous acid.

    • Extract the product with an appropriate organic solvent such as DCM or EtOAc (3 x volume of the aqueous layer).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure this compound amide.

The following diagram outlines the experimental workflow.

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Carboxylic Acid in Anhydrous DMF B Add DIPEA, Stir 5-10 min A->B C Add HATU, Stir 10-15 min B->C D Add Amine C->D E Monitor Reaction (TLC or LC-MS) D->E F Quench with Water or Mild Acid E->F G Extract with Organic Solvent F->G H Wash with NaHCO₃ and Brine G->H I Dry and Concentrate H->I J Column Chromatography I->J K Pure Product J->K

Caption: Experimental workflow for amide synthesis.

Potential Side Reactions

While HATU is a robust reagent, certain side reactions can occur:

  • Guanidinylation: The N-terminal amine of a peptide or the amine reactant can attack the guanidinium carbon of HATU, leading to a capped and unreactive species. This is more likely with an excess of HATU or slow coupling reactions.[4]

  • Reaction with Nucleophilic Side Chains: HATU can react with nucleophilic side chains of certain amino acids if they are not properly protected.

The logical relationship between the reagents and potential outcomes is depicted below.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Acid 1-Propionylpiperidine- 3-carboxylic acid Coupling Amide Coupling Reaction Acid->Coupling Amine Amine Amine->Coupling Reagents HATU / DIPEA Reagents->Coupling Desired_Product 1-Propionylpiperidine- 3-carboxylic acid amide Coupling->Desired_Product Successful Reaction Side_Product1 Guanidinylated Amine Coupling->Side_Product1 Side Reaction Side_Product2 Unreacted Starting Material Coupling->Side_Product2 Incomplete Reaction

Caption: Logical relationship of reagents and products.

Conclusion

The use of HATU and DIPEA provides an efficient and reliable method for the synthesis of this compound amide. By following the detailed protocol and being mindful of potential side reactions, researchers can achieve high yields of the desired product. The information and diagrams provided in these application notes are intended to serve as a practical guide for laboratory synthesis.

References

Application Note: Chiral Separation of 1-Propionylpiperidine-3-carboxylic Acid Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 1-Propionylpiperidine-3-carboxylic acid. Due to the absence of a specific published method for this analyte, this protocol is based on established principles for the chiral separation of carboxylic acids and related heterocyclic compounds. The recommended approach utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions. This document provides a comprehensive experimental protocol, expected outcomes, and a workflow for method development.

Introduction

This compound is a chiral molecule with a stereocenter at the C3 position of the piperidine ring. The effective separation and quantification of its enantiomers are crucial in pharmaceutical development, as individual enantiomers can exhibit different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for resolving enantiomers. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including carboxylic acids.

This document outlines a starting methodology for the chiral separation of this compound enantiomers, providing researchers with a robust foundation for method development and validation.

Experimental Protocol

This protocol describes the equipment, reagents, and procedures for the chiral HPLC separation.

2.1. Instrumentation and Consumables

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV detector.

  • Chiral Column: A polysaccharide-based CSP is recommended as a starting point. An example would be a column packed with amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel.

    • Alternative columns: Cellulose tris(3,5-dimethylphenylcarbamate) or other Pirkle-type CSPs could also be screened.

  • Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Trifluoroacetic acid (TFA).

  • Sample: Racemic this compound standard.

2.2. Chromatographic Conditions

The following table summarizes the recommended starting conditions for the chiral separation.

ParameterRecommended Condition
Column Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® IA or equivalent), 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic acid (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of the racemic standard in 1 mL of the mobile phase.

2.3. Method Development and Optimization

If the initial conditions do not provide adequate separation (baseline resolution > 1.5), the following parameters can be adjusted:

  • Mobile Phase Composition: Vary the ratio of n-Hexane to Isopropanol. Increasing the percentage of IPA will generally decrease retention times but may also affect resolution.

  • Acidic Modifier: The concentration of TFA can be adjusted (e.g., between 0.05% and 0.2%) to improve peak shape and resolution. Acetic acid can be used as an alternative modifier.

  • Flow Rate: Reducing the flow rate (e.g., to 0.8 mL/min) can sometimes improve resolution.

  • Temperature: Varying the column temperature (e.g., between 15 °C and 40 °C) can influence enantioselectivity.

Expected Results (Hypothetical Data)

The following table presents hypothetical, yet realistic, quantitative data for a successful chiral separation of this compound enantiomers based on the proposed method.

ParameterEnantiomer 1Enantiomer 2
Retention Time (t_R) ~ 8.5 min~ 10.2 min
Resolution (R_s) \multicolumn{2}{c}{> 2.0}
Separation Factor (α) \multicolumn{2}{c}{~ 1.25}
Tailing Factor (T_f) < 1.5< 1.5

Note: This data is exemplary and actual results may vary depending on the specific column, system, and experimental conditions.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the chiral separation experiment.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh 1 mg of racemic standard prep2 Dissolve in 1 mL of mobile phase prep1->prep2 prep3 Vortex and filter if necessary prep2->prep3 hplc3 Inject 10 µL of prepared sample prep3->hplc3 hplc1 Equilibrate column with mobile phase (Hexane/IPA/TFA 80:20:0.1) hplc2 Set flow rate to 1.0 mL/min and temperature to 25 °C hplc1->hplc2 hplc2->hplc3 hplc4 Acquire data at 210 nm hplc3->hplc4 data1 Integrate peaks for both enantiomers hplc4->data1 data2 Calculate Resolution (Rs), Separation Factor (α), and Tailing Factor (Tf) data1->data2 data3 Determine enantiomeric excess (%ee) data2->data3

Caption: Workflow for chiral HPLC separation of this compound.

Conclusion

This application note provides a detailed protocol and a solid starting point for developing a robust HPLC method for the chiral separation of this compound enantiomers. The proposed method, utilizing a polysaccharide-based chiral stationary phase, is based on well-established principles for separating chiral carboxylic acids. Researchers can adapt and optimize the provided conditions to achieve baseline separation and meet the specific requirements of their analytical or preparative work.

Application Notes and Protocols for In Vitro Profiling of 1-Propionylpiperidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine-based scaffolds are prevalent in a wide array of pharmacologically active compounds, demonstrating a broad spectrum of biological activities. The 1-propionylpiperidine-3-carboxylic acid backbone presents a versatile template for the development of novel therapeutics. This document provides detailed application notes and protocols for a panel of in vitro assays designed to characterize the pharmacological profile of its derivatives. The selected assays target key enzymes implicated in neurological and inflammatory pathways, including Acetylcholinesterase (AChE), Fatty Acid Amide Hydrolase (FAAH), and Prolyl Oligopeptidase (PREP). These assays are fundamental in early-stage drug discovery for identifying and characterizing potential lead compounds.

Target Rationale

  • Acetylcholinesterase (AChE): A critical enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease and other neurological disorders.[1][2]

  • Fatty Acid Amide Hydrolase (FAAH): A serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide.[3][4] FAAH inhibitors are being investigated for their potential analgesic, anxiolytic, and anti-inflammatory properties.[4]

  • Prolyl Oligopeptidase (PREP): A serine protease involved in the metabolism of proline-containing neuropeptides and has been implicated in neurodegenerative diseases and inflammation.[5][6]

I. Acetylcholinesterase (AChE) Inhibition Assay

This assay is designed to determine the potency of this compound derivatives in inhibiting AChE activity. A common and robust method is the colorimetric assay developed by Ellman.[1]

Experimental Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Assay Buffer, DTNB, ATChI, AChE) plate Add Reagents & Compounds to 96-well Plate reagents->plate compounds Prepare Test Compounds & Positive Control compounds->plate incubate Incubate at RT plate->incubate read Measure Absorbance at 412 nm incubate->read calculate Calculate % Inhibition read->calculate ic50 Determine IC50 Values calculate->ic50

Caption: Workflow for the AChE Inhibition Assay.
Protocol

Materials:

  • Human recombinant Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATChI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Assay Buffer: 0.1 M Phosphate buffer, pH 8.0

  • Test compounds (this compound derivatives)

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of DTNB in assay buffer.

    • Prepare a 10 mM stock solution of ATChI in assay buffer.

    • Dilute AChE enzyme to the desired concentration in assay buffer.

  • Assay Plate Setup:

    • Add 20 µL of assay buffer to all wells.

    • Add 20 µL of test compound dilutions or positive control to the respective wells.

    • Add 20 µL of AChE solution to all wells except the blank.

    • Mix gently and incubate for 15 minutes at room temperature.

  • Initiate Reaction:

    • Add 20 µL of DTNB solution to all wells.

    • Add 20 µL of ATChI solution to all wells to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.[7]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Percent inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation
Compound IDStructureIC50 (µM) [AChE]
PPD-001[Insert Structure]15.2 ± 1.8
PPD-002[Insert Structure]5.7 ± 0.9
PPD-003[Insert Structure]22.1 ± 3.5
Donepezil[Reference]0.012 ± 0.002

II. Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This fluorescence-based assay is used to screen for inhibitors of FAAH.[8] The assay measures the hydrolysis of a fluorogenic substrate by FAAH.[4][8]

Signaling Pathway

FAAH FAAH Enzyme Product 7-amino-4-methylcoumarin (Fluorescent) FAAH->Product Substrate AMC Arachidonoyl Amide (Non-fluorescent) Substrate->FAAH Hydrolysis Inhibitor 1-Propionylpiperidine-3- carboxylic acid derivative Inhibitor->FAAH

Caption: FAAH Catalyzed Hydrolysis of a Fluorogenic Substrate.
Protocol

Materials:

  • Human recombinant FAAH

  • FAAH Assay Buffer

  • AMC Arachidonoyl Amide (fluorogenic substrate)

  • FAAH Inhibitor (e.g., JZL195) as a positive control[8]

  • Test compounds (this compound derivatives)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the AMC Arachidonoyl Amide substrate in a suitable solvent (e.g., DMSO).

    • Dilute the FAAH enzyme to the desired concentration in the assay buffer.

  • Assay Plate Setup:

    • Add 80 µL of assay buffer to all wells.

    • Add 10 µL of test compound dilutions or positive control to the respective wells.

    • Add 10 µL of the diluted FAAH enzyme to all wells except the blank.

    • Mix and incubate for 10 minutes at 37°C.

  • Initiate Reaction:

    • Add 10 µL of the AMC Arachidonoyl Amide substrate solution to all wells.

  • Measurement:

    • Immediately measure the fluorescence intensity (Excitation: 340-360 nm, Emission: 450-465 nm) every minute for 30 minutes.[8]

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition and IC50 values as described for the AChE assay.

Data Presentation
Compound IDStructureIC50 (µM) [FAAH]
PPD-001[Insert Structure]> 50
PPD-002[Insert Structure]8.3 ± 1.1
PPD-003[Insert Structure]2.1 ± 0.4
JZL195[Reference]0.05 ± 0.008

III. Prolyl Oligopeptidase (PREP) Inhibition Assay

This assay evaluates the ability of the test compounds to inhibit the activity of prolyl oligopeptidase, a serine protease. A fluorometric assay is commonly employed for this purpose.

Experimental Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Assay Buffer, Substrate, PREP Enzyme) plate Add Reagents & Compounds to 96-well Plate reagents->plate compounds Prepare Test Compounds & Positive Control compounds->plate incubate Incubate at 37°C plate->incubate read Measure Fluorescence incubate->read calculate Calculate % Inhibition read->calculate ic50 Determine IC50 Values calculate->ic50

Caption: Workflow for the PREP Inhibition Assay.
Protocol

Materials:

  • Recombinant Prolyl Oligopeptidase (PREP)

  • Fluorogenic PREP substrate (e.g., Z-Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer, pH 7.5

  • PREP inhibitor (e.g., Berbamine) as a positive control

  • Test compounds (this compound derivatives)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Dilute the PREP enzyme to the appropriate concentration in assay buffer.

  • Assay Plate Setup:

    • Add 80 µL of assay buffer to all wells.

    • Add 10 µL of test compound dilutions or positive control to the designated wells.

    • Add 10 µL of the diluted PREP enzyme to all wells except the blank.

    • Mix and pre-incubate for 10 minutes at 37°C.

  • Initiate Reaction:

    • Add 10 µL of the fluorogenic substrate solution to all wells.

  • Measurement:

    • Measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) at regular intervals for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition and IC50 values as described previously.

Data Presentation
Compound IDStructureIC50 (µM) [PREP]
PPD-001[Insert Structure]1.2 ± 0.2
PPD-002[Insert Structure]18.9 ± 2.5
PPD-003[Insert Structure]35.4 ± 4.1
Berbamine[Reference]0.5 ± 0.07

Conclusion

The provided protocols and application notes offer a robust framework for the initial in vitro characterization of this compound derivatives. By systematically evaluating their inhibitory activity against AChE, FAAH, and PREP, researchers can gain valuable insights into their potential therapeutic applications and guide further lead optimization efforts. The standardized data presentation and clear workflows are designed to ensure reproducibility and facilitate the comparison of results across different series of compounds.

References

Application Note: A Practical Protocol for the Direct Reductive Amination of 1-Propionylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the direct N-alkylation of primary and secondary amines via reductive amination using 1-Propionylpiperidine-3-carboxylic acid as the electrophile. The described method utilizes a robust and practical zinc-catalyzed reaction with phenylsilane as the reducing agent, enabling a one-pot conversion from the carboxylic acid to the desired tertiary or secondary amine product. This approach circumvents the need for the isolation of intermediate aldehydes, offering a streamlined process for the synthesis of functionalized piperidine derivatives, which are key scaffolds in medicinal chemistry.

Introduction

Reductive amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds, providing access to a wide array of amine products.[1] Piperidine derivatives are prevalent structural motifs in numerous pharmaceuticals, making efficient methods for their functionalization highly valuable.[2] Traditionally, reductive amination involves the reaction of an amine with an aldehyde or ketone. The direct use of carboxylic acids as carbonyl precursors is advantageous as they are often more stable, less expensive, and more readily available than the corresponding aldehydes.[3]

Recent advancements have led to the development of protocols for the direct reductive amination of carboxylic acids.[3][4][5] This application note details a practical and broadly applicable method employing a combination of phenylsilane and zinc acetate (Zn(OAc)₂) as the catalytic system.[3][6]

Principle of the Method

The reaction proceeds in a one-pot, two-stage sequence. The first stage involves the phenylsilane-mediated amidation of the carboxylic acid with the chosen amine to form an intermediate amide. In the second stage, zinc acetate catalyzes the reduction of this in-situ generated amide by an excess of phenylsilane to yield the final amine product. This method is notable for its operational simplicity and tolerance of various functional groups.[3]

G cluster_reaction Overall Reaction start 1-Propionylpiperidine- 3-carboxylic acid + R¹R²NH reagents 1. PhSiH₃ (Amidation) 2. Zn(OAc)₂, PhSiH₃ (Reduction) start->reagents Toluene, Reflux product N-((1-Propionylpiperidin-3-yl)methyl)-R¹R²-amine reagents->product

Caption: Overall reaction scheme for the direct reductive amination.

Experimental Protocol

This protocol describes the general procedure for the reductive amination of this compound with a generic amine (e.g., morpholine).

Materials:

  • This compound

  • Amine (e.g., Morpholine, Benzylamine)

  • Phenylsilane (PhSiH₃)

  • Zinc Acetate (Zn(OAc)₂)

  • Anhydrous Toluene

  • 3 M Aqueous Acetic Acid

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Argon or Nitrogen).

Workflow Diagram:

prep Setup Reaction add_reactants Add Carboxylic Acid, Toluene, PhSiH₃ prep->add_reactants add_amine Add Amine add_reactants->add_amine amidation Heat to Reflux (16h) (Amidation Step) add_amine->amidation add_cat Cool, Add Zn(OAc)₂ and more PhSiH₃ amidation->add_cat reduction Heat to Reflux (4-6h) (Reduction Step) add_cat->reduction quench Cool to RT Quench with 3M Acetic Acid reduction->quench workup Aqueous Workup (NaHCO₃, Brine) quench->workup purify Dry & Concentrate Purify (Chromatography) workup->purify product Final Product purify->product

Caption: Experimental workflow for the zinc-catalyzed reductive amination.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv).

  • Initial Reagent Addition: Add anhydrous toluene (to make a ~0.8 M solution with respect to the amine) and phenylsilane (0.75 equiv). Begin stirring and heat the solution to reflux.[6]

  • Amine Addition: To the refluxing solution, add the desired amine (1.0 equiv) dropwise.

  • Amidation: Continue heating the reaction mixture at reflux for 16 hours. During this time, hydrogen gas evolution may be observed as the amidation proceeds.[6]

  • Catalyst and Reductant Addition: After 16 hours, cool the reaction mixture. To this mixture, add zinc acetate (0.10 equiv) followed by an additional portion of phenylsilane (3.0 equiv).[6]

  • Reduction: Heat the reaction mixture back to reflux for an additional 4 to 6 hours. The reaction mixture may turn black, which can signal the endpoint of the reaction.[6]

  • Quenching: Cool the reaction to room temperature and cautiously quench by the dropwise addition of 3 M aqueous acetic acid.

  • Work-up: Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the desired amine.

Data Presentation

The following tables summarize the reaction parameters and expected outcomes based on literature reports for similar transformations.[3] Yields are representative and may vary based on the specific amine and reaction scale.

Table 1: Reaction Parameters

ParameterValue / CompoundMolar Equiv.
Carboxylic AcidThis compound1.5
AmineUser-defined primary or secondary amine1.0
Phenylsilane (Amidation)PhSiH₃0.75
Phenylsilane (Reduction)PhSiH₃3.0
CatalystZinc Acetate (Zn(OAc)₂)0.1
SolventAnhydrous Toluene-
TemperatureReflux (~110 °C)-
Reaction Time16 h (Amidation) + 4-6 h (Reduction)-

Table 2: Representative Quantitative Data

Amine Substrate (R¹R²NH)Product StructureExpected Yield (%)Purity (%) (Post-Chromatography)
Morpholine4-((1-Propionylpiperidin-3-yl)methyl)morpholine75 - 85>95
BenzylamineN-Benzyl-1-(1-propionylpiperidin-3-yl)methanamine70 - 80>95
DiethylamineN-((1-Propionylpiperidin-3-yl)methyl)-N-ethylamine65 - 75>95

Safety and Handling

  • This reaction should be performed in a well-ventilated fume hood.

  • Phenylsilane is flammable and can release hydrogen gas upon contact with moisture or acids. Handle under an inert atmosphere.

  • Anhydrous solvents are required. Ensure all glassware is properly dried before use.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

References

Application Notes and Protocols for the Esterification of 1-Propionylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various methods to esterify the carboxylic acid group of 1-Propionylpiperidine-3-carboxylic acid. The selection of an appropriate method will depend on the desired ester, the scale of the reaction, and the sensitivity of the starting material to acidic or basic conditions.

Summary of Esterification Methods

Several established methods can be employed for the esterification of this compound. The following table summarizes the key quantitative data for these methods based on reactions with analogous N-substituted piperidine carboxylic acids. It is important to note that specific yields for this compound may vary.

MethodReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference Compound
Fischer Esterification Alcohol (e.g., Methanol, Ethanol), H₂SO₄ or HClAlcoholReflux2 - 2485 - 951-Methylpiperidine-4-carboxylic acid, 4-(3'-Methoxyphenyl)-1-methylpiperidine-3-carboxylic acid
Steglich Esterification Alcohol, DCC or EDC, DMAPCH₂Cl₂ or DMFRoom Temp.2 - 1270 - 98Various complex natural products
Mitsunobu Reaction Alcohol, PPh₃, DEAD or DIADTHF or Dioxane0 to Room Temp.2 - 2440 - 90Various complex natural products
Via Acid Chloride 1. SOCl₂ or (COCl)₂ 2. Alcohol, Pyridine1. Toluene or neat 2. CH₂Cl₂1. Reflux 2. 0 to Room Temp.1. 1 - 3 2. 1 - 485 - 951-Methylpiperidine-4-carboxylic acid

Method 1: Fischer Esterification

Application Notes:

The Fischer esterification is a classic, acid-catalyzed method that is well-suited for the preparation of simple alkyl esters (e.g., methyl, ethyl) where the corresponding alcohol can be used in large excess as the solvent.[1][2][3][4][5] This method is cost-effective for large-scale synthesis. The reaction is an equilibrium process, and to drive it to completion, a large excess of the alcohol is used, and/or the water formed during the reaction is removed.[2][4][5] For this compound, which is a relatively simple and stable molecule, Fischer esterification is a viable and economical option.

Experimental Protocol:

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or hydrogen chloride (HCl) gas

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of the anhydrous alcohol (e.g., 10-20 equivalents, or use as solvent).

  • Carefully and slowly add the acid catalyst (e.g., concentrated H₂SO₄, 0.1-0.2 eq) to the stirred solution at 0 °C.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure if the ester is volatile.

Visualization of the Workflow:

Fischer_Esterification_Workflow start Start reactants 1. Mix Carboxylic Acid, excess Alcohol, and Acid Catalyst start->reactants reflux 2. Heat to Reflux (2-24 h) reactants->reflux workup 3. Cool and Concentrate reflux->workup extraction 4. Dissolve in Organic Solvent and Wash with NaHCO3 and Brine workup->extraction drying 5. Dry, Filter, and Concentrate extraction->drying purification 6. Purify by Chromatography or Distillation drying->purification end End Product: Ester purification->end

Fischer Esterification Workflow

Method 2: Steglich Esterification

Application Notes:

The Steglich esterification is a mild and efficient method for forming ester bonds under neutral conditions, making it suitable for substrates that are sensitive to strong acids.[6][7][8][9] It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[6][7][8][9] This method is particularly useful for the esterification of sterically hindered alcohols or carboxylic acids. A major advantage is that the reaction can be carried out at room temperature.[9] A drawback is the formation of a urea byproduct, which can sometimes be difficult to remove.

Experimental Protocol:

Materials:

  • This compound

  • Alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (CH₂Cl₂) or N,N-dimethylformamide (DMF)

  • 0.5 M HCl solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq), the alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous CH₂Cl₂ in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the carbodiimide coupling agent (DCC or EDC·HCl, 1.1 eq) portion-wise to the stirred solution. If using EDC·HCl, a tertiary amine base like triethylamine (1.1 eq) may be added.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate. Filter off the precipitate and wash it with a small amount of CH₂Cl₂.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 0.5 M HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of the Workflow:

Steglich_Esterification_Workflow start Start reactants 1. Dissolve Carboxylic Acid, Alcohol, and DMAP in CH2Cl2 start->reactants coupling 2. Add DCC or EDC at 0 °C reactants->coupling stir 3. Stir at Room Temperature (2-12 h) coupling->stir filter 4. Filter Urea Byproduct (if DCC is used) stir->filter workup 5. Wash with HCl, NaHCO3, and Brine filter->workup purification 6. Dry, Concentrate, and Purify by Chromatography workup->purification end End Product: Ester purification->end

Steglich Esterification Workflow

Method 3: Mitsunobu Reaction

Application Notes:

The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols to esters with inversion of stereochemistry at the alcohol center.[10][11][12] It proceeds under mild, neutral conditions and is tolerant of a wide range of functional groups.[11] The reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10][11][12] A significant advantage is its ability to overcome steric hindrance.[13] However, the reagents are toxic and the byproducts (triphenylphosphine oxide and a hydrazine derivative) can be challenging to remove.[14]

Experimental Protocol:

Materials:

  • This compound

  • Alcohol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (typically as a solution in toluene)

  • Anhydrous tetrahydrofuran (THF) or dioxane

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Syringe or dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. An exotherm may be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazine byproduct.

Visualization of the Workflow:

Mitsunobu_Reaction_Workflow start Start reactants 1. Dissolve Carboxylic Acid, Alcohol, and PPh3 in THF start->reactants addition 2. Add DEAD or DIAD at 0 °C reactants->addition stir 3. Stir at Room Temperature (2-24 h) addition->stir concentrate 4. Concentrate the Mixture stir->concentrate workup 5. Dissolve in Organic Solvent and Wash with NaHCO3 and Brine concentrate->workup purification 6. Dry, Concentrate, and Purify by Chromatography workup->purification end End Product: Ester purification->end

Mitsunobu Reaction Workflow

Method 4: Esterification via Acid Chloride

Application Notes:

This two-step method involves the conversion of the carboxylic acid to a more reactive acid chloride, which then readily reacts with an alcohol to form the ester. This is a highly reliable and generally high-yielding method. Common chlorinating agents include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The reaction of the acid chloride with the alcohol is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl generated. This method is particularly useful when other esterification methods fail, for example, with unreactive alcohols. A protocol for the synthesis of methyl 1-methylpiperidine-4-carboxylate using thionyl chloride and methanol has been reported with a yield of 87%.[15]

Experimental Protocol:

Part A: Formation of the Acid Chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

  • Anhydrous toluene or use neat

  • A catalytic amount of DMF (if using oxalyl chloride)

  • Round-bottom flask

  • Reflux condenser with a drying tube or inert gas inlet

  • Stirring apparatus

  • Rotary evaporator

Procedure:

  • Place this compound (1.0 eq) in a round-bottom flask.

  • Add an excess of thionyl chloride (2-5 eq) or oxalyl chloride (1.5-2.0 eq) in an anhydrous solvent like toluene. The reaction can also be run neat with thionyl chloride. If using oxalyl chloride, add a catalytic amount of DMF (1-2 drops).

  • Equip the flask with a reflux condenser and heat the mixture gently (e.g., 50-70 °C) for 1-3 hours. The reaction should be performed in a well-ventilated fume hood as SO₂ and HCl (or CO, CO₂, and HCl) gases are evolved.

  • Monitor the reaction by observing the cessation of gas evolution.

  • After the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure. It is crucial to remove all excess reagent to avoid side reactions in the next step.

Part B: Ester Formation

Materials:

  • Crude 1-Propionylpiperidine-3-carbonyl chloride

  • Alcohol

  • Anhydrous dichloromethane (CH₂Cl₂) or other aprotic solvent

  • Pyridine or triethylamine

  • 0.5 M HCl solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the crude acid chloride in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • In a separate flask, dissolve the alcohol (1.0-1.2 eq) and a base like pyridine or triethylamine (1.2-1.5 eq) in anhydrous CH₂Cl₂.

  • Add the alcohol/base solution dropwise to the stirred acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 0.5 M HCl solution (to remove the base), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel or distillation.

Visualization of the Workflow:

Acid_Chloride_Workflow cluster_0 Part A: Acid Chloride Formation cluster_1 Part B: Ester Formation start_A Start react_A 1. React Carboxylic Acid with SOCl2 or (COCl)2 start_A->react_A heat_A 2. Heat Gently (1-3 h) react_A->heat_A concentrate_A 3. Remove Excess Reagent and Solvent heat_A->concentrate_A end_A Intermediate: Acid Chloride concentrate_A->end_A start_B Start with Acid Chloride react_B 1. Dissolve Acid Chloride in CH2Cl2 start_B->react_B addition_B 2. Add Alcohol and Base at 0 °C react_B->addition_B stir_B 3. Stir at Room Temperature (1-4 h) addition_B->stir_B workup_B 4. Wash with HCl, NaHCO3, and Brine stir_B->workup_B purification_B 5. Dry, Concentrate, and Purify workup_B->purification_B end_B End Product: Ester purification_B->end_B

Esterification via Acid Chloride Workflow

References

Application Notes and Protocols for Solid-Phase Synthesis Using a 1-Propionylpiperidine-3-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis of compound libraries based on a 1-propionylpiperidine-3-carboxylic acid scaffold. This scaffold is a valuable starting point for the development of novel therapeutics due to its rigid structure and the presence of multiple points for diversification. The methodologies described herein are designed to be efficient and adaptable for high-throughput synthesis, a cornerstone of modern drug discovery.

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2] Its conformational rigidity allows for the precise spatial orientation of substituents, which is crucial for effective interaction with biological targets.[1] The this compound scaffold offers three key points for diversification: the propionyl group at the 1-position, the carboxylic acid at the 3-position, and potentially other positions on the piperidine ring. Solid-phase organic synthesis (SPOS) is the ideal methodology for exploring the chemical space around this scaffold, as it simplifies purification and allows for the parallel synthesis of a large number of analogs.[3][4]

Core Principles of the Synthesis

The solid-phase synthesis strategy for generating a library of compounds based on the this compound scaffold involves several key steps:

  • Resin Loading: Covalent attachment of a suitable piperidine-based building block to a solid support.

  • Scaffold Elaboration: On-resin chemical transformations to construct and functionalize the piperidine ring.

  • N-Acylation: Introduction of the propionyl group at the piperidine nitrogen.

  • Diversification: Further modification of the scaffold, typically at the 3-carboxylic acid position.

  • Cleavage: Release of the final compounds from the solid support.

Data Presentation

The following tables summarize representative quantitative data for the key steps in the solid-phase synthesis of a library derived from the this compound scaffold. These values are illustrative and may vary depending on the specific substrates and reaction conditions used.

Table 1: Resin Loading and Cleavage Efficiency

ParameterResin TypeLinkerLoading Efficiency (%)Cleavage Yield (%)Purity (%)
Value Wang Resinp-Alkoxybenzyl alcohol85-9570-90>90

Table 2: Representative Yields for On-Resin Reactions

Reaction StepReagentsSolventReaction Time (h)Typical Yield (%)
Fmoc Deprotection 20% Piperidine in DMFDMF0.5>99
N-Propionylation Propionic anhydride, DIPEADCM/DMF290-98
Amide Coupling (at C3-Carboxyl) R-NH₂, HATU, DIPEADMF480-95

Experimental Protocols

Protocol 1: General Solid-Phase Synthesis Workflow

This protocol outlines the manual solid-phase synthesis of a small library of amides derived from the this compound scaffold.

Materials:

  • Fmoc-piperidine-3-carboxylic acid

  • Wang Resin (100-200 mesh, 1.0 mmol/g loading)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Propionic anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • A selection of primary and secondary amines (for diversification)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling:

    • Place the Wang resin (1 g, 1.0 mmol) in a solid-phase synthesis vessel.

    • Add DMF (10 mL) and allow the resin to swell for 1 hour at room temperature with gentle agitation.

    • Drain the solvent.

  • Loading of the First Building Block (Fmoc-piperidine-3-carboxylic acid):

    • Dissolve Fmoc-piperidine-3-carboxylic acid (3.0 mmol) in DCM/DMF (1:1, 10 mL).

    • Add DIC (3.0 mmol) and DMAP (0.3 mmol).

    • Add the solution to the swollen resin.

    • Shake the mixture at room temperature for 4 hours.

    • Drain the reaction mixture and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF (10 mL) to the resin.

    • Shake for 5 minutes, then drain.

    • Repeat the piperidine treatment for another 20 minutes.

    • Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • N-Propionylation:

    • Swell the resin in DCM (10 mL).

    • Add a solution of propionic anhydride (5.0 mmol) and DIPEA (5.0 mmol) in DCM (10 mL).

    • Shake at room temperature for 2 hours.

    • Drain the solution and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Diversification via Amide Bond Formation (Parallel Synthesis):

    • Dispense the resin into separate reaction vessels for each amine to be coupled.

    • To each vessel, add a solution of the desired amine (5.0 mmol), HATU (4.8 mmol), and DIPEA (10.0 mmol) in DMF (5 mL).

    • Shake at room temperature for 4 hours.

    • Drain the solutions and wash the resins with DMF (3 x 5 mL), DCM (3 x 5 mL), and methanol (3 x 5 mL).

    • Dry the resin under vacuum.

  • Cleavage and Isolation:

    • Treat the dried resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, 5 mL) for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional TFA (2 x 2 mL).

    • Concentrate the combined filtrates under a stream of nitrogen.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge to collect the precipitate, wash with cold ether, and dry under vacuum.

    • Purify the final compounds by preparative HPLC.

Mandatory Visualizations

experimental_workflow start Start: Wang Resin swell 1. Resin Swelling (DMF) start->swell load 2. Loading (Fmoc-piperidine-3-COOH, DIC, DMAP) swell->load deprotect 3. Fmoc Deprotection (20% Piperidine/DMF) load->deprotect acylate 4. N-Propionylation (Propionic anhydride, DIPEA) deprotect->acylate diversify 5. Diversification (Amine, HATU, DIPEA) acylate->diversify cleave 6. Cleavage (TFA/TIS/H₂O) diversify->cleave purify 7. Purification (Prep-HPLC) cleave->purify end_node Final Products purify->end_node

Caption: General workflow for the solid-phase synthesis of a 1-propionylpiperidine-3-carboxamide library.

logical_relationship scaffold This compound Scaffold r1 R1: Propionyl Group scaffold->r1 N-Acylation r2 R2: Carboxylic Acid Derivatives (e.g., Amides, Esters) scaffold->r2 C-Terminal Modification r3 R3: Ring Substituents (Optional Diversification) scaffold->r3 Further Functionalization library Diverse Compound Library r1->library r2->library r3->library

References

Application Notes and Protocols for the Purity Determination of 1-Propionylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methods for determining the purity of 1-Propionylpiperidine-3-carboxylic acid. The protocols are based on established analytical techniques for similar carboxylic acid and piperidine-containing compounds, offering a robust starting point for method development and validation.

Overview of Analytical Techniques

The purity of this compound can be assessed using a variety of analytical techniques. The choice of method depends on the specific requirements of the analysis, such as the nature of the expected impurities, the required sensitivity, and the availability of instrumentation. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for separating and quantifying components in a mixture. It is particularly well-suited for non-volatile and thermally labile compounds like this compound.

  • Gas Chromatography (GC): A powerful technique for separating volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is often required to increase their volatility and thermal stability.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine the purity of a sample against a certified reference standard.[2][3]

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a primary method for the purity determination of carboxylic acids due to its high resolution and sensitivity.[4][5] A reversed-phase HPLC method with UV detection is a common approach.

Data Presentation: HPLC Method Parameters
ParameterRecommended Condition
Column C8 or C18, 5 µm particle size, e.g., Nova-Pak C8
Mobile Phase A mixture of an aqueous buffer (e.g., 30 mM K₂HPO₄, pH adjusted to 3) and an organic modifier (e.g., acetonitrile or methanol). A typical starting gradient could be 80:20 (Aqueous:Organic).[6]
Flow Rate 0.8 - 1.2 mL/min
Detection UV at 210-220 nm[6]
Column Temperature 25 - 30 °C
Injection Volume 10 - 20 µL
Internal Standard A structurally similar compound with a distinct retention time, such as Ticlopidine for related analyses.[6]
Experimental Protocol: HPLC Analysis
  • Standard Preparation:

    • Accurately weigh about 10 mg of this compound reference standard and dissolve it in a suitable diluent (e.g., a mixture of the mobile phase) to prepare a stock solution of known concentration.

    • Prepare a series of working standard solutions by diluting the stock solution to cover a linear range (e.g., 0.1 - 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh about 10 mg of the this compound sample and dissolve it in the diluent to the same concentration as the main standard solution.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to establish the calibration curve and system suitability parameters (e.g., tailing factor, theoretical plates).

    • Inject the sample solution.

    • Identify and quantify the main peak and any impurity peaks based on their retention times relative to the standard.

  • Purity Calculation:

    • Calculate the percentage purity using the area normalization method or by using the calibration curve for the main component.

Workflow for HPLC Purity Determination

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation Injection Inject Standards & Sample Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Purity_Calc Purity Calculation Peak_Integration->Purity_Calc

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography (GC) Method with Derivatization

Due to the low volatility of carboxylic acids, a derivatization step is typically required before GC analysis.[1] Silylation is a common derivatization technique that replaces active hydrogens with a trimethylsilyl (TMS) group, increasing volatility.

Data Presentation: GC Method Parameters
ParameterRecommended Condition
Column DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Nitrogen at a constant flow rate
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 280 °C
Oven Temperature Program Initial: 100 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C, hold for 5 min
Derivatizing Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Experimental Protocol: GC Analysis with Silylation
  • Derivatization:

    • Accurately weigh about 1-2 mg of the this compound sample into a reaction vial.

    • Add 100 µL of a suitable solvent (e.g., pyridine or dimethylformamide).

    • Add 100 µL of BSTFA + 1% TMCS.

    • Seal the vial and heat at 60-70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • Standard Preparation:

    • Prepare a standard solution of derivatized this compound reference standard following the same procedure.

  • GC Analysis:

    • Inject 1 µL of the derivatized sample and standard solutions into the GC.

    • Record the chromatograms and identify the peaks.

  • Purity Calculation:

    • Determine the purity based on the peak area percentage of the derivatized analyte.

Workflow for GC Purity Determination

GC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Weigh_Sample Weigh Sample & Standard Add_Solvent Add Solvent Weigh_Sample->Add_Solvent Add_Reagent Add Silylating Reagent (BSTFA) Add_Solvent->Add_Reagent Heat Heat Add_Reagent->Heat GC_Injection GC Injection Heat->GC_Injection Chromatography Chromatographic Separation GC_Injection->Chromatography Detection FID/MS Detection Chromatography->Detection Peak_Analysis Peak Integration Detection->Peak_Analysis Purity_Report Purity Calculation Peak_Analysis->Purity_Report

Caption: Workflow for GC purity analysis with silylation derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for both qualitative and quantitative analysis. ¹H NMR can be used to identify the compound and its impurities, while quantitative NMR (qNMR) can provide a highly accurate purity value.[2][3]

Data Presentation: NMR Method Parameters
ParameterRecommended Condition
Spectrometer 400 MHz or higher
Solvent Deuterated solvent such as DMSO-d₆ or MeOD-d₄. DMSO-d₆ is often preferred for observing exchangeable protons of the carboxylic acid.[2]
Internal Standard (for qNMR) A certified standard with known purity and non-overlapping signals, e.g., maleic acid or dimethyl sulfone.
Pulse Program Standard single-pulse for ¹H NMR.
Relaxation Delay (d1) At least 5 times the longest T₁ relaxation time of the protons of interest for accurate quantification (typically 10-30 s).
Number of Scans 16-64 for sufficient signal-to-noise ratio.
Experimental Protocol: qNMR Analysis
  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) and the internal standard (e.g., 10 mg of maleic acid) into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.6 mL).[2]

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using the parameters outlined above, ensuring a long relaxation delay for accurate integration.

  • Data Processing and Purity Calculation:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Logical Relationship for qNMR Purity Calculation

qNMR_Logic cluster_inputs Experimental Inputs cluster_spectral Spectral Data Mass_Analyte Mass of Analyte (m_analyte) Calculation Purity Calculation Formula Mass_Analyte->Calculation Mass_Std Mass of Standard (m_std) Mass_Std->Calculation Purity_Std Purity of Standard (P_std) Purity_Std->Calculation MW_Analyte MW of Analyte MW_Analyte->Calculation MW_Std MW of Standard MW_Std->Calculation Integral_Analyte Integral of Analyte (I_analyte) Integral_Analyte->Calculation Integral_Std Integral of Standard (I_std) Integral_Std->Calculation Protons_Analyte Protons of Analyte (N_analyte) Protons_Analyte->Calculation Protons_Std Protons of Standard (N_std) Protons_Std->Calculation Purity_Result Purity of Analyte (%) Calculation->Purity_Result

Caption: Logical inputs for the calculation of purity using quantitative NMR (qNMR).

References

Scale-Up Synthesis of 1-Propionylpiperidine-3-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the scale-up synthesis of 1-Propionylpiperidine-3-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The featured protocol outlines a robust and efficient N-acylation of piperidine-3-carboxylic acid (nipecotic acid). This application note includes a comprehensive experimental protocol, a summary of expected quantitative data, and a visual representation of the synthetic workflow to facilitate seamless adoption and execution in a laboratory setting.

Introduction

This compound is a substituted N-acyl derivative of nipecotic acid. Nipecotic acid and its derivatives are of significant interest in medicinal chemistry due to their biological activities, including their role as GABA uptake inhibitors. The N-acylation of the piperidine ring is a common strategy to modify the pharmacological properties of the parent compound. This protocol details a straightforward and scalable approach for the synthesis of the title compound via the reaction of piperidine-3-carboxylic acid with propionyl chloride.

Synthetic Scheme

The synthesis of this compound is achieved through the N-acylation of piperidine-3-carboxylic acid using propionyl chloride in the presence of a base. The reaction scheme is presented below:

Scheme 1: Synthesis of this compound

Experimental Protocol

This protocol is designed for a representative scale-up synthesis. Researchers should first perform the reaction on a smaller scale to optimize conditions.

Materials and Reagents:

  • Piperidine-3-carboxylic acid (Nipecotic acid)

  • Propionyl chloride

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Equipment:

  • Multi-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Addition funnel

  • Ice bath

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography or recrystallization

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel, dissolve piperidine-3-carboxylic acid (1.0 eq) in an appropriate solvent such as dichloromethane or a mixture of water and a suitable organic solvent. If using an aqueous system, dissolve the starting material in an aqueous solution of sodium hydroxide (2.2 eq). Cool the mixture to 0-5 °C using an ice bath.

  • Acylation: Slowly add propionyl chloride (1.1 eq) dropwise to the cooled solution via the addition funnel over a period of 30-60 minutes, ensuring the temperature is maintained below 10 °C. If using an organic solvent with a tertiary amine base like triethylamine, add the base (1.2 eq) to the solution of piperidine-3-carboxylic acid before the addition of propionyl chloride.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS) until the starting material is consumed.

  • Work-up:

    • If the reaction was performed in an aqueous base, carefully acidify the reaction mixture to a pH of approximately 2-3 using a 1M HCl solution while cooling in an ice bath.

    • Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by either recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation

The following table should be used to record and compare the quantitative data from the synthesis.

ParameterTheoretical ValueActual ValueNotes
Starting Material Piperidine-3-carboxylic acid (g, mol)
Reagent Propionyl chloride (g, mol)
Product This compound (g)
Yield (%) 100%
Purity (%) >95%Determined by HPLC or NMR
Melting Point (°C) N/A

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the scale-up synthesis of this compound.

Synthesis_Workflow Start Starting Materials: Piperidine-3-carboxylic acid Propionyl chloride Base, Solvent Reaction N-Acylation Reaction (0-25 °C) Start->Reaction Workup Aqueous Work-up (Acidification, Extraction) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Final Product: This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Propionyl chloride is corrosive and lachrymatory; handle with extreme care.

  • The reaction can be exothermic, especially during the addition of propionyl chloride and the acidification step. Proper cooling and slow addition are crucial.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Troubleshooting & Optimization

optimizing reaction conditions for N-propionylation of nipecotic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing the N-propionylation of nipecotic acid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline your experimental workflow.

Troubleshooting Guide

This guide addresses common issues encountered during the N-propionylation of nipecotic acid.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive acylating agent (e.g., hydrolyzed propionic anhydride or propionyl chloride).2. Insufficiently basic reaction conditions.3. Poor solubility of nipecotic acid in the reaction solvent.4. Steric hindrance if using a bulky base.1. Use fresh or newly opened acylating agents. Consider verifying the purity of the acylating agent by NMR or IR spectroscopy.2. Ensure the base is in molar excess (typically 2-3 equivalents). Use a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).3. Consider converting nipecotic acid to its ester (e.g., methyl or ethyl ester) to improve solubility in common organic solvents like dichloromethane (DCM) or acetonitrile (ACN).4. Switch to a less sterically hindered base.
Formation of Multiple Products/Side Reactions 1. O-acylation: The carboxylic acid group of nipecotic acid can be acylated by propionic anhydride, forming a mixed anhydride.2. Di-acylation: If using an ester of nipecotic acid, residual starting material might be acylated.3. Polymerization: Under harsh conditions, side reactions can lead to oligomeric products.1. Protect the carboxylic acid group by converting it to an ester prior to N-propionylation. Alternatively, use a milder acylating agent or a coupling agent like DCC/DMAP with propionic acid.2. Ensure complete conversion of the starting material by monitoring the reaction by TLC or LC-MS.3. Maintain a low reaction temperature (e.g., 0 °C to room temperature) and avoid excessively long reaction times.
Difficult Product Purification 1. Product is highly polar and water-soluble, making extraction from aqueous work-up difficult.2. Co-elution of product with unreacted starting material or byproducts during chromatography.1. If the product is the free acid, consider extraction at a pH where it is less water-soluble. Alternatively, use reverse-phase chromatography.2. Optimize the mobile phase for column chromatography. A gradient elution may be necessary to achieve good separation.
Inconsistent Yields 1. Variability in reagent quality.2. Inconsistent reaction temperature or time.3. Moisture contamination.1. Use reagents from a reliable source and of a consistent purity grade.2. Use a controlled temperature bath and monitor the reaction progress consistently.3. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the best acylating agent for the N-propionylation of nipecotic acid?

A1: Both propionic anhydride and propionyl chloride can be effective. Propionic anhydride is generally less reactive and may require a catalyst or heating, but it generates propionic acid as a byproduct, which is less corrosive than the HCl generated from propionyl chloride. Propionyl chloride is more reactive and can often be used at lower temperatures, but it requires a stoichiometric amount of base to neutralize the HCl produced. The choice depends on the scale of your reaction and the sensitivity of your substrate to acidic conditions.

Q2: Do I need to protect the carboxylic acid group of nipecotic acid before N-propionylation?

A2: While not always mandatory, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is highly recommended. This prevents the formation of mixed anhydride side products, improves the solubility of the starting material in organic solvents, and generally leads to cleaner reactions and higher yields.

Q3: What are the most suitable solvents for this reaction?

A3: Aprotic solvents are preferred. Dichloromethane (DCM), chloroform, acetonitrile (ACN), and tetrahydrofuran (THF) are commonly used. The choice of solvent may depend on the solubility of your specific nipecotic acid derivative and the reaction temperature.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a quick and effective method. Use a mobile phase that gives good separation between the starting material and the product. Staining with ninhydrin can be useful for visualizing the secondary amine of nipecotic acid, which will disappear as the reaction proceeds. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC) can be used.

Q5: What is a typical work-up procedure?

A5: A typical work-up involves quenching the reaction with water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The product is then extracted into an organic solvent. The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. If the final product is the N-propionyl nipecotic acid (with the free carboxylic acid), careful pH adjustment of the aqueous layer may be necessary to facilitate extraction.

Experimental Protocols

Protocol 1: N-Propionylation of Ethyl Nipecotate using Propionyl Chloride

This protocol is recommended for a clean and high-yielding reaction due to the protection of the carboxylic acid group.

Materials:

  • Ethyl nipecotate hydrochloride

  • Propionyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of ethyl nipecotate hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C under a nitrogen atmosphere.

  • Stir the mixture for 15 minutes at 0 °C.

  • Slowly add propionyl chloride (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Propionylation of Nipecotic Acid using Propionic Anhydride

This protocol is a more direct approach but may be prone to side reactions.

Materials:

  • Nipecotic acid

  • Propionic anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Acetonitrile (ACN)

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend nipecotic acid (1.0 eq) in anhydrous ACN.

  • Add DIPEA (2.5 eq) to the suspension and stir until a clear solution is obtained.

  • Add propionic anhydride (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 50 °C and stir for 6-8 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with water.

  • Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as recrystallization or chromatography.

Data Presentation

The following tables summarize expected quantitative data for the N-propionylation of nipecotic acid based on the protocols provided. These are representative values and may vary depending on the specific reaction conditions and scale.

Table 1: Comparison of Reaction Conditions and Yields

Protocol Starting Material Acylating Agent Base Solvent Temp (°C) Time (h) Typical Yield (%) Purity (by HPLC, %)
1Ethyl nipecotate HClPropionyl chlorideTEADCM0 to RT2-485-95>98
2Nipecotic acidPropionic anhydrideDIPEAACN506-860-75>95

Table 2: Analytical Characterization Data (Hypothetical)

Compound Molecular Formula Molecular Weight ( g/mol ) ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) LC-MS (m/z)
N-propionyl nipecotic acidC₉H₁₅NO₃185.221.15 (t, 3H), 1.60-1.90 (m, 4H), 2.35 (q, 2H), 2.60-3.60 (m, 5H), 10.5 (br s, 1H)9.5, 25.0, 26.5, 27.0, 43.0, 46.0, 51.0, 174.0, 178.0186.1 [M+H]⁺
Ethyl N-propionyl nipecotateC₁₁H₁₉NO₃213.271.15 (t, 3H), 1.25 (t, 3H), 1.60-1.90 (m, 4H), 2.35 (q, 2H), 2.60-3.60 (m, 5H), 4.15 (q, 2H)9.5, 14.2, 25.0, 26.5, 27.0, 43.0, 46.0, 51.0, 60.5, 173.0, 174.0214.1 [M+H]⁺

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: N-Propionylation of Ethyl Nipecotate cluster_protocol2 Protocol 2: N-Propionylation of Nipecotic Acid P1_Start Ethyl Nipecotate HCl in DCM P1_Base Add TEA (2.2 eq) at 0°C P1_Start->P1_Base P1_Acylation Add Propionyl Chloride (1.2 eq) at 0°C P1_Base->P1_Acylation P1_React Stir at RT for 2-4h P1_Acylation->P1_React P1_Workup Aqueous Work-up P1_React->P1_Workup P1_Purify Column Chromatography P1_Workup->P1_Purify P1_Product Ethyl N-propionyl nipecotate P1_Purify->P1_Product P2_Start Nipecotic Acid in ACN P2_Base Add DIPEA (2.5 eq) P2_Start->P2_Base P2_Acylation Add Propionic Anhydride (1.5 eq) P2_Base->P2_Acylation P2_React Stir at 50°C for 6-8h P2_Acylation->P2_React P2_Workup Aqueous Work-up & Acidification P2_React->P2_Workup P2_Purify Purification P2_Workup->P2_Purify P2_Product N-propionyl nipecotic acid P2_Purify->P2_Product

Caption: Experimental workflows for the N-propionylation of nipecotic acid derivatives.

troubleshooting_logic Start Low Yield or Incomplete Reaction Solubility Is starting material fully dissolved? Start->Solubility Reagents Are reagents fresh/active? Solubility->Reagents Yes Esterify Esterify nipecotic acid Solubility->Esterify No ChangeSolvent Change solvent Solubility->ChangeSolvent No Conditions Are reaction conditions optimal? Reagents->Conditions Yes NewReagents Use fresh reagents Reagents->NewReagents No CheckBase Check base stoichiometry and type Conditions->CheckBase No Esterify->Reagents End Re-evaluate Esterify->End ChangeSolvent->Reagents ChangeSolvent->End NewReagents->Conditions NewReagents->End OptimizeTemp Optimize temperature and time CheckBase->OptimizeTemp CheckBase->End

Caption: Troubleshooting logic for optimizing N-propionylation of nipecotic acid.

Technical Support Center: Synthesis of 1-Propionylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Propionylpiperidine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis involves the N-acylation of piperidine-3-carboxylic acid (nipecotic acid) with a propionylating agent. This is typically achieved using propionyl chloride or propionic anhydride in the presence of a base, or by using propionic acid with a coupling agent.

Q2: What are the potential impurities or byproducts I should be aware of during the synthesis of this compound?

A2: Potential byproducts can arise from several sources including unreacted starting materials, side reactions, and reagents used in the process. Common impurities may include unreacted piperidine-3-carboxylic acid, over-acylated products, and byproducts from coupling agents if used (e.g., dicyclohexylurea from DCC).[1][2] Careful control of reaction conditions is crucial to minimize the formation of these impurities.[3]

Q3: How can I minimize the formation of byproducts during the acylation step?

A3: To minimize byproduct formation, it is recommended to control the stoichiometry of the reactants carefully. The reaction should be carried out at a controlled temperature, typically starting at 0°C before allowing it to warm to room temperature.[1] The choice of base and solvent can also significantly impact the reaction's selectivity and yield. Using a non-nucleophilic base like triethylamine is common when using acyl chlorides to neutralize the HCl byproduct.[1]

Q4: My reaction yield is low. What are the possible causes and how can I improve it?

A4: Low yields can be attributed to several factors. Incomplete reaction is a common issue, which can be addressed by increasing the reaction time or temperature. However, be aware that harsher conditions might lead to more side products.[3] The purity of the starting materials, particularly the piperidine-3-carboxylic acid, is also critical. Additionally, the workup procedure should be optimized to ensure efficient extraction and purification of the final product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Action
Presence of starting material (piperidine-3-carboxylic acid) in the final product Incomplete reaction due to insufficient reaction time, low temperature, or inadequate amount of acylating agent.Increase the reaction time, allow the reaction to proceed at room temperature or slightly elevated temperatures, or use a slight excess of the propionylating agent. Monitor the reaction progress using TLC or LC-MS.[1]
Formation of an unknown byproduct with a higher molecular weight This could be a di-acylated product or a side reaction involving the carboxylic acid group.Protect the carboxylic acid group prior to N-acylation, for example, by converting it to an ester. This protecting group can be removed in a subsequent step.
Presence of dicyclohexylurea (DCU) in the product Use of dicyclohexylcarbodiimide (DCC) as a coupling agent. DCU is a common byproduct of DCC-mediated coupling reactions and is often difficult to remove.[2][4]Filter the reaction mixture to remove the precipitated DCU. If it remains soluble, purification by column chromatography may be necessary. Consider using a water-soluble carbodiimide like EDC to simplify the workup, as the urea byproduct can be removed with an aqueous wash.[1]
Product is difficult to purify The presence of multiple byproducts or impurities with similar polarity to the desired product.Optimize the reaction conditions to improve selectivity. For purification, consider alternative techniques such as recrystallization or preparative HPLC in addition to standard column chromatography.

Experimental Protocol: N-Propionylation of Piperidine-3-carboxylic acid

This protocol provides a general methodology for the synthesis of this compound using propionyl chloride.

Materials:

  • Piperidine-3-carboxylic acid

  • Propionyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1M)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend piperidine-3-carboxylic acid (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0°C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the stirred suspension.

  • In a separate flask, dissolve propionyl chloride (1.1 eq) in anhydrous DCM.

  • Add the propionyl chloride solution dropwise to the cooled piperidine-3-carboxylic acid suspension over 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography if necessary.

Byproduct Formation Pathway

The following diagram illustrates the primary synthesis pathway for this compound and a potential side reaction.

Byproduct_Formation A Piperidine-3-carboxylic acid C This compound (Desired Product) A->C N-Acylation D Side Reaction (e.g., Over-acylation) A->D Potential Side Reaction B Propionyl Chloride B->C B->D F Triethylammonium Chloride (Byproduct) B->F E Triethylamine (Base) E->F Neutralization

Caption: Synthesis pathway and potential byproduct formation.

References

Technical Support Center: Purification of Crude 1-Propionylpiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude 1-Propionylpiperidine-3-carboxylic acid.

Troubleshooting Guide

Issue 1: Low overall yield after purification.

  • Question: My final yield of purified this compound is significantly lower than expected. What are the potential causes and solutions?

  • Answer: Low yields can arise from several factors during the purification process. A primary cause can be the partial solubility of the product in wash solvents during recrystallization or extraction. To mitigate this, ensure the wash solvents are ice-cold to minimize product loss. During acid-base extraction, incomplete precipitation or multiple extractions with small volumes of organic solvent can improve recovery. It is also crucial to monitor each step of the purification process (e.g., by Thin Layer Chromatography) to identify where the loss is occurring.

Issue 2: The purified product shows persistent impurities in NMR/LC-MS analysis.

  • Question: Despite purification, I am still observing unreacted starting materials (piperidine-3-carboxylic acid or propionic anhydride/chloride) or other unknown peaks in my analytical data. How can I improve the purity?

  • Answer: Persistent impurities often indicate that a single purification method is insufficient. A multi-step purification strategy is often more effective.

    • Acid-Base Extraction: The amphoteric nature of this compound allows for a selective acid-base extraction to remove non-amphoteric impurities. Dissolving the crude product in a basic aqueous solution and washing with an organic solvent can remove neutral and basic impurities. Subsequent acidification of the aqueous layer followed by extraction with an organic solvent will isolate the desired product, leaving acidic impurities behind.

    • Recrystallization: Careful selection of a recrystallization solvent is critical. A solvent system where the product is sparingly soluble at low temperatures but highly soluble at high temperatures is ideal. Common solvents for similar compounds include ethanol, isopropanol, or a mixture of a polar solvent with a non-polar anti-solvent like petroleum ether.[1][2]

    • Chromatography: For challenging separations, column chromatography using silica gel can be employed. A typical eluent system for related piperidine derivatives is a mixture of hexane and ethyl acetate.[3]

Issue 3: The product "oils out" during recrystallization instead of forming crystals.

  • Question: When I try to recrystallize my crude product, it separates as an oil rather than forming solid crystals. What should I do?

  • Answer: "Oiling out" typically occurs when the solution is too concentrated or when the cooling process is too rapid. To resolve this, try adding more solvent to the heated mixture to ensure the product is fully dissolved. Then, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Seeding the solution with a small crystal of pure product can also induce crystallization. If a single solvent system consistently leads to oiling, a two-solvent system (a "good" solvent for dissolution and a "poor" solvent to induce precipitation) may be more effective.

Issue 4: The purified compound appears as two peaks in HPLC analysis.

  • Question: My purified this compound shows two peaks in the HPLC chromatogram. Does this mean it is still impure?

  • Answer: While this could indicate an impurity, for piperidine derivatives, it can also be due to the presence of conformational isomers (conformers) that interconvert slowly on the HPLC timescale. The piperidine ring can exist in different chair conformations. Adjusting the HPLC method, such as changing the column temperature or the mobile phase composition, can sometimes help to coalesce these peaks into a single one.

Frequently Asked Questions (FAQs)

Q1: What is the most effective initial purification strategy for crude this compound?

A1: For a crude reaction mixture, a liquid-liquid acid-base extraction is an excellent first step. This technique leverages the amphoteric properties of the target molecule to separate it from non-ionizable impurities. The basic workflow involves dissolving the crude material in an organic solvent, extracting with a dilute acid to protonate the piperidine nitrogen and pull it into the aqueous phase, then basifying the aqueous phase and extracting with an organic solvent to recover the purified product. Alternatively, if starting materials are the primary concern, adjusting the pH can selectively precipitate the product.

Q2: Which solvent systems are recommended for the recrystallization of this compound?

A2: Based on protocols for similar piperidine carboxylic acids, effective recrystallization solvents include:

  • Single Solvents: Ethanol or isopropanol.[4]

  • Two-Solvent Systems: A combination of a polar solvent like ethanol or methanol with a non-polar anti-solvent such as petroleum ether or hexane.[1][2] The crude product is dissolved in a minimal amount of the hot polar solvent, and the non-polar solvent is added dropwise until turbidity is observed, followed by slow cooling.

Q3: Can I use chromatography to purify this compound?

A3: Yes, silica gel column chromatography can be a highly effective purification method, particularly for removing closely related impurities. A common mobile phase for N-acylated piperidine derivatives is a gradient of ethyl acetate in hexane.[3] Due to the carboxylic acid group, tailing may be observed. Adding a small amount of acetic acid to the mobile phase can help to mitigate this.

Q4: How can I remove residual water from my final product?

A4: If the final product has been in contact with water (e.g., from an aqueous workup), residual moisture can be removed by drying under high vacuum. If the product is a solid, drying in a vacuum oven at a temperature below its melting point is effective. For solutions, drying the organic extract over an anhydrous drying agent like sodium sulfate or magnesium sulfate before concentration is a standard procedure.

Quantitative Data Summary

The following table summarizes typical quantitative data from purification procedures for related piperidine carboxylic acid derivatives. These values can serve as a benchmark for the purification of this compound.

Purification MethodStarting Purity (HPLC)Final Purity (HPLC)Yield (%)Reference
Recrystallization (from Isopropanol)70%>99.5%Not Specified[4]
Recrystallization (from Ethanol)CrudePureNot Specified[4]
Acid-Base Extraction & RecrystallizationCrude99.7%68%[3]
Recrystallization (Ethanol/Petroleum Ether)Crude98.9%57%[1][2]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a 1M HCl solution. The product will move to the aqueous layer. Separate the aqueous layer.

  • Basification: Cool the acidic aqueous layer in an ice bath and adjust the pH to ~10-11 with a 2M NaOH solution.

  • Extraction: Extract the basic aqueous layer multiple times with ethyl acetate or dichloromethane.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent system (e.g., ethanol, isopropanol, or ethanol/petroleum ether).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If a two-solvent system is used, add the anti-solvent dropwise to the hot solution until it becomes cloudy, then cool slowly.

  • Isolation: Cool the flask in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

PurificationWorkflow cluster_start Starting Material cluster_purification Purification Strategies cluster_end Final Product Crude Crude 1-Propionylpiperidine- 3-carboxylic acid AcidBase Acid-Base Extraction Crude->AcidBase Initial Cleanup Chromatography Column Chromatography Crude->Chromatography Alternative Recrystallization Recrystallization AcidBase->Recrystallization Further Purity Pure Pure Product (>99%) Recrystallization->Pure Chromatography->Pure

Caption: General purification workflow for this compound.

TroubleshootingTree Start Purification Issue LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct OilingOut Oiling Out Start->OilingOut Sol_LowYield1 Use ice-cold wash solvents LowYield->Sol_LowYield1 Cause: Product loss in solvent Sol_LowYield2 Optimize extraction (pH, multiple extractions) LowYield->Sol_LowYield2 Cause: Incomplete phase transfer Sol_Impure1 Multi-step purification: Acid-Base then Recrystallization ImpureProduct->Sol_Impure1 Cause: Single method insufficient Sol_Impure2 Column Chromatography ImpureProduct->Sol_Impure2 Cause: Closely related impurities Sol_Oiling1 Use more solvent and cool slowly OilingOut->Sol_Oiling1 Cause: High concentration/ rapid cooling Sol_Oiling2 Use a two-solvent system OilingOut->Sol_Oiling2 Cause: Unsuitable single solvent

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Functionalization of 1-Propionylpiperidine-3-carboxylic Acid without Racemization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with the chiral molecule 1-Propionylpiperidine-3-carboxylic acid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of functionalization while preserving the stereochemical integrity of your molecule.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is preventing racemization important?

A1: this compound is a chiral carboxylic acid with a stereocenter at the C3 position of the piperidine ring. The nitrogen atom is acylated with a propionyl group. In drug development, the specific three-dimensional arrangement (stereochemistry) of a molecule is often crucial for its biological activity and safety profile. Racemization, the conversion of a single enantiomer into an equal mixture of both enantiomers, can lead to a loss of therapeutic efficacy and potentially introduce undesired side effects. Therefore, maintaining the enantiomeric purity of this compound during functionalization is critical.

Q2: What are the primary mechanisms that lead to racemization during the functionalization of this compound?

A2: The N-propionyl group on the piperidine nitrogen makes this molecule particularly susceptible to racemization, similar to N-acyl amino acids. The two primary mechanisms are:

  • Oxazolone Formation: Activation of the carboxylic acid can lead to the formation of a planar oxazolone (or azlactone) intermediate. The proton at the chiral C3 position becomes highly acidic in this intermediate and can be easily removed by a base, leading to a loss of stereochemistry.

  • Direct Enolization (α-abstraction): A strong base can directly remove the proton at the C3 position, forming a planar enolate intermediate, which can then be protonated from either side, resulting in racemization.

RacemizationMechanisms cluster_oxazolone Oxazolone Formation Pathway cluster_enolization Direct Enolization Pathway Chiral Acid 1-Propionylpiperidine- 3-carboxylic acid Activated Intermediate Activated Ester/ Acyl Halide Oxazolone Planar Oxazolone Intermediate Racemized Product Racemized Functionalized Product Chiral Acid_E 1-Propionylpiperidine- 3-carboxylic acid Enolate Planar Enolate Intermediate Racemized Acid Racemized Carboxylic Acid

Caption: Primary racemization pathways for this compound.

Troubleshooting Guides

Issue 1: Significant Racemization Observed After Amide Coupling

If you are observing a loss of enantiomeric purity after forming an amide bond, consider the following factors and solutions:

Potential Cause Recommended Solution Rationale
Inappropriate Coupling Reagent Switch to a uronium/aminium or phosphonium-based coupling reagent such as HATU, HBTU, HCTU, or PyBOP .[1] If using a carbodiimide like DCC or EDC , it is crucial to use an additive.These reagents promote faster coupling rates, which can outcompete the rate of oxazolone formation.[1]
Lack of Additive Always use an additive like 1-Hydroxybenzotriazole (HOBt) or, preferably, 1-Hydroxy-7-azabenzotriazole (HOAt) or OxymaPure when using carbodiimide coupling reagents.[2][3]Additives form active esters that are more stable and less prone to racemization than the O-acylisourea intermediate formed with carbodiimides alone.[2]
Strong or Sterically Unhindered Base Use a weaker, sterically hindered base. Recommended bases are N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) . For highly sensitive substrates, 2,4,6-Collidine is an excellent choice.[4] Avoid strong, non-hindered bases like triethylamine (TEA).Sterically hindered bases are less likely to abstract the acidic proton from the chiral center of the oxazolone intermediate. Weaker bases also reduce the rate of this side reaction.[1][4]
High Reaction Temperature Perform the coupling reaction at a lower temperature, ideally at 0 °C or even -15 °C .Lower temperatures decrease the rates of both the desired reaction and the undesired racemization. The activation energy for racemization is often higher, so its rate is more significantly reduced at lower temperatures.
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and work it up as soon as it is complete. Minimize the pre-activation time of the carboxylic acid before adding the amine.Longer exposure to coupling reagents and bases increases the opportunity for racemization to occur.
Solvent Choice Use a less polar aprotic solvent if the solubility of your starting materials allows. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often preferred over highly polar solvents like N,N-dimethylformamide (DMF) .The polarity of the solvent can influence the stability of the charged intermediates that lead to racemization.
Issue 2: Racemization During Esterification

Esterification can also lead to racemization, although it is often less problematic than amide coupling. If you encounter this issue, consider these points:

Potential Cause Recommended Solution Rationale
Harsh Reaction Conditions Avoid strongly acidic (e.g., concentrated H₂SO₄) or basic (e.g., NaH) conditions, especially at elevated temperatures.Extreme pH and high temperatures can promote enolization of the chiral center.
Inappropriate Reagents for Mild Esterification For mild esterification, consider using DCC with a catalytic amount of 4-Dimethylaminopyridine (DMAP) . However, be aware that DMAP can promote racemization, so use it sparingly and at low temperatures.This method allows for esterification under neutral conditions.
Alternative Mild Esterification Methods Consider using Steglich esterification (DCC/DMAP) at 0°C, or converting the carboxylic acid to an acyl chloride with oxalyl chloride or thionyl chloride at low temperature, followed by the addition of the alcohol.These methods avoid harsh acidic or basic conditions.

Quantitative Data on Racemization

The extent of racemization is highly dependent on the specific substrates and reaction conditions. The following tables provide a comparative overview of the effectiveness of different reagents in minimizing racemization, based on studies of similar N-acyl amino acids.

Table 1: Comparison of Coupling Reagents and Additives on Racemization

Coupling Reagent/SystemModel Reaction% D-Isomer (Racemization)Reference
DCCZ-Gly-L-Val-OH + H-L-Val-OMeHigh[2]
DCC/HOBtZ-Gly-L-Val-OH + H-L-Val-OMeSignificantly Reduced[2]
DCC/HOBtFmoc-Phe-Ser(OtBu)-OH + H-Pro-Resin18%[3]
DCC/HOAtFmoc-Phe-Ser(OtBu)-OH + H-Pro-Resin6%[3]
HATUZ-Phg-OH + H-Pro-NH₂10.8%[2]
HBTUModel Peptide Fragment1-5%[1]
COMUModel Peptide Fragment<1-2%[1]

Note: The level of racemization is highly dependent on the specific amino acid sequence, solvent, and base used.

Table 2: Influence of Base on Racemization

BaseRelative BasicitySteric HindranceGeneral Racemization Risk
Triethylamine (TEA)StrongLowHigh
N,N-Diisopropylethylamine (DIPEA)ModerateHighModerate
N-Methylmorpholine (NMM)WeakModerateLow
2,4,6-CollidineWeakHighVery Low

Experimental Protocols

Protocol 1: Low-Racemization Amide Coupling using HATU

This protocol provides a general method for the amide coupling of this compound with a primary or secondary amine, designed to minimize racemization.

AmideCouplingWorkflow Start Start DissolveAcid Dissolve this compound (1.0 eq) in anhydrous DCM or DMF. Start->DissolveAcid Cool Cool the solution to 0 °C in an ice bath. DissolveAcid->Cool AddBase Add DIPEA (2.0 eq). Cool->AddBase AddHATU Add HATU (1.05 eq) and stir for 10-15 minutes for pre-activation. AddBase->AddHATU AddAmine Add the amine (1.1 eq). AddHATU->AddAmine React Stir at 0 °C and monitor reaction by TLC or LC-MS. AddAmine->React Workup Perform aqueous workup. React->Workup Purify Purify the product by column chromatography. Workup->Purify Analyze Analyze for enantiomeric purity by chiral HPLC. Purify->Analyze End End Analyze->End

Caption: Workflow for low-racemization amide coupling.

Materials:

  • This compound

  • Amine of choice

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add DIPEA (2.0 equivalents) to the solution and stir for 5 minutes.

  • Add HATU (1.05 equivalents) in one portion. Stir the mixture at 0 °C for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at 0 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol outlines a general procedure for analyzing the enantiomeric purity of the functionalized product. The exact conditions (column, mobile phase, flow rate) will need to be optimized for your specific compound.

Materials:

  • Racemic and enantiomerically pure samples of the functionalized product (for method development)

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)

Procedure:

  • Method Development:

    • Dissolve a small amount of the racemic product in the mobile phase.

    • Inject the racemic sample onto the chiral HPLC column and run a gradient of polar modifier (e.g., isopropanol) in a non-polar solvent (e.g., hexane) to find a condition that separates the two enantiomers.

    • Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomeric peaks.

    • Inject a sample of the enantiomerically pure starting material to identify the retention time of the desired enantiomer.

  • Sample Analysis:

    • Prepare a solution of your synthesized product of known concentration in the mobile phase.

    • Inject the sample onto the chiral HPLC system using the optimized method.

    • Integrate the peak areas of the two enantiomers.

  • Calculation of Enantiomeric Excess (e.e.):

    • e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

HPLCanalysis Start Start MethodDev Develop Chiral HPLC Method with Racemic Standard Start->MethodDev Optimize Optimize Separation of Enantiomers (Mobile Phase, Flow Rate) MethodDev->Optimize PrepareSample Prepare Solution of Synthesized Product Optimize->PrepareSample Inject Inject Sample onto HPLC PrepareSample->Inject Analyze Acquire Chromatogram and Integrate Peak Areas Inject->Analyze Calculate Calculate Enantiomeric Excess (e.e.) Analyze->Calculate End End Calculate->End

Caption: Workflow for determining enantiomeric excess by chiral HPLC.

For further assistance, please consult the relevant literature or contact our technical support team.

References

troubleshooting low yield in amide coupling with 1-Propionylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize amide coupling reactions, with a special focus on challenging substrates like 1-Propionylpiperidine-3-carboxylic acid. Below you will find a series of frequently asked questions (FAQs) that address common issues encountered during experimentation, along with detailed protocols, comparative data, and visual workflows to enhance your reaction yields.

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is resulting in a low or no product yield. What are the common causes?

Several factors can contribute to low or no product formation in amide coupling reactions, especially with sterically hindered substrates. The primary reasons often involve incomplete activation of the carboxylic acid, deactivation or low nucleophilicity of the amine, steric hindrance, and suboptimal reaction conditions.[1][2][3]

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be activated to react with the amine. If the coupling reagent is not potent enough for the sterically hindered substrate or is used in insufficient amounts, the activation will be incomplete.[1]

  • Amine Deactivation: The amine can be rendered non-nucleophilic through protonation by the carboxylic acid, forming an ammonium carboxylate salt.[1][4] This is a common issue that can occur before the coupling reagent has a chance to activate the acid.

  • Steric Hindrance: The bulky nature of this compound and potentially the amine partner can physically block the reactive centers, leading to a slow or incomplete reaction.[1][2][3]

  • Hydrolysis: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid and preventing amide formation. It is crucial to use anhydrous solvents and reagents.[1][5]

  • Suboptimal Reaction Conditions: Factors such as the choice of coupling reagent, base, solvent, and reaction temperature can significantly impact the outcome.[1]

Q2: How do I choose the right coupling reagent for a sterically hindered substrate like this compound?

The choice of coupling reagent is critical for challenging substrates.[1] Reagents are broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.[1] For sterically hindered couplings, more powerful reagents are generally required.

  • Carbodiimides (e.g., DCC, EDC): While common, they may be less effective for hindered substrates and often require additives like HOBt or OxymaPure to improve efficiency and suppress side reactions.[1] EDC is often preferred in solution-phase synthesis due to the water-solubility of its urea byproduct, which simplifies purification.[6]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are generally more reactive than carbodiimides and are particularly effective for coupling sterically hindered amino acids.[1] They are a good choice when carbodiimide-based methods fail.

  • Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU, COMU): These are among the most efficient coupling reagents, known for fast reaction times and high yields, even with difficult couplings.[1][7] HATU is often considered superior for challenging couplings due to the formation of highly reactive OAt esters.[1] COMU is a safer and highly effective alternative to benzotriazole-based reagents like HBTU and HATU.[7]

  • Acyl Fluoride Generation (e.g., TFFH, BTFFH): For particularly challenging couplings where other methods fail, converting the carboxylic acid to an acyl fluoride in situ can be a highly effective strategy.[2][8] Acyl fluorides are highly reactive and less sterically demanding.[2]

Q3: What is the role of the base in the amide coupling reaction, and which one should I use?

A non-nucleophilic organic base is often essential to neutralize any acid generated during the reaction and to ensure the amine remains deprotonated and nucleophilic.[1]

  • Common Bases: The most commonly used bases are diisopropylethylamine (DIPEA) and triethylamine (TEA).[1] DIPEA is often preferred due to its greater steric hindrance, which reduces its potential for undesired side reactions.

  • Choice of Base: The strength of the base can be important. For substrates prone to racemization, a weaker base such as N-methylmorpholine (NMM) or collidine might be a better choice than a stronger base like DIPEA.

  • Stoichiometry: Typically, 2-3 equivalents of the base are used.

Q4: I am observing significant side reactions. How can I minimize them?

Side reactions can compete with the desired amide bond formation and lower the yield.

  • Racemization: If your substrate has a chiral center, racemization can be a concern. Using additives like HOBt or, more effectively, HOAt or OxymaPure can suppress racemization.[9] Running the reaction at a lower temperature can also help.

  • Guanidinylation: Uronium-based reagents like HBTU and HATU can sometimes react with the amine to form a guanidinium byproduct. This can be minimized by ensuring the carboxylic acid is pre-activated with the coupling reagent before the amine is added.[1] Phosphonium reagents like PyBOP do not cause this side reaction.

  • Over-activation: Allowing the carboxylic acid to be activated for too long before adding the amine can sometimes lead to decomposition of the active intermediate. A pre-activation time of 15-30 minutes is typical.[1]

Q5: Which solvents are recommended for amide bond formation, and how critical is it for them to be anhydrous?

The choice of solvent can significantly influence reaction rates and yields.

  • Recommended Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and acetonitrile (MeCN) are commonly used anhydrous solvents for amide coupling reactions.[10] The choice often depends on the solubility of the starting materials.

  • Importance of Anhydrous Conditions: It is critical to use anhydrous solvents and reagents as water can hydrolyze the activated ester intermediate, leading to the regeneration of the carboxylic acid and a lower yield of the desired amide.[1][5] Using molecular sieves can help to remove trace amounts of water.[5]

Data Presentation

Table 1: Comparison of Coupling Reagents for a Challenging Amide Coupling

The following table summarizes results from a study on a sterically hindered and electron-deficient amide coupling, demonstrating the importance of reagent selection.[8]

EntryCoupling Agent(s)TemperatureTimeConversion (%)
1HATU / DIPEArt4 d17
2EDC / HOBtrt24 h0
3DCC / DMAP40 °C5 d0
4Ghosez's reagentrt4 d9
5BTFFH / DIPEA80 °C7 h94
6BTFFH / DIPEA100 °C7 h96

Data adapted from a study on a challenging amide coupling, highlighting the effectiveness of acyl fluoride generation (BTFFH) where other standard methods failed.[8]

Table 2: Optimization of BTFFH Promoted Coupling

This table illustrates the effect of solvent and temperature on the yield of a challenging amide coupling using an acyl fluoride-based method.[11]

EntrySolventTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)
1DMFrt248
2DMF802.54320
3CH₂Cl₂rt2423
4CH₂Cl₂8048561
5CH₂Cl₂10079678
6CH₂Cl₂14038775

Optimization data for the coupling of a sterically hindered carboxylic acid with an electron-deficient amine using BTFFH, showing that higher temperatures in a non-polar solvent like CH₂Cl₂ significantly improve the outcome.[11]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a standard method for amide coupling and is often effective for a wide range of substrates.[1]

  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0-3.0 equivalents).[1][12]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1][12]

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent, wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.

  • Purify the crude product by flash column chromatography.[12]

Protocol 2: Amide Coupling via in situ Acyl Fluoride Formation using BTFFH

This protocol is highly effective for challenging couplings involving sterically hindered or electron-deficient substrates where other methods have failed.[1][8]

  • Dissolve the carboxylic acid (1.3 equivalents) in anhydrous DCM.

  • Add the fluorinating agent BTFFH (1.5 equivalents) and a non-nucleophilic base (e.g., DIPEA, 4.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to generate the acyl fluoride in situ.

  • Add the amine (1.0 equivalent) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring for completeness.

  • After completion, cool the reaction to room temperature and proceed with a standard aqueous workup and purification.

Mandatory Visualization

Troubleshooting Workflow for Low Amide Coupling Yield

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents 1. Check Reagent Quality & Stoichiometry - Anhydrous solvents? - Fresh coupling reagent? - Correct equivalents? start->check_reagents check_conditions 2. Evaluate Reaction Conditions - Temperature too low? - Reaction time sufficient? - Appropriate solvent? check_reagents->check_conditions Reagents OK success Improved Yield check_reagents->success Issue Found & Corrected steric_hindrance 3. Assess Steric Hindrance - Are substrates bulky? - Consider alternative reagents. check_conditions->steric_hindrance Conditions OK check_conditions->success Issue Found & Corrected reagent_choice 4. Change Coupling Reagent - Carbodiimide -> Phosphonium/Uronium - e.g., EDC -> HATU or PyBOP steric_hindrance->reagent_choice Hindrance likely advanced_methods 5. Employ Advanced Methods - In situ acyl fluoride formation (TFFH, BTFFH) - Increase temperature reagent_choice->advanced_methods Still low yield reagent_choice->success Yield Improved advanced_methods->success

Caption: A logical workflow for troubleshooting low yields in amide coupling reactions.

General Mechanism of Carbodiimide-Mediated Amide Coupling

Amide_Coupling_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack by Amine cluster_side_reaction Potential Side Reaction RCOOH Carboxylic Acid (R-COOH) O_Acylurea O-Acylurea Intermediate (Highly Reactive) RCOOH->O_Acylurea + EDC EDC Carbodiimide (e.g., EDC) O_Acylurea->RCOOH + H₂O (Hydrolysis) Amide Amide Product (R-CO-NHR') O_Acylurea->Amide + Amine (R'-NH₂) Urea Urea Byproduct O_Acylurea->Urea forms Amine Amine (R'-NH₂) Amine->Amide Water Water (H₂O) Hydrolysis Hydrolysis

Caption: The general mechanism for amide bond formation using a carbodiimide coupling reagent.

References

stability issues of 1-Propionylpiperidine-3-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1-Propionylpiperidine-3-carboxylic acid in various solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] It is advisable to protect it from direct sunlight and heat sources.[1][2] For long-term storage, maintaining a controlled room temperature is recommended.

Q2: In which common laboratory solvents is this compound soluble?

A2: Based on its structure, which includes a polar carboxylic acid group and a piperidine ring, this compound is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[3] Its aqueous solubility is likely moderate and can be influenced by pH.[3]

Q3: What are the potential stability issues when working with this compound in solution?

A3: The primary potential stability issues for this compound in solution are esterification in alcohol-based solvents and potential degradation at extreme pH values or elevated temperatures. While the piperidine ring is generally stable, the carboxylic acid functional group can react under certain conditions.

Q4: How should I prepare stock solutions of this compound?

A4: It is recommended to prepare stock solutions in aprotic polar solvents like DMSO, as this minimizes the risk of esterification that can occur in alcohol-based solvents. If aqueous solutions are required, using a buffer system to maintain a stable pH is advisable. Prepare solutions fresh whenever possible and store them at low temperatures (e.g., 2-8 °C or -20 °C) for short-term storage.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results
  • Symptom: Variability in assay results or biological activity over time when using a stock solution of this compound.

  • Possible Cause: Degradation of the compound in the solvent. This is more likely if using an alcohol-based solvent (e.g., methanol, ethanol) where esterification can occur, or if the solution is stored for an extended period at room temperature.

  • Troubleshooting Steps:

    • Solvent Check: If using an alcohol-based solvent, consider switching to an aprotic solvent such as DMSO for preparing stock solutions.

    • Fresh Solutions: Prepare fresh solutions before each experiment to minimize the impact of potential degradation.

    • Storage Conditions: Store stock solutions at -20°C or -80°C to slow down potential degradation processes.

    • Purity Analysis: If degradation is suspected, re-analyze the purity of the stock solution using a suitable analytical method like HPLC-UV.

Issue 2: Poor Solubility in Aqueous Buffers
  • Symptom: Difficulty in dissolving this compound in aqueous buffers, or precipitation of the compound from the solution.

  • Possible Cause: The solubility of this compound in aqueous solutions is pH-dependent due to the presence of the carboxylic acid group.[3] At lower pH values, the carboxylic acid is protonated and less soluble.

  • Troubleshooting Steps:

    • pH Adjustment: Adjust the pH of the aqueous buffer to be above the pKa of the carboxylic acid group (typically around 4-5) to increase solubility by forming the more soluble carboxylate salt.

    • Use of Co-solvents: A small percentage of an organic co-solvent like DMSO or ethanol can be added to the aqueous buffer to improve solubility.

    • Sonication: Gentle sonication can aid in the dissolution process.

Data on Solution Stability

The following table summarizes the hypothetical stability of this compound in different solvents under various storage conditions. This data is based on general chemical principles for compounds with similar functional groups.

SolventStorage TemperaturePurity after 24 hours (%)Purity after 7 days (%)Purity after 30 days (%)
DMSORoom Temperature99.598.095.2
4°C99.899.298.5
-20°C>99.999.899.5
MethanolRoom Temperature98.0 (Ester formation)92.5 (Ester formation)85.0 (Ester formation)
4°C99.297.594.0
-20°C99.899.098.0
Water (pH 7.4)Room Temperature99.798.596.0
4°C99.999.599.0
-20°C>99.999.899.6
Water (pH 3.0)Room Temperature99.698.295.5
4°C99.899.398.8
-20°C>99.999.799.4

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

This protocol outlines a general method for assessing the stability of this compound in a chosen solvent over time, following principles from ICH guidelines.[4][5]

1. Materials:

  • This compound
  • Selected solvent (e.g., DMSO, Methanol, Water at a specific pH)
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector
  • Appropriate HPLC column (e.g., C18)
  • Volumetric flasks and pipettes
  • Temperature-controlled storage units (e.g., refrigerator, freezer, incubator)

2. Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
  • Divide the stock solution into multiple aliquots in tightly sealed vials.
  • Store the aliquots under different temperature conditions (e.g., Room Temperature, 4°C, -20°C).
  • At specified time points (e.g., 0, 24 hours, 7 days, 30 days), remove an aliquot from each storage condition.
  • Analyze the purity of the compound in each aliquot using a validated stability-indicating HPLC method.
  • Quantify the peak area of the parent compound and any degradation products.
  • Calculate the percentage of the remaining parent compound at each time point relative to the initial (time 0) sample.

3. HPLC Method Example:

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase A: 0.1% Formic acid in Water
  • Mobile Phase B: 0.1% Formic acid in Acetonitrile
  • Gradient: A suitable gradient to resolve the parent compound from potential degradants.
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: Determined by the UV spectrum of the compound (e.g., 210 nm)
  • Injection Volume: 10 µL

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T=0, 1, 7, 30 days) cluster_results Results prep_stock Prepare Stock Solution (1 mg/mL in selected solvent) aliquot Aliquot into Vials prep_stock->aliquot storage_rt Room Temperature aliquot->storage_rt storage_4c 4°C aliquot->storage_4c storage_neg20c -20°C aliquot->storage_neg20c hplc_analysis HPLC-UV Analysis storage_rt->hplc_analysis storage_4c->hplc_analysis storage_neg20c->hplc_analysis data_quant Quantify Peak Areas hplc_analysis->data_quant calc_purity Calculate % Purity data_quant->calc_purity stability_profile Generate Stability Profile calc_purity->stability_profile

Caption: Workflow for Stability Testing of this compound.

Logical_Troubleshooting cluster_cause Potential Causes cluster_solution Solutions start Inconsistent Results? cause_degradation Compound Degradation start->cause_degradation cause_solvent Inappropriate Solvent start->cause_solvent solution_fresh Prepare Fresh Solutions cause_degradation->solution_fresh solution_storage Store at Low Temperature cause_degradation->solution_storage solution_purity Re-analyze Purity (HPLC) cause_degradation->solution_purity solution_solvent Switch to Aprotic Solvent (DMSO) cause_solvent->solution_solvent

Caption: Troubleshooting Logic for Inconsistent Experimental Results.

References

improving the efficiency of chiral resolution for 1-Propionylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral resolution of 1-Propionylpiperidine-3-carboxylic acid. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in improving the efficiency and success of their enantiomeric separation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the chiral resolution of this compound, primarily focusing on the diastereomeric salt crystallization method.

Q1: My resolution is yielding a low enantiomeric excess (e.e.). What are the primary causes and how can I improve it?

A1: Low enantiomeric excess is a common issue indicating that the crystallization process is not selective enough for the desired diastereomeric salt.

Troubleshooting Steps:

  • Resolving Agent Selection: The choice of the chiral resolving agent is the most critical factor. The interaction between the racemic acid and the resolving agent must form diastereomeric salts with significantly different solubilities.[1] If the initial choice shows poor selectivity, you must screen other agents. Common chiral bases for resolving carboxylic acids include (R/S)-1-phenylethylamine, quinine, and brucine.[1][2]

  • Solvent Screening: The solvent system dramatically affects the solubility of the diastereomeric salts. A solvent that maximizes the solubility difference between the two diastereomers is ideal.[3] Conduct a screening of various solvents (e.g., alcohols like ethanol, isopropanol; ketones like acetone; esters like ethyl acetate; and their mixtures with water).[3]

  • Equilibration Time: Crystallization can be under either kinetic or thermodynamic control.[3] The initially formed crystals may not be the most stable or purest form. Allowing the slurry to stir for an extended period (aging) can allow the system to reach thermodynamic equilibrium, potentially converting the more soluble diastereomer into the less soluble one, thereby increasing the diastereomeric excess (d.e.) of the solid and the e.e. of the final product.[3]

  • Recrystallization: A single crystallization may not be sufficient. One or more recrystallizations of the diastereomeric salt can significantly enhance its purity, although this will lead to a decrease in the overall yield.[2]

Q2: I am not getting any crystals to form, or the product is "oiling out." What should I do?

A2: The failure to form solid crystals, often resulting in a viscous oil, indicates that the supersaturation level is too high or the solubility of the salt is too great in the chosen solvent system.[3]

Troubleshooting Steps:

  • Reduce Supersaturation: "Oiling out" often happens when the solution becomes supersaturated too quickly.[3]

    • Slower Cooling: Implement a gradual, controlled cooling ramp instead of placing the solution directly in an ice bath.

    • Slower Anti-Solvent Addition: If using an anti-solvent, add it dropwise with vigorous stirring.

  • Solvent System Adjustment: The current solvent may be too good, keeping the salt dissolved.

    • Increase Anti-Solvent Ratio: Add more of a solvent in which the salt is insoluble to reduce the overall solubility.[3]

    • Change Solvents: Switch to a solvent system where the desired salt has a slightly lower, but not negligible, solubility.[3]

  • Induce Nucleation: A stable supersaturated solution may need an energy input to begin crystallization.

    • Seeding: Add a few seed crystals of the desired diastereomeric salt to the solution to provide nucleation sites.

    • Scratching: Gently scratch the inside surface of the flask with a glass rod at the air-liquid interface.[3]

Q3: The yield of my desired enantiomer is very low. How can I improve it?

A3: Low yield is a trade-off with purity. While multiple recrystallizations can increase e.e., they reduce yield.[3] The goal is to optimize the initial crystallization for both factors.

Troubleshooting Steps:

  • Optimize Molar Ratio of Resolving Agent: The stoichiometry between the racemic acid and the resolving agent can be critical. While a 1:1 ratio is common for mono-acids, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can improve the purity of the initial crop of crystals.[4] Conversely, ensure enough resolving agent is used for complete salt formation.

  • Control Final Crystallization Temperature: Lowering the final temperature will decrease the solubility of the salt and increase the amount that crystallizes out.[3] However, be aware that the solubility of the undesired diastereomer will also decrease, potentially lowering the e.e. An optimal final temperature must be found experimentally.

  • Racemize and Recycle: The major disadvantage of chiral resolution is the theoretical maximum yield of 50% for the desired enantiomer.[1][5] To improve overall process efficiency, recover the undesired enantiomer from the mother liquor, develop a method for its racemization, and recycle it back into the resolution process.

Q4: Which analytical methods should I use to monitor the success of my resolution?

A4: Accurate analytical techniques are essential to determine the diastereomeric and enantiomeric purity of your material.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common and accurate method to determine the enantiomeric excess (e.e.) of the final resolved this compound after the resolving agent has been removed.[3][6] It is also used to analyze the diastereomeric excess (d.e.) of the salt.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the diastereomeric ratio of the salt mixture. Using chiral shift reagents can also help differentiate enantiomers.[3]

  • Polarimetry: This technique measures the optical rotation of the final product. While useful for confirming the presence of a single enantiomer, it is not as accurate as HPLC for determining the precise e.e. unless a specific rotation for the pure enantiomer is known.[2]

Data Presentation: Optimizing Resolution Parameters

The following tables summarize illustrative data for a typical diastereomeric salt resolution. These should be used as a guide for designing experiments to optimize the resolution of this compound.

Table 1: Effect of Solvent on Crystallization Efficiency (Racemic Acid + 0.5 eq. (R)-1-Phenylethylamine, Cooled to 5 °C)

Solvent System (v/v)Yield of Diastereomeric Salt (%)Diastereomeric Excess (d.e.) (%)
Isopropanol4285
Ethanol3578
Acetone4572
Ethyl Acetate2592
Isopropanol/Water (9:1)4888
Acetonitrile3065

Table 2: Effect of Cooling Profile on Yield and Purity (Conditions: Isopropanol/Water (9:1), 0.5 eq. (R)-1-Phenylethylamine)

Cooling ProfileFinal Temp (°C)Yield (%)d.e. (%)
Fast Cooling (Crash)55275
Slow Linear Cooling (4h)54888
Slow Linear Cooling (4h)05584
Stepwise Cooling (Hold at 25°C)54791

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Resolution

  • Salt Formation:

    • In a suitable reaction vessel, dissolve 1.0 equivalent of racemic this compound in a minimal amount of a pre-selected warm solvent (e.g., Isopropanol/Water 9:1 v/v).

    • In a separate flask, dissolve 0.5-1.0 equivalents of the chiral resolving agent (e.g., (R)-1-phenylethylamine) in the same solvent.

    • Slowly add the resolving agent solution to the racemic acid solution with constant stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. A precipitate should begin to form.

    • Implement a controlled cooling profile using a programmable bath to cool the mixture to the final temperature (e.g., 0-5 °C) over several hours.

    • Allow the mixture to stir (age) at the final temperature for 2-12 hours to ensure the system reaches equilibrium.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the filter cake with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

    • Dry the crystals under vacuum to a constant weight.

  • Liberation of the Free Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Acidify the solution with an acid like 1M HCl to a pH of ~2. This protonates the carboxylic acid and forms the hydrochloride salt of the resolving agent.

    • Extract the desired enantiomer of this compound into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched product.[3]

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of the final product using Chiral HPLC.

Protocol 2: Analysis by Chiral HPLC

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak series) are often effective for carboxylic acids.[6]

  • Mobile Phase Preparation: A typical mobile phase for normal phase chromatography would be a mixture of n-hexane and a polar alcohol like ethanol or isopropanol. For acidic compounds, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or acetic acid) can improve peak shape and resolution.[7]

  • Sample Preparation: Prepare a dilute solution of the final product (~1 mg/mL) in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers should elute at different retention times.

  • Calculation of e.e.: Calculate the enantiomeric excess using the peak areas of the two enantiomers (E1 and E2):

    • e.e. (%) = [ (Area E1 - Area E2) / (Area E1 + Area E2) ] x 100

Visualizations

G cluster_prep Preparation cluster_process Process cluster_output Outputs & Analysis racemic Racemic Acid salt 1. Salt Formation (Dissolution) racemic->salt agent Chiral Resolving Agent agent->salt solvent Solvent solvent->salt cryst 2. Crystallization (Controlled Cooling) salt->cryst iso 3. Isolation (Filtration) cryst->iso solid Less Soluble Diastereomeric Salt iso->solid Solid liquid Mother Liquor (More Soluble Diastereomer) iso->liquid Liquid lib 4. Liberation (Acid/Base Treatment) product Desired Enantiomer lib->product solid->lib hplc Analysis (Chiral HPLC) product->hplc

Caption: Workflow for Chiral Resolution by Diastereomeric Salt Crystallization.

G cluster_1 start Problem: Low Enantiomeric Excess (e.e.) q1 Is this the first attempt with this resolving agent? start->q1 a1_yes Screen New Resolving Agents (e.g., other chiral amines) q1->a1_yes Yes a1_no Optimize Crystallization Conditions q1->a1_no No end Improved e.e. a1_yes->end q2 Have you screened different solvents? a1_no->q2 q3 Is the crystallization under kinetic or thermodynamic control? a2_yes Perform Recrystallization of Diastereomeric Salt (Accept lower yield) q2->a2_yes Yes a2_no Screen Solvents & Mixtures (Alcohols, Ketones, Esters) q2->a2_no No a2_yes->end a2_no->end a3 Increase Equilibration Time (Stir slurry for 4-24h) q3->a3 a3->end

Caption: Troubleshooting Flowchart for Low Enantiomeric Excess (e.e.).

G center Crystallization Efficiency (Yield & Purity) solvent Solvent Choice center->solvent Affects Solubility Difference temp Cooling Rate & Final Temperature center->temp Controls Nucleation & Crystal Growth agent Resolving Agent center->agent Determines Salt Properties conc Concentration & Supersaturation center->conc Drives Crystal Formation

Caption: Interrelationship of Key Parameters in Diastereomeric Crystallization.

References

Technical Support Center: Managing Side Reactions at the Carboxylic Acid Moiety

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage and mitigate common side reactions involving the carboxylic acid moiety during chemical synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, providing targeted solutions and protocols.

Issue 1: Racemization during Amide Bond Formation

Question: I am performing a peptide coupling reaction, and I'm observing significant racemization of the chiral center adjacent to the carboxylic acid. How can I prevent this?

Answer:

Racemization is a major side reaction when activating the carboxyl groups of amino acids (except for glycine, which is achiral).[1] The loss of stereochemical integrity often occurs through two primary mechanisms: direct enolization via abstraction of the α-proton or, more commonly, through the formation of a 5-membered oxazolone (azlactone) intermediate.[1][2][3] The oxazolone intermediate readily tautomerizes to an aromatic form in the presence of a base, leading to racemization.[1]

Troubleshooting Steps:

  • Choice of Coupling Reagent and Additives:

    • Carbodiimides (DCC, DIC, EDC): While effective, these reagents can cause significant racemization when used alone.[1][3] It is crucial to use them in combination with additives.

    • Additives (HOBt, HOAt, Oxyma): Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl cyanoglyoxylate-2-oxime (Oxyma) are highly effective at suppressing racemization.[3] They react with the activated carboxylic acid to form an active ester intermediate, which is less prone to oxazolone formation.[3][4] HOAt and Oxyma-based reagents are often superior to HOBt in preventing racemization.[3]

    • Phosphonium/Uronium Salts (HBTU, HATU, PyBOP): These reagents are pre-activated with HOBt or HOAt and generally lead to high coupling efficiencies with low levels of racemization.[1]

  • Base Selection:

    • The basicity and steric hindrance of the organic base used have a significant impact on racemization.[3]

    • Highly basic and sterically unhindered bases can promote α-proton abstraction.

    • For sensitive couplings, a weaker or more sterically hindered base is recommended. N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are commonly used, but in cases with a high risk of racemization, a weaker base like sym-collidine may be preferable.[1][3]

  • Reaction Temperature:

    • Perform the coupling reaction at a lower temperature (e.g., 0 °C) to minimize the rate of racemization relative to the rate of coupling.

  • Protecting Group Strategy:

    • Standard α-amino protecting groups like Fmoc, Boc, and Z (Cbz) form urethane derivatives that are generally resistant to racemization upon activation.[1] The risk increases significantly when coupling peptide fragments where the activating residue is not N-terminally protected by a urethane group.

Logical Workflow for Minimizing Racemization

G cluster_reagents Reagent Choice cluster_base Base Selection start Racemization Observed reagent Evaluate Coupling Reagent start->reagent base Select Appropriate Base reagent->base Using Carbodiimide? protocol Implement Protocol reagent->protocol Using Phosphonium/ Uronium Salt? carbodiimide Carbodiimide (DCC, EDC) temp Optimize Temperature base->temp high_risk High Racemization Risk temp->protocol additive Add HOBt, HOAt, or Oxyma carbodiimide->additive additive->base collidine Use sym-collidine high_risk->collidine low_risk Low Racemization Risk dipea_nmm Use DIPEA or NMM low_risk->dipea_nmm collidine->temp dipea_nmm->temp

Caption: Troubleshooting workflow for racemization.

Issue 2: Unwanted Ester or Amide Formation with Side-Chain Carboxylates

Question: My molecule has multiple carboxylic acid groups (e.g., Aspartic Acid, Glutamic Acid), and I'm getting side reactions where my coupling reagent activates the side-chain carboxylate instead of the one I'm targeting. How do I achieve selectivity?

Answer:

When a molecule contains more than one carboxylic acid, achieving selective reaction at one site requires a protection strategy. The most common and effective method is to use protecting groups to temporarily mask the carboxylic acid moieties that should not react.[5][6]

Troubleshooting Steps:

  • Employ Orthogonal Protecting Groups: The key is to use protecting groups that can be removed under different conditions, a property known as orthogonality.[6] This allows for the selective deprotection and reaction of a specific carboxylic acid.

  • Select an Appropriate Protecting Group: The choice of protecting group depends on the stability of your molecule to the deprotection conditions.[5][6] Esters are the most common protecting groups for carboxylic acids.[6][7]

Protecting GroupFormation Reagent(s)Deprotection ConditionsStability
Methyl Ester MeOH, H+ (Fischer Esterification)Saponification (e.g., LiOH, NaOH)Base-labile, stable to acid
tert-Butyl (tBu) Ester Isobutylene, H+Strong acid (e.g., TFA, HCl)Acid-labile, stable to base
Benzyl (Bn) Ester Benzyl alcohol, H+ or Benzyl bromide, baseHydrogenolysis (H2, Pd/C)Removed under neutral conditions
Silyl Esters (e.g., TBDMS) Silyl chloride (e.g., TBDMSCl), baseFluoride source (e.g., TBAF)Labile to acid and fluoride

Mechanism of Carboxylic Acid Protection and Deprotection

G cluster_protection Protection cluster_deprotection Selective Deprotection cluster_reaction Selective Reaction Diacid Molecule with Two -COOH Groups Protect Protect both -COOH (e.g., as Benzyl Esters) Diacid->Protect Protected Di-Protected Molecule Protect->Protected Purify Deprotect Selectively Deprotect One Site (Requires Orthogonal Group) Protected->Deprotect MonoAcid Mono-Protected Mono-Acid Deprotect->MonoAcid Purify React React with Free -COOH (e.g., Amide Coupling) MonoAcid->React Final Final Product React->Final Final Deprotection

Caption: General workflow for selective reactions.

Experimental Protocol: Protection of a Carboxylic Acid as a Methyl Ester (Fischer Esterification)

This protocol describes the protection of a generic carboxylic acid (R-COOH) using methanol.

Materials:

  • Carboxylic acid (1.0 eq)

  • Methanol (MeOH, used as solvent, large excess)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~2-5 mol%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)

  • Round-bottom flask, condenser, heating mantle, separatory funnel

Procedure:

  • Dissolve the carboxylic acid in an excess of methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Attach a condenser and heat the mixture to reflux. The reaction time can vary from 4 to 24 hours. Monitor the reaction progress using TLC or LC-MS.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the methyl ester.

Note: This reaction is an equilibrium. Using a large excess of alcohol drives the reaction toward the product.[8][9]

Issue 3: Low Yield in Amide Coupling due to N-Acylurea Formation

Question: I'm using DCC for an amide coupling, but my yield is low, and I've isolated a major byproduct that isn't my starting material. What is happening?

Answer:

When using carbodiimides like dicyclohexylcarbodiimide (DCC), a common side reaction is the intramolecular rearrangement of the highly reactive O-acylisourea intermediate to form a stable N-acylurea byproduct.[10][11] This byproduct is no longer reactive towards the amine nucleophile, consuming your activated acid and reducing the yield of the desired amide.

Troubleshooting Steps:

  • Use an Additive: As mentioned for racemization, additives like HOBt or HOSu are essential when using carbodiimides.[1] The O-acylisourea intermediate reacts rapidly with HOBt to form an active ester. This active ester is more stable than the O-acylisourea and less prone to rearrangement, but still highly reactive towards the amine.

  • Control Reaction Stoichiometry and Order of Addition:

    • Pre-activate the carboxylic acid with DCC and HOBt for a short period (15-30 minutes) before adding the amine. This allows for the formation of the HOBt-ester and minimizes the time the reactive O-acylisourea is present when the amine is introduced.

    • Avoid using a large excess of the carbodiimide.

  • Choice of Carbodiimide: Water-soluble carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often preferred. The resulting N-acylurea byproduct is also water-soluble, simplifying purification as it can be removed with an aqueous wash.[12] The byproduct from DCC (dicyclohexylurea, DCU) is notoriously insoluble in most organic solvents and often requires filtration for removal.

Carboxylic Acid Activation Pathway and Side Reaction

G RCOOH Carboxylic Acid (R-COOH) Intermediate O-Acylisourea (Highly Reactive Intermediate) RCOOH->Intermediate DCC Carbodiimide (DCC/EDC) DCC->Intermediate Amide Desired Amide Product Intermediate->Amide Desired Path: Nucleophilic Attack Byproduct N-Acylurea (Stable Side Product) Intermediate->Byproduct Side Reaction: Intramolecular Rearrangement ActiveEster Active Ester (e.g., OBt-Ester) Intermediate->ActiveEster Suppression Path: Trapping Amine Amine (R'-NH2) Amine->Amide Amine->Amide HOBt Additive (HOBt/HOSu) HOBt->ActiveEster ActiveEster->Amide

Caption: DCC activation pathway showing N-acylurea formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions of the carboxylic acid group?

The reactivity of the carboxylic acid moiety can lead to several side reactions depending on the reagents and conditions:

  • Salt Formation: The acidic proton can react with basic reagents, forming an unreactive carboxylate salt.[11][13] This is a primary issue when trying to directly react a carboxylic acid with an amine without an activating agent.[11][14]

  • Decarboxylation: Carboxylic acids, particularly β-keto acids or those with certain activating groups, can lose CO₂ upon heating.[15][16][17]

  • Overactivation: Using an overly powerful activating agent can lead to unwanted acylation of other nucleophilic groups in the molecule, such as hydroxyl groups.[2][10]

  • Reduction: While generally stable to many reducing agents, strong reagents like LiAlH₄ will reduce carboxylic acids to primary alcohols.[18]

  • Racemization: As detailed in the troubleshooting guide, activation of α-amino acids can lead to loss of stereochemical integrity.[1][2]

Q2: When should I convert my carboxylic acid to an acid chloride?

Converting a carboxylic acid to an acyl chloride (or acid chloride) is a common strategy to dramatically increase its electrophilicity for subsequent reactions.[19][20][21]

Use an Acid Chloride when:

  • You need to react the carboxyl group with a weak nucleophile (e.g., certain alcohols or anilines).

  • You are performing reactions where high reactivity is required, such as Friedel-Crafts acylation.

  • Other activation methods (e.g., carbodiimide coupling) are failing or giving low yields.

Common Reagents for Acid Chloride Formation:

  • Thionyl Chloride (SOCl₂): Highly effective; byproducts (SO₂ and HCl) are gases, which simplifies workup.[19][20][21][22]

  • Oxalyl Chloride ((COCl)₂): Often used for milder conditions and also produces gaseous byproducts.

  • Phosphorus Pentachloride (PCl₅): A solid reagent that also works well but produces solid byproducts (POCl₃) that need to be separated.[20]

Experimental Protocol: Conversion of a Carboxylic Acid to an Acyl Chloride using SOCl₂

Materials:

  • Carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂, 1.5 - 2.0 eq, often used as solvent)

  • A catalytic amount of N,N-Dimethylformamide (DMF) (optional, but accelerates the reaction)

  • Anhydrous reaction setup (oven-dried glassware, inert atmosphere e.g., N₂ or Ar)

Procedure:

  • Set up an oven-dried round-bottom flask equipped with a stir bar and a condenser under an inert atmosphere.

  • Add the carboxylic acid to the flask.

  • Slowly add thionyl chloride at room temperature (or 0 °C for sensitive substrates). The reaction is often exothermic.

  • If used, add one drop of DMF.

  • Heat the mixture to reflux (typically ~70-80 °C) for 1-3 hours. The reaction should be performed in a fume hood due to the evolution of HCl and SO₂ gases.

  • Monitor the reaction for the cessation of gas evolution.

  • Once the reaction is complete, carefully remove the excess thionyl chloride by distillation or under reduced pressure (using a trap to capture the corrosive vapors).

  • The resulting crude acyl chloride is often used immediately in the next step without further purification due to its high reactivity and moisture sensitivity.

Q3: What is decarboxylation and when is it a problem?

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂).[15][17] While most simple carboxylic acids are stable to heat, this reaction can become a significant side reaction under certain conditions, especially with specific structural motifs.[16]

Structures Prone to Decarboxylation:

  • β-Keto Acids: These compounds have a ketone two carbons away from the carboxylic acid. They readily decarboxylate upon mild heating through a cyclic six-membered transition state.[16][23]

  • Malonic Acids: Substituted malonic acids also decarboxylate easily upon heating. This is a key step in the malonic ester synthesis.[16]

  • Arylcarboxylic Acids: Some carboxylic acids attached to electron-rich aromatic rings can decarboxylate, though this often requires higher temperatures or a catalyst.[15]

How to Avoid Unwanted Decarboxylation:

  • Avoid High Temperatures: If your molecule contains a structure prone to decarboxylation, avoid heating it unnecessarily during reactions or purification.

  • pH Control: Decarboxylation can sometimes be influenced by pH. For β-keto systems, both acidic and basic conditions can promote the reaction.[23][24] Maintaining neutral conditions where possible can be beneficial.

  • Protecting Groups: In a multi-step synthesis, it may be strategic to carry the β-keto group in a protected form (e.g., as a ketal) until the final stages to prevent premature decarboxylation.

References

Technical Support Center: Catalyst Selection for Functionalizing 1-Propionylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the catalyst-driven functionalization of the piperidine ring of 1-Propionylpiperidine-3-carboxylic acid. The following information is designed to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most effective strategy for selectively functionalizing the C-H bonds of the piperidine ring in this compound?

A1: Direct C-H functionalization of an unmodified piperidine ring often leads to a mixture of products due to the similar reactivity of various C-H bonds. The most robust and selective strategy for functionalizing the ring of this compound involves a directing group approach . The carboxylic acid at the C3 position is a key synthetic handle. It can be converted into an amide that directs a metal catalyst to a specific C-H bond, enabling high regioselectivity.

Q2: Which position on the piperidine ring is the most likely target for functionalization using a C3-directing group?

A2: For piperidine-3-carboxylic acid derivatives, the most successfully reported strategy targets the C4 position . By converting the C3-carboxylic acid into a suitable amide, such as an 8-aminoquinoline (AQ) amide, a palladium catalyst can be directed to selectively activate the C-H bond at the C4 position, leading primarily to cis-3,4-disubstituted piperidine products.[1][2][3] Mechanistic studies show that while C-H activation can also occur at the C2 position, the subsequent steps of the catalytic cycle favor the C4-functionalized product.[1]

Q3: What is the recommended catalyst system for C4-arylation of a 1-Propionylpiperidine-3-carboxamide derivative?

A3: A palladium-based catalytic system is highly effective. The recommended system consists of:

  • Catalyst: Palladium(II) Acetate (Pd(OAc)₂)

  • Directing Group: An 8-aminoquinoline (AQ) amide formed from the C3-carboxylic acid.

  • Base: An inexpensive carbonate base such as Potassium Carbonate (K₂CO₃).

  • Solvent: Toluene is a commonly used solvent for this transformation.

This system has been shown to provide excellent regio- and stereoselectivity for C4-arylation with aryl iodides.[1][2][3]

Q4: Does the N-propionyl group interfere with the reaction or act as a directing group itself?

A4: The N-propionyl group is an N-acyl group. While some N-acyl groups can direct C-H activation, in this context, its primary role is as a protecting group for the nitrogen atom. It is generally compatible with the palladium-catalyzed C-H activation directed by the C3-amide. For optimal results, it is common to use a bulkier N-protecting group like N-Boc or N-Cbz during the C-H functionalization step to sterically hinder the C2 and C6 positions, further enhancing selectivity for the C4 position.[2][3] However, the fundamental directing group strategy relies on the C3-amide.

Catalyst and Directing Group Selection Workflow

The following diagram outlines the decision-making process for the functionalization of this compound.

G cluster_0 Step 1: Substrate Modification cluster_1 Step 2: Catalyst & Reaction Setup cluster_2 Step 3: Reaction Outcome & Workup Start Start: 1-Propionylpiperidine -3-carboxylic acid Modify Convert C3-COOH to C3-CONHR (Directing Group) Start->Modify DG_Choice Choose Directing Group (DG): e.g., 8-Aminoquinoline (AQ) Modify->DG_Choice Catalyst Select Catalyst: Pd(OAc)₂ DG_Choice->Catalyst Reagents Add Reagents: Aryl Iodide (Ar-I) Base (K₂CO₃) Solvent (Toluene) Catalyst->Reagents Conditions Set Conditions: Heat (e.g., 110-130 °C) Reagents->Conditions Reaction Perform C-H Arylation Conditions->Reaction Product cis-4-Aryl-piperidine Product Reaction->Product Removal Remove Directing Group (if necessary) Product->Removal Final Final Functionalized Product Removal->Final

Caption: Workflow for directed C4-arylation of the piperidine ring.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Catalyst deactivation. 2. Insufficient temperature. 3. Poor quality reagents or solvent. 4. Incorrect base.1. Ensure the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). Use fresh catalyst. 2. Increase the reaction temperature. C-H activation often requires significant thermal energy. 3. Use anhydrous solvent and pure reagents. 4. Ensure an appropriate base like K₂CO₃ is used. Some studies suggest additives like pivalic acid (PivOH) can improve catalyst turnover.[4]
Poor Regioselectivity (e.g., mixture of C4 and C2 isomers) 1. Steric hindrance at C2/C6 is insufficient. 2. The chosen directing group is not optimal.1. If not already in use, switch the N-propionyl group to a bulkier N-protecting group like N-Boc prior to the C-H activation step. 2. The 8-aminoquinoline (AQ) directing group is highly effective for C4 selectivity.[2][3] A recently developed 4-dimethylamine-8-aminoquinoline (DMAQ) directing group may offer improved rates and yields.[4]
Formation of a Minor trans-Isomer Mechanistic studies show that while the cis-pathway is heavily favored, a higher-energy pathway to the trans-isomer exists for piperidines.[1]This is an inherent, albeit minor, pathway. Purification by column chromatography is typically sufficient to separate the diastereomers.[2][3]
Difficulty Removing the Directing Group The amide bond of the directing group is robust.Mild conditions have been developed for removing the AQ group, for example, by first activating with Boc₂O followed by hydrolysis, which can yield the C4-functionalized piperidine-3-carboxylic acid.[2]

Quantitative Data Summary

The following table summarizes representative yields for the palladium-catalyzed C4-arylation of N-protected piperidine-3-(8-aminoquinolyl)amides with various aryl iodides.

N-Protecting GroupAryl IodideCatalyst Loading (mol%)BaseYield (%)Diastereomeric Ratio (cis:trans)Reference
N-Boc4-Iodoanisole10% Pd(OAc)₂K₂CO₃70>20:1[2][3]
N-Boc4-Iodotoluene10% Pd(OAc)₂K₂CO₃65>20:1[2][3]
N-BocMethyl 4-iodobenzoate10% Pd(OAc)₂K₂CO₃61>20:1[2][3]
N-Cbz4-Iodoanisole10% Pd(OAc)₂K₂CO₃656:4[2][3]
N-Cbz4-Iodotoluene10% Pd(OAc)₂K₂CO₃647:3[2][3]

Note: The N-Boc protecting group generally provides superior cis-selectivity compared to the N-Cbz group in this reaction.

Experimental Protocols

Protocol 1: Synthesis of the 8-Aminoquinoline (AQ) Amide Directing Group

This protocol details the conversion of the carboxylic acid to the required directing group.

  • Activation: To a solution of N-protected piperidine-3-carboxylic acid (1.0 equiv) in an anhydrous solvent like CH₂Cl₂ at 0 °C, add a peptide coupling reagent such as HATU (1.1 equiv) and a non-nucleophilic base like DIPEA (2.0 equiv).

  • Coupling: Stir the mixture for 10-15 minutes, then add 8-aminoquinoline (1.1 equiv).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction with CH₂Cl₂ and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-protected piperidine-3-(8-aminoquinolyl)amide.

Protocol 2: Palladium-Catalyzed C4-Arylation

This protocol is a general procedure based on reported literature.[2][3]

  • Setup: To an oven-dried reaction vessel, add the N-protected piperidine-3-(8-aminoquinolyl)amide substrate (1.0 equiv), the desired aryl iodide (2.0-3.0 equiv), Pd(OAc)₂ (10 mol%), and K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent: Add anhydrous toluene via syringe to achieve the desired concentration (e.g., 0.1 M).

  • Heating: Place the vessel in a preheated oil bath at 110-130 °C and stir vigorously for 24-48 hours. Monitor the reaction progress by LC-MS.

  • Cooling & Filtration: Once the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Workup: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to separate the product from starting material and byproducts.

Catalytic Cycle Visualization

The simplified catalytic cycle for the Pd(II)/Pd(IV) mediated C4-arylation is shown below.

G cluster_0 Pd(II)/Pd(IV) Catalytic Cycle A Pd(II) Catalyst Coordination B C-H Activation (CMD) A->B Substrate C Palladacycle Intermediate B->C Forms 5-membered ring D Oxidative Addition of Ar-I C->D Ar-I E Pd(IV) Intermediate D->E F Reductive Elimination E->F Forms C-C bond F->A Product Released L1

Caption: Simplified Pd-catalyzed C-H arylation cycle.

References

workup procedures to remove coupling reagents from 1-Propionylpiperidine-3-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing coupling reagents and byproducts from reactions involving 1-Propionylpiperidine-3-carboxylic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the workup and purification of your target amide.

Issue 1: Persistent Urea Byproduct in the Final Product

  • Problem: You are using a carbodiimide reagent like EDC or DCC, and the corresponding urea byproduct (EDU or DCU) is co-purifying with your desired amide, as seen in NMR or LC-MS.

  • Cause: Urea byproducts can have variable solubility and may co-precipitate or co-elute with the product. DCU, in particular, is notoriously difficult to remove due to its low solubility in many common organic solvents.

  • Solutions:

    • For EDC-urea (EDU): This byproduct is water-soluble, especially under acidic conditions. Perform multiple acidic washes (e.g., 0.1 M HCl) to protonate the urea and extract it into the aqueous layer.[1][2]

    • For DCC-urea (DCU):

      • Filtration: DCU is often insoluble in reaction solvents like dichloromethane (DCM) or acetonitrile. After the reaction is complete, you can often filter the crude reaction mixture to remove the bulk of the DCU.

      • Trituration/Recrystallization: Washing the crude product with acetonitrile can be effective, as DCU is poorly soluble in it.[3]

    • Solvent Selection: Experiment with different solvent systems for extraction and chromatography. For instance, the urea byproduct is often insoluble in dichloromethane (DCM) or diethyl ether and can be filtered off.[1]

Issue 2: Emulsion Formation During Aqueous Extraction

  • Problem: When performing an aqueous wash (acidic, basic, or brine), a persistent emulsion forms at the interface of the organic and aqueous layers, making separation difficult and leading to product loss.[2]

  • Cause: The amide product, especially with the piperidine moiety, may act as a surfactant, stabilizing the emulsion.[2] This is more common when using chlorinated solvents like DCM.

  • Solutions:

    • Brine Wash: A wash with saturated aqueous NaCl (brine) can help break emulsions by increasing the ionic strength of the aqueous phase.[1][4]

    • Solvent Addition: Adding a more polar solvent like ethyl acetate can sometimes disrupt the emulsion.[1]

    • Centrifugation: If the emulsion is persistent, centrifuging the mixture can force the separation of the layers.[1]

    • Filtration: Passing the emulsified mixture through a pad of Celite® or anhydrous sodium sulfate can help break the emulsion.

    • Change Solvent: If emulsions are a recurring problem, consider switching the primary organic solvent from DCM to ethyl acetate for the workup.

Issue 3: Low or No Recovery of a Water-Soluble Product

  • Problem: Your final amide product has significant water solubility, and you are losing it into the aqueous layers during extraction.

  • Cause: The presence of the piperidine nitrogen and potentially other polar functional groups on the coupling partner can render the final product water-soluble. The solubility of piperidine-3-carboxylic acid itself is pH-dependent.[5]

  • Solutions:

    • pH Adjustment: Carefully adjust the pH of the aqueous layer to the isoelectric point of your product to minimize its solubility before extraction.

    • Salting Out: Saturate the aqueous layer with NaCl before extracting with an organic solvent. This decreases the solubility of the organic product in the aqueous phase.

    • Alternative Extraction Solvents: Use more polar, water-immiscible solvents for extraction, such as n-butanol.

    • Non-Aqueous Workup: Avoid aqueous washes altogether. Consider precipitating the product by adding an anti-solvent (e.g., hexanes, ether) to the crude reaction mixture.

    • Reverse-Phase Chromatography: Purify the crude product directly using preparative reverse-phase HPLC, which is well-suited for polar and water-soluble compounds.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reagents used for this type of amide formation?

A1: The most prevalent coupling reagents fall into two main categories: carbodiimides and uronium/aminium salts.[7][8] Additives are often included to improve efficiency and reduce side reactions.[7]

Reagent ClassCommon ExamplesCommon AdditivesByproducts
Carbodiimides EDC (water-soluble), DCC, DICHOBt, DMAPWater-soluble urea (EDU), Organic-soluble urea (DCU, DIU)
Uronium/Aminium Salts HATU, HBTUHOBt, HOAtTetramethylurea, HOAt/HOBt

Q2: What is a standard workup procedure for a reaction using EDC/HOBt?

A2: A typical aqueous extraction is used for water-insoluble products.[1][6]

  • Quench (Optional): Add a small amount of a primary amine like Tris or glycine to quench any remaining active esters.[1]

  • Dilute: Dilute the reaction mixture (e.g., in DMF or DCM) with a water-immiscible organic solvent like ethyl acetate or DCM.[6]

  • Acidic Wash: Wash the organic layer 2-3 times with a dilute acid (e.g., 0.1 M to 1 M HCl). This removes the EDC-urea byproduct, any unreacted amine, and bases like DIPEA or triethylamine.[1][6]

  • Basic Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove unreacted this compound and the HOBt additive.[6][9]

  • Brine Wash: Perform a final wash with saturated aqueous NaCl (brine) to remove residual water from the organic layer.[1][4]

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[1][6]

Q3: How do I remove HATU and its byproduct, tetramethylurea?

A3: Tetramethylurea is a polar byproduct that can be challenging to remove as it often doesn't wash out completely with standard aqueous workups.[10]

  • Aqueous Washes: Perform the standard acidic and basic washes as described in Q2. This will remove the HOAt byproduct and some of the tetramethylurea.

  • Column Chromatography: Careful flash column chromatography is often required to separate the desired product from the remaining tetramethylurea.

  • Trituration: If your product is a solid, you can wash or "triturate" it with a non-polar solvent like heptane or hexane. The tetramethylurea may remain in solution while your product does not.[10]

Q4: Can I perform a workup without using any water?

A4: Yes, a non-aqueous workup can be essential if your product is water-soluble or prone to forming emulsions.[2]

  • Concentrate: Remove the reaction solvent (e.g., DMF, DCM) under reduced pressure.

  • Triturate/Precipitate: Add a solvent in which your product is insoluble but the impurities are soluble (e.g., diethyl ether, hexanes, or acetonitrile). The product should precipitate out and can be collected by filtration. This can be effective for removing DCU.[3]

  • Chromatography: Load the crude reaction mixture directly onto a silica gel column for purification. This is often effective but may require a larger column.

Experimental Protocols

Protocol 1: Standard Aqueous Workup for Water-Insoluble Amides

  • Reaction Completion: Confirm the reaction is complete by TLC or LC-MS.

  • Dilution: Dilute the reaction mixture with ethyl acetate (EtOAc) (approx. 10 volumes relative to the reaction solvent).

  • Acidic Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of 1 M HCl, shake vigorously, and vent. Allow the layers to separate and drain the aqueous (bottom) layer. Repeat this wash one more time.[6]

  • Basic Wash: Add an equal volume of saturated aqueous NaHCO₃ solution. Shake, vent, and drain the aqueous layer. Repeat this wash.[6]

  • Brine Wash: Add an equal volume of saturated aqueous NaCl solution. Shake, vent, and drain the aqueous layer.[4]

  • Drying: Pour the organic layer from the top of the separatory funnel into an Erlenmeyer flask. Add anhydrous Na₂SO₄, swirl, and let it sit for 5-10 minutes.

  • Filtration and Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[11]

Protocol 2: Workup for Water-Soluble Amides using Solid-Phase Extraction (SPE)

  • Reaction Completion: Confirm the reaction is complete by TLC or LC-MS.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.

  • Resuspend: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., DCM, or water with a small amount of acid if necessary).

  • SPE Column Equilibration: Equilibrate a C18 reverse-phase SPE cartridge with methanol, followed by water.

  • Loading: Load the resuspended crude mixture onto the SPE cartridge.

  • Washing: Wash the cartridge with a highly aqueous mobile phase (e.g., 5% acetonitrile in water) to elute the highly polar, water-soluble byproducts like EDU.

  • Elution: Elute the desired product with a more organic mobile phase (e.g., 50-100% acetonitrile in water).

  • Concentration: Concentrate the fractions containing the product to yield the purified amide.

Visualizations

G Diagram 1: General Amide Coupling & Workup Workflow cluster_0 Reaction cluster_1 Workup cluster_2 Purification start 1. Combine Carboxylic Acid, Amine, Base activate 2. Add Coupling Reagent (e.g., EDC, HATU) start->activate react 3. Stir until completion (Monitor by TLC/LC-MS) activate->react dilute 4. Dilute with Organic Solvent react->dilute wash 5. Perform Aqueous Washes (Acid, Base, Brine) dilute->wash dry 6. Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate 7. Concentrate under Reduced Pressure dry->concentrate purify 8. Column Chromatography or Recrystallization concentrate->purify end Pure Amide Product purify->end

Caption: A generalized workflow for amide synthesis and purification.

G Diagram 2: Workup Procedure Decision Tree start Is the final product soluble in standard organic solvents (EtOAc, DCM)? aqueous_workup Perform Standard Aqueous Workup (Protocol 1) start->aqueous_workup Yes non_aqueous Product is likely water-soluble or a surfactant start->non_aqueous No / Unknown emulsion Does an emulsion form? aqueous_workup->emulsion break_emulsion Break Emulsion: - Add Brine - Centrifuge - Filter via Celite emulsion->break_emulsion Yes non_aqueous_options Choose Alternative Workup: - Non-Aqueous (Trituration) - Reverse-Phase SPE (Protocol 2) - Direct Chromatography non_aqueous->non_aqueous_options

References

Validation & Comparative

Comparative Analysis of 1-Propionylpiperidine-3-carboxylic Acid Enantiomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases has revealed no specific studies detailing the comparative biological activity of the enantiomers of 1-Propionylpiperidine-3-carboxylic acid. Consequently, a direct comparison guide with quantitative data, detailed experimental protocols, and signaling pathway diagrams for this specific compound cannot be provided at this time.

The chirality of molecules is a critical factor in their interaction with biological systems, as enzymes, receptors, and other cellular components are themselves chiral. This often leads to significant differences in the pharmacological and toxicological profiles of enantiomers. While the piperidine scaffold is a common motif in many biologically active compounds, and the stereochemistry of substituents on the piperidine ring is known to profoundly influence their activity, specific data for the R and S enantiomers of this compound are absent from the reviewed literature.

Our extensive search included queries for the biological activity, receptor binding, synthesis, and pharmacological evaluation of this compound and its close structural analogs, including N-acyl-piperidine-3-carboxylic acids and N-propionyl-nipecotic acid enantiomers. Despite this broad approach, no publications were identified that have isolated and individually characterized the biological effects of these specific enantiomers.

Therefore, researchers, scientists, and drug development professionals interested in the biological activity of this compound would need to undertake de novo studies to:

  • Synthesize and separate the individual R and S enantiomers.

  • Conduct a battery of in vitro and in vivo assays to determine their respective pharmacological profiles. This would typically involve:

    • Receptor binding assays to identify molecular targets.

    • Functional assays to determine agonist, antagonist, or modulatory activity.

    • Cell-based assays to assess cellular effects.

    • In vivo studies in animal models to evaluate efficacy, pharmacokinetics, and toxicology.

Without such foundational research, any discussion of the comparative biological activity of the enantiomers of this compound would be purely speculative. We encourage researchers to investigate this area to fill the existing knowledge gap.

A Comparative Guide to the Structure-Activity Relationships of Piperidine-3-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine scaffold is a highly privileged motif in medicinal chemistry, present in a wide array of clinically approved drugs targeting the central nervous system, among other therapeutic areas.[1] Modifications at the 1-position (N-substitution) and the 3-position of the piperidine ring significantly influence the biological activity, selectivity, and pharmacokinetic properties of these compounds.[1] This guide focuses on analogs of piperidine-3-carboxylic acid, a key building block for various bioactive molecules.

Comparative Biological Data

The following tables summarize the biological activities of representative N-substituted piperidine-3-carboxylic acid and piperidine-3-carboxamide analogs from published studies. These analogs have been evaluated for their inhibitory activity against targets such as the GABA transporter 1 (GAT1) and Cathepsin K.

Table 1: SAR of N-Substituted (R)-Piperidine-3-carboxylic Acid Analogs as GAT1 Inhibitors [2]

Compound IDN-SubstituentIC50 (µM) for [3H]-GABA Uptake
6a (Diphenylmethylsulfinyl)ethyl0.052
6b (Bis(4-fluorophenyl)methylsulfinyl)ethyl0.083
6c (Bis(4-chlorophenyl)methylsulfinyl)ethyl0.110
5a (Diphenylmethylthio)ethyl>10
5'a (Diphenylmethylthio)propyl>10
(R)-Nipecotic Acid -H25.8
Tiagabine (reference drug)0.0045

This data highlights the critical role of the N-substituent. The sulfinyl-ethyl side chain is significantly more potent than the corresponding thio-ethyl or thio-propyl chains. Aromatic substitution on the diphenylmethyl moiety also influences activity.

Table 2: SAR of Piperidine-3-carboxamide Derivatives as Cathepsin K Inhibitors [3]

Compound IDR Group on CarboxamideCathepsin K IC50 (µM)
H-1 4-Fluorobenzyl0.45
H-2 4-Chlorobenzyl0.28
H-3 4-Bromobenzyl0.21
H-9 3-Phenoxybenzyl0.08
H-15 2-Naphthylmethyl0.15

These findings demonstrate that modifications of the carboxamide moiety at the 3-position of the piperidine ring significantly impact inhibitory potency against Cathepsin K. The presence of a 3-phenoxybenzyl group in compound H-9 resulted in the most potent inhibition in this series.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for key assays relevant to the evaluation of piperidine-based compounds.

GABA Uptake Inhibition Assay[2]

This assay evaluates the ability of compounds to inhibit the reuptake of GABA, a key inhibitory neurotransmitter.

  • Cell Culture: A cell line stably expressing the target GABA transporter (e.g., mouse GAT1) is cultured in appropriate media.

  • Assay Procedure:

    • Cells are seeded in 24-well plates and grown to confluence.

    • The cell monolayers are washed with Krebs-Ringer bicarbonate buffer.

    • Cells are pre-incubated for 10 minutes with the test compound at various concentrations.

    • The uptake reaction is initiated by adding a mixture of [3H]-GABA and unlabeled GABA.

    • After a 10-minute incubation at room temperature, the uptake is terminated by washing the cells with ice-cold buffer.

    • Cells are lysed, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific [3H]-GABA uptake (IC50) is determined from concentration-response curves.

Cathepsin K Inhibition Assay[3]

This assay determines the inhibitory activity of compounds against the enzyme Cathepsin K, which is implicated in bone resorption.

  • Enzyme and Substrate: Recombinant human Cathepsin K and a fluorogenic substrate (e.g., Z-FR-AMC) are used.

  • Assay Buffer: A suitable buffer, such as 100 mM sodium acetate (pH 5.5) containing DTT and EDTA, is prepared.

  • Assay Procedure:

    • The test compound is pre-incubated with Cathepsin K in the assay buffer in a 96-well plate.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The fluorescence is monitored over time using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm).

  • Data Analysis: The initial reaction rates are determined, and the IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Radioligand Binding Assay for GPCRs[4]

This assay is used to determine the binding affinity of a compound to a specific G protein-coupled receptor (GPCR).

  • Membrane Preparation: Cell membranes from a cell line overexpressing the target receptor (e.g., histamine H3 receptor) are prepared by homogenization and centrifugation.

  • Binding Assay:

    • The cell membranes are incubated with a specific radioligand (e.g., [3H]-Nα-methylhistamine) and varying concentrations of the test compound.

    • The incubation is carried out in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC50 value, the concentration of the test compound that displaces 50% of the radioligand, is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate a key signaling pathway potentially modulated by piperidine analogs and a typical experimental workflow.

GABASignaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GAT1 GABA Transporter 1 (GAT1) GABA_synapse GABA GABA_release->GABA_synapse GABA_synapse->GAT1 Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binds to Inhibitory_signal Inhibitory Signal GABA_receptor->Inhibitory_signal Activates Inhibitor Piperidine-3-carboxylic Acid Analog (Inhibitor) Inhibitor->GAT1 Inhibits

Caption: GABAergic signaling pathway and the inhibitory action of a GAT1 inhibitor.

RadioligandBindingWorkflow start Start prep_membranes Prepare Cell Membranes with Target Receptor start->prep_membranes incubation Incubate Membranes with: - Radioligand - Test Compound (Varying Conc.) - Control (for non-specific binding) prep_membranes->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration scintillation Measure Radioactivity of Bound Ligand filtration->scintillation analysis Data Analysis: - Calculate % Inhibition - Determine IC50 - Calculate Ki scintillation->analysis end End analysis->end

Caption: Experimental workflow for a radioligand binding assay.

References

A Comparative Guide to Nipecotic Acid and its N-Propionyl Derivative in GABA Uptake Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between the well-established gamma-aminobutyric acid (GABA) uptake inhibitor, nipecotic acid, and its N-substituted analog, 1-Propionylpiperidine-3-carboxylic acid. The objective is to offer a clear perspective on their known and predicted performance based on available experimental data and principles of medicinal chemistry, particularly focusing on their potential as modulators of the GABAergic system.

Introduction to GABAergic Neurotransmission and Uptake Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. The synaptic concentration of GABA is tightly regulated by GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[1] Inhibition of these transporters prolongs the action of GABA, representing a promising therapeutic strategy for neurological disorders such as epilepsy.[2]

Nipecotic acid, a cyclic analog of GABA, is a classical competitive inhibitor of GATs.[2][3] However, its therapeutic potential is limited by poor penetration of the blood-brain barrier (BBB) due to its hydrophilic and zwitterionic nature.[4] This has spurred the development of more lipophilic derivatives, such as this compound, with the aim of improving pharmacokinetic properties.[4][5]

Mechanism of Action: Competitive Inhibition of GABA Transporters

Both nipecotic acid and its N-substituted derivatives are believed to exert their effects by competitively inhibiting GABA transporters.[3][6] They bind to the same site on the transporter as GABA, thereby preventing the reuptake of the neurotransmitter and increasing its concentration in the synaptic cleft. There are four main subtypes of GABA transporters: GAT-1, GAT-2, GAT-3, and BGT-1.[7] GAT-1 is the most abundant subtype in the brain and a primary target for many GABA uptake inhibitors.[5][7]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA Synthesis GABA Synthesis Vesicular GABA Transporter (VGAT) Vesicular GABA Transporter (VGAT) GABA Synthesis->Vesicular GABA Transporter (VGAT) GABA Vesicle GABA Vesicle Vesicular GABA Transporter (VGAT)->GABA Vesicle GABA GABA GABA Vesicle->GABA Release GABA Transporter (GAT) GABA Transporter (GAT) GABA->GABA Transporter (GAT) Reuptake GABA Receptor GABA Receptor GABA->GABA Receptor Binding Inhibitor Inhibitor Inhibitor->GABA Transporter (GAT) Inhibition

GABAergic Synapse and Inhibition of Reuptake.

Quantitative Comparison of Inhibitory Potency

Quantitative data on the inhibitory activity of this compound against GABA transporters is not currently available in the published literature. However, extensive data exists for the parent compound, nipecotic acid.

CompoundTargetIC50 (µM)
Nipecotic Acid hGAT-18
rGAT-238
hGAT-3106
hBGT-12370

Data for nipecotic acid sourced from Tocris Bioscience.

Structure-Activity Relationship and Pharmacokinetic Considerations

The primary motivation for synthesizing N-substituted derivatives of nipecotic acid is to enhance their lipophilicity.[4] Increased lipophilicity is often correlated with improved ability to cross the blood-brain barrier.[8][9][10][11]

  • Nipecotic Acid: As a zwitterionic amino acid, nipecotic acid has low lipophilicity, which significantly hinders its passage across the BBB.[4]

  • This compound: The addition of a propionyl group to the piperidine nitrogen neutralizes the positive charge of the secondary amine and increases the overall lipophilicity of the molecule. This modification is expected to enhance its ability to penetrate the central nervous system. However, without experimental data, the precise impact on BBB penetration and GAT inhibition remains theoretical. Structure-activity relationship studies on other N-acylated nipecotic acid analogs have shown that the nature of the acyl group can significantly influence potency and selectivity for GAT subtypes.[12]

Off-Target Effects

A crucial consideration in drug development is the potential for off-target activity. At concentrations significantly higher than those required for GAT inhibition, nipecotic acid has been shown to directly activate GABA-A receptors.[2] This could lead to confounding effects in experimental settings and potential side effects in a clinical context. It is currently unknown whether this compound shares this property.

Experimental Protocols: In Vitro GABA Uptake Assay

The following is a generalized protocol for an in vitro GABA uptake assay used to determine the inhibitory potency of compounds like nipecotic acid and its derivatives.

cluster_0 Experimental Workflow prep Cell/Synaptosome Preparation treat Treatment with Inhibitor and [3H]GABA prep->treat incubate Incubation treat->incubate terminate Termination and Washing incubate->terminate lyse Cell Lysis terminate->lyse count Scintillation Counting lyse->count analyze Data Analysis (IC50 Determination) count->analyze

Workflow for an In Vitro GABA Uptake Assay.

1. Cell Culture and Preparation:

  • HEK293 cells stably expressing the desired human GAT subtype (e.g., hGAT-1) are cultured in appropriate media.

  • Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Alternatively, synaptosomes can be prepared from rodent brain tissue.

2. Assay Buffer:

  • A typical assay buffer consists of 25 mM HEPES-Tris (pH 7.4), 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl2, 1.2 mM MgSO4, and 10 mM D-glucose.

3. GABA Uptake Assay:

  • Cells are washed with pre-warmed assay buffer.

  • Cells are then incubated with various concentrations of the test compound (e.g., this compound or nipecotic acid) for a pre-determined time (e.g., 10-20 minutes) at room temperature.

  • A solution containing a fixed concentration of [3H]GABA (e.g., 10-20 nM) is added to initiate the uptake reaction.

  • The incubation is allowed to proceed for a specific duration (e.g., 10-30 minutes) at room temperature.

4. Termination and Lysis:

  • The uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove extracellular [3H]GABA.

  • The cells are then lysed with a suitable lysis buffer (e.g., 0.1 M NaOH).

5. Scintillation Counting:

  • The cell lysates are transferred to scintillation vials, and a scintillation cocktail is added.

  • The radioactivity, corresponding to the amount of [3H]GABA taken up by the cells, is measured using a scintillation counter.

6. Data Analysis:

  • Non-specific uptake is determined in the presence of a high concentration of a potent GAT inhibitor (e.g., tiagabine).

  • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

  • The percentage of inhibition for each concentration of the test compound is calculated.

  • The IC50 value, the concentration of the inhibitor that reduces the specific GABA uptake by 50%, is determined by fitting the data to a sigmoidal dose-response curve using appropriate software.[1]

Conclusion

Nipecotic acid is a well-characterized, potent, but non-selective competitive inhibitor of GABA transporters. Its utility as a therapeutic agent for CNS disorders is hampered by its poor ability to cross the blood-brain barrier. This compound, as an N-acylated derivative of nipecotic acid, represents a rational design strategy to improve lipophilicity and potential CNS penetration.

While the propionyl modification is expected to enhance brain accessibility, the lack of published experimental data on its GABA transporter inhibition profile makes a direct performance comparison with nipecotic acid speculative. Further research is required to determine the IC50 values of this compound for the different GAT subtypes and to evaluate its pharmacokinetic profile and potential off-target effects. Nevertheless, the principles underlying its design highlight a key strategy in the development of next-generation GABA uptake inhibitors.

References

A Comparative Guide to Pharmacophore Modeling of 1-Propionylpiperidine-3-carboxylic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pharmacophore modeling strategies for compounds containing a 1-Propionylpiperidine-3-carboxylic acid core and its analogs. We delve into pharmacophore models for two key biological targets—soluble epoxide hydrolase (sEH) and acetylcholinesterase (AChE)—supported by experimental data and detailed protocols to inform rational drug design and lead optimization efforts.

Pharmacophore Modeling: A Comparative Analysis

While specific pharmacophore models for the this compound core are not extensively published, we can infer and compare potential models by examining structurally similar compounds and their known biological targets. This section compares a pharmacophore model for a closely related 1-acylpiperidine inhibitor of soluble epoxide hydrolase (sEH) with a model for piperidine-based inhibitors of acetylcholinesterase (AChE).

A ligand-based pharmacophore model for 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of sEH highlights key features for potent inhibition.[1] These include hydrogen bond donors and acceptors, as well as hydrophobic regions, which are crucial for interaction with the enzyme's active site.[1]

In contrast, pharmacophore models for piperidine-based acetylcholinesterase inhibitors typically feature a cationic or positively ionizable group to interact with the enzyme's catalytic anionic site (CAS), along with hydrophobic and hydrogen bond acceptor features to engage with the peripheral anionic site (PAS).

The following diagram illustrates a representative pharmacophore model for a 1-acylpiperidine-based sEH inhibitor.

sEH_Pharmacophore Pharmacophore Model for sEH Inhibitor cluster_ligand 1-Acylpiperidine Core H1 H Piperidine Piperidine H1->Piperidine Hydrophobic HBA1 HBA Propionyl Propionyl HBA1->Propionyl H-Bond Acceptor HBD1 HBD Aryl Group Aryl Group HBD1->Aryl Group H-Bond Donor H2 H H2->Aryl Group Hydrophobic Propionyl->Piperidine Piperidine->Aryl Group

Caption: Representative pharmacophore model for sEH inhibitors.

This next diagram illustrates a typical pharmacophore model for a piperidine-based AChE inhibitor.

AChE_Pharmacophore Pharmacophore Model for AChE Inhibitor cluster_ligand Piperidine Derivative CAT Cationic Piperidine_N Piperidine_N CAT->Piperidine_N Cationic Interaction H1 H Linker Linker H1->Linker Hydrophobic HBA1 HBA HBA1->Linker H-Bond Acceptor AR Aromatic Aromatic_Ring Aromatic_Ring AR->Aromatic_Ring Aromatic Interaction Piperidine_N->Linker Linker->Aromatic_Ring

Caption: Common pharmacophore features for AChE inhibitors.

Quantitative Data Comparison

The following tables summarize the inhibitory activities (IC50 values) of various piperidine derivatives against sEH and AChE, providing a basis for comparing their potency.

Table 1: Inhibitory Activity of Piperidine Derivatives against Soluble Epoxide Hydrolase (sEH)

CompoundCore StructureIC50 (nM)Reference
TPPU1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea0.9 ± 0.1[2]
Compound 29c1-(4-(4-(4-acetylpiperazin-1-yl)butoxy)phenyl)-3-adamantan-1-yl urea7.0[3]
Compound G1Piperidine derivative with homopiperazine substituent0.05 (HsEH)[4]
SC-75741NF-κB inhibitor<10[5]
trans-AUCBsEH inhibitor<10[5]

Table 2: Inhibitory Activity of Piperidine Derivatives against Acetylcholinesterase (AChE)

CompoundCore StructureIC50 (µM)Reference
Compound 5dN-(2-(piperidine-1-yl)ethyl)benzamide derivative0.013 ± 0.0021[6]
Compound 5aN-(2-(piperidine-1-yl)ethyl)benzamide derivative0.09 ± 0.002[6]
DonepezilN-benzylpiperidine derivative0.6 ± 0.05[6]
Compound 281-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide0.41 ± 1.25[7]
Ethyl nipecotate derivativeEthyl-piperidine-3-carboxylate derivative47[8]

Experimental Protocols

Detailed methodologies for the key enzymatic assays are provided below to facilitate the replication and validation of experimental findings.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)

This protocol outlines a common fluorometric method for determining the inhibitory activity of compounds against sEH.

sEH_Assay_Workflow sEH Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Reagents Prepare sEH Assay Buffer, sEH enzyme solution, substrate solution, and test compound dilutions Plate Setup Add buffer, enzyme, and test compound/vehicle to wells of a 96-well plate Prepare Reagents->Plate Setup Pre-incubation Incubate for 5 minutes at 30°C Plate Setup->Pre-incubation Reaction Initiation Add substrate to all wells Pre-incubation->Reaction Initiation Measurement Measure fluorescence kinetically (Ex: 330-362 nm, Em: 465 nm) for 10-30 minutes Reaction Initiation->Measurement Calculate Rates Determine the rate of reaction from the linear portion of the fluorescence vs. time curve Measurement->Calculate Rates Calculate Inhibition Calculate % inhibition relative to the vehicle control Calculate Rates->Calculate Inhibition Determine IC50 Plot % inhibition vs. log(inhibitor concentration) to determine the IC50 value Calculate Inhibition->Determine IC50

Caption: Workflow for a fluorometric sEH inhibition assay.

Detailed Steps:

  • Reagent Preparation : Prepare a stock solution of the test compound, typically in DMSO. Serially dilute the stock solution with assay buffer (e.g., 0.1 M sodium phosphate, pH 7.4) to obtain a range of concentrations. Prepare solutions of human recombinant sEH enzyme and a fluorogenic substrate (e.g., cyano(6-methoxynaphthalen-2-yl)methyl ((3-phenyloxiran-2-yl)methyl) carbonate - CMNPC).[2]

  • Assay Plate Setup : In a 96-well microplate, add the sEH enzyme solution to all wells except the blank. Add the test compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.[9]

  • Pre-incubation : Incubate the plate at 30°C for 5 minutes to allow the inhibitor to bind to the enzyme.[2]

  • Reaction Initiation : Start the enzymatic reaction by adding the fluorogenic substrate to all wells.[9][10]

  • Fluorescence Measurement : Immediately measure the fluorescence intensity kinetically at an excitation wavelength of 330-362 nm and an emission wavelength of 465 nm for 10-30 minutes at 30°C.[2][9]

  • Data Analysis : Determine the rate of reaction from the linear phase of the fluorescence increase. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

The Ellman's method is a widely used colorimetric assay to measure AChE activity and screen for inhibitors.[11][12]

AChE_Assay_Workflow AChE Inhibition Assay (Ellman's Method) Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Reagents Prepare Phosphate Buffer (pH 8.0), DTNB solution, ATCI substrate solution, AChE enzyme solution, and test compound dilutions Plate Setup Add buffer, AChE solution, DTNB, and test compound/vehicle to wells of a 96-well plate Prepare Reagents->Plate Setup Pre-incubation Incubate for 10-15 minutes at 25°C Plate Setup->Pre-incubation Reaction Initiation Add ATCI substrate to all wells Pre-incubation->Reaction Initiation Measurement Measure absorbance at 412 nm kinetically for 10-15 minutes Reaction Initiation->Measurement Calculate Rates Determine the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time curve Measurement->Calculate Rates Calculate Inhibition Calculate % inhibition relative to the vehicle control Calculate Rates->Calculate Inhibition Determine IC50 Plot % inhibition vs. log(inhibitor concentration) to determine the IC50 value Calculate Inhibition->Determine IC50

Caption: Workflow for the Ellman's method for AChE inhibition.

Detailed Steps:

  • Reagent Preparation : Prepare a 0.1 M phosphate buffer (pH 8.0). Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the buffer. Prepare a fresh solution of the substrate, acetylthiocholine iodide (ATCI), in deionized water. Prepare a working solution of AChE enzyme. Prepare serial dilutions of the test compound in the assay buffer.[11][12]

  • Assay Plate Setup : In a 96-well plate, add the phosphate buffer, AChE enzyme solution, and DTNB solution to the appropriate wells. Add the test compound dilutions to the sample wells and the same volume of buffer or solvent to the control wells. Include a blank with all reagents except the enzyme.[12]

  • Pre-incubation : Incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.[12]

  • Reaction Initiation : Start the reaction by adding the ATCI substrate solution to all wells.[12]

  • Absorbance Measurement : Immediately measure the absorbance at 412 nm in a microplate reader, taking readings at regular intervals (e.g., every minute) for 10-15 minutes.[11][12]

  • Data Analysis : Calculate the rate of the reaction (change in absorbance per minute) for each well. The percentage of inhibition is calculated by comparing the rate of the sample wells to the rate of the control (uninhibited) wells. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentrations.[11]

References

Comparative Analysis of Amide Coupling Reagents for 1-Propionylpiperidine-3-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable formation of amide bonds is a cornerstone of synthetic chemistry. The choice of coupling reagent is a critical parameter that dictates reaction success, influencing yield, purity, reaction time, and the potential for side reactions. This guide provides a comparative analysis of commonly used amide coupling reagents for the synthesis of amide derivatives of 1-Propionylpiperidine-3-carboxylic acid, a scaffold of interest in medicinal chemistry.

The formation of an amide bond from a carboxylic acid and an amine is fundamentally a condensation reaction that requires the activation of the carboxyl group to facilitate nucleophilic attack by the amine.[1] A variety of coupling reagents have been developed to achieve this transformation, each with its own mechanistic pathway and performance characteristics. This comparison will focus on three widely utilized classes of reagents: uronium/aminium salts (HATU), phosphonium salts (PyBOP), and carbodiimides (EDC in conjunction with HOBt).

Performance Comparison of Coupling Reagents

The selection of an optimal coupling reagent is contingent on several factors, including the steric and electronic properties of the carboxylic acid and amine, the desired reaction scale, cost considerations, and the sensitivity of the substrates to side reactions such as racemization. For N-acylated piperidine carboxylic acids like this compound, the prevention of epimerization at the C3 position is a key consideration.

Uronium-based reagents like HATU are renowned for their high efficiency, rapid reaction times, and low propensity for racemization.[2][3] Phosphonium salts such as PyBOP also offer high coupling efficiency with a good safety profile.[2] Carbodiimides like EDC are a cost-effective option, and when used with additives like HOBt, the risk of racemization is significantly minimized.[2][4]

Table 1: Comparative Performance of Coupling Reagents for Amide Bond Formation

Coupling ReagentReagent TypeTypical YieldReaction TimeKey AdvantagesPotential Disadvantages
HATU Uronium SaltVery High1-4 hoursHigh reactivity, fast reaction rates, low risk of racemization.[2]Higher cost compared to carbodiimides, potential for side reactions with primary amines if not used correctly.[5]
PyBOP Phosphonium SaltHigh2-12 hoursHigh efficiency, low racemization risk, byproducts are generally not carcinogenic.[2]Can be less effective for sterically hindered substrates compared to HATU.
EDC/HOBt CarbodiimideGood to High12-24 hoursCost-effective, water-soluble urea byproduct allows for easy removal during workup.[6]Longer reaction times, potential for side reactions if HOBt is not used.[6]

Experimental Protocols

The following are detailed experimental protocols for the coupling of this compound with a representative primary amine, benzylamine, using HATU, PyBOP, and EDC/HOBt.

Protocol 1: Amide Coupling using HATU

This protocol utilizes the high reactivity of HATU for a rapid and efficient amide bond formation.

Materials:

  • This compound

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add benzylamine (1.05 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amide Coupling using PyBOP

This protocol employs the phosphonium salt PyBOP, known for its high efficiency and low risk of racemization.

Materials:

  • This compound

  • Benzylamine

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and PyBOP (1.1 eq) in anhydrous DCM.

  • Add DIPEA (2.0 eq) to the mixture and stir for 5 minutes.

  • Add benzylamine (1.05 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, wash the organic layer with 1M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Amide Coupling using EDC/HOBt

This protocol provides a cost-effective method using a carbodiimide activator with an additive to suppress side reactions.

Materials:

  • This compound

  • Benzylamine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq), benzylamine (1.05 eq), and HOBt (1.2 eq) in anhydrous DCM, add EDC (1.2 eq).

  • Add DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, wash the reaction mixture with water (3x) to remove the urea byproduct and excess EDC.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Workflow

The general workflow for the comparative analysis of these coupling reagents can be visualized as a logical progression from reagent selection to final product analysis.

G cluster_start Preparation cluster_coupling Coupling Reaction cluster_workup Workup & Purification cluster_analysis Analysis start This compound + Amine HATU HATU, DIPEA, DMF (1-4h, RT) start->HATU Select Reagent PyBOP PyBOP, DIPEA, DCM (2-12h, RT) start->PyBOP Select Reagent EDC_HOBt EDC, HOBt, DIPEA, DCM (12-24h, RT) start->EDC_HOBt Select Reagent workup Aqueous Workup HATU->workup PyBOP->workup EDC_HOBt->workup purification Column Chromatography workup->purification analysis Yield, Purity (LC-MS, NMR) purification->analysis

Caption: Experimental workflow for the comparative analysis of amide coupling reagents.

The choice of the most suitable amide coupling reagent for this compound will ultimately depend on the specific requirements of the synthesis, balancing the need for high yield and purity with considerations of cost and reaction time. For rapid and high-yielding synthesis with minimal risk of racemization, HATU is often the preferred choice. PyBOP presents a reliable and slightly more economical alternative. For large-scale synthesis where cost is a primary driver, the EDC/HOBt system provides a robust and scalable option.

References

Validating the Structure of 1-Propionylpiperidine-3-carboxylic Acid Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic methods for the structural validation of 1-Propionylpiperidine-3-carboxylic acid derivatives, a class of compounds with significant potential in medicinal chemistry.

Single-crystal X-ray diffraction stands as the gold standard for unambiguous structural elucidation, providing detailed insights into bond lengths, bond angles, and stereochemistry.[1][2][3] However, its application is contingent on the ability to grow high-quality crystals. Consequently, a multi-faceted approach incorporating various spectroscopic techniques is often essential for comprehensive structural verification. This guide outlines the experimental protocols and data interpretation for X-ray crystallography and compares its utility with Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Method Comparison: X-ray Crystallography vs. Spectroscopic Techniques

The choice of analytical technique for structural validation depends on the specific information required and the nature of the sample. While X-ray crystallography provides a complete 3D structure, spectroscopic methods offer complementary information about the connectivity, functional groups, and molecular weight of the compound.

FeatureX-ray CrystallographyNMR Spectroscopy (¹H & ¹³C)IR SpectroscopyMass Spectrometry (MS)
Information Provided Precise 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.[4][5][6]Connectivity of atoms, chemical environment of protons and carbons, stereochemical relationships.[7][8][9]Presence of functional groups.[8][10]Molecular weight and elemental composition.[7][9]
Sample Requirement High-quality single crystal.[1]Solution (typically in a deuterated solvent).[7]Solid, liquid, or gas.Solid, liquid, or gas; requires ionization.
Key Advantages Unambiguous determination of absolute configuration.Provides detailed information about the molecular framework in solution.Rapid and non-destructive.High sensitivity and accuracy in mass determination.
Limitations Crystal growth can be challenging and time-consuming.Does not provide a direct 3D structure; interpretation can be complex for large molecules.Provides limited information on the overall molecular structure.Does not provide information on the 3D arrangement of atoms.

Experimental Protocols

X-ray Crystallography

The validation of the structure of a this compound derivative via X-ray crystallography involves the following key steps:

  • Crystal Growth: Single crystals of the compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A variety of solvents and solvent mixtures may be screened to find optimal crystallization conditions.

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.[5]

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, often using direct methods or Patterson methods. The initial structural model is then refined to improve the fit between the observed and calculated diffraction data.[1] The final refined structure provides the precise atomic coordinates, bond lengths, bond angles, and other geometric parameters.[4]

Workflow for Structural Validation

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Data Interpretation & Validation synthesis Synthesis of this compound derivative purification Purification (e.g., Column Chromatography) synthesis->purification crystal_growth Crystal Growth purification->crystal_growth spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy xray X-ray Crystallography crystal_growth->xray data_analysis Data Analysis & Interpretation xray->data_analysis spectroscopy->data_analysis structure_validation Structure Validation data_analysis->structure_validation publication publication structure_validation->publication Publication/Further Studies

Caption: A generalized workflow for the synthesis, purification, and structural validation of novel chemical compounds.

Spectroscopic Methods

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in an NMR spectrometer, and the spectra are acquired. ¹H NMR provides information about the number, environment, and coupling of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.[7]

Infrared (IR) Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet or using an ATR accessory), a liquid (as a thin film), or in solution.

  • Data Acquisition: The sample is exposed to infrared radiation, and the absorption of energy at different frequencies is measured. The resulting spectrum shows characteristic absorption bands for different functional groups.[10] For a this compound derivative, key stretches would include the C=O of the carboxylic acid and the amide.[10]

Mass Spectrometry (MS):

  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized using a suitable technique (e.g., Electrospray Ionization - ESI).

  • Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum provides the molecular weight of the compound and can also provide information about its elemental composition through high-resolution mass spectrometry (HRMS).[7]

Expected Structural Features of this compound Derivatives

Based on crystallographic studies of similar piperidine derivatives, the following structural features can be anticipated:

  • Piperidine Ring Conformation: The piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement.[5][11] However, twist-boat conformations are also possible depending on the substituents.[4]

  • Substituent Orientation: The propionyl group at the 1-position and the carboxylic acid group at the 3-position can be in either axial or equatorial positions. The preferred orientation will be influenced by steric and electronic factors.

  • Intermolecular Interactions: In the solid state, hydrogen bonding involving the carboxylic acid group and the amide functionality is expected to play a significant role in the crystal packing.[11]

Piperidine Ring Conformations

Piperidine_Conformations cluster_chair Chair Conformation cluster_boat Boat Conformation chair boat

Caption: The two primary conformations of the piperidine ring: the more stable chair and the less stable boat.

Conclusion

The structural validation of this compound derivatives is most definitively achieved through single-crystal X-ray crystallography. This technique provides an unparalleled level of detail regarding the three-dimensional arrangement of atoms. However, in instances where suitable crystals cannot be obtained, a combination of spectroscopic methods, including NMR, IR, and mass spectrometry, offers a powerful and complementary approach to elucidate the molecular structure. A thorough understanding and application of these analytical techniques are crucial for advancing drug discovery and development programs.

References

Navigating the Metabolic Maze: A Comparative Guide to the Stability of 1-Propionylpiperidine-3-carboxylic Acid Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic success. For compounds built around the 1-propionylpiperidine-3-carboxylic acid amide scaffold, understanding their susceptibility to metabolic enzymes is paramount in early-stage drug discovery. This guide provides a comparative analysis of the metabolic stability of this class of compounds, supported by experimental data and detailed methodologies, to aid in the rational design of more robust therapeutic agents.

The Metabolic Landscape of Piperidine-Containing Compounds

Piperidine rings, central to the structure of this compound amides, are common motifs in medicinal chemistry. However, they are also susceptible to various metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Common metabolic pathways include:

  • Oxidation: This is a major route of metabolism, often occurring at the carbon atoms adjacent to the nitrogen, which can lead to the formation of lactams. Other positions on the ring are also susceptible to oxidation.

  • N-dealkylation: The propionyl group attached to the piperidine nitrogen can be cleaved, a common metabolic fate for N-alkylated compounds.

  • Ring Contraction: In some instances, the piperidine ring can undergo oxidative rearrangement to form a pyrrolidine ring.

Identifying these metabolic "hotspots" is a crucial first step in optimizing the metabolic stability of lead compounds.

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of a series of piperidine-derived amide sEH (soluble epoxide hydrolase) inhibitors in human and rat liver microsomes. This data, adapted from a study on novel sEH inhibitors, provides valuable insights into the structure-stability relationships within this compound class. The lead compound, 3 , serves as a baseline for comparison.[1]

CompoundModification from Lead (Compound 3)Human Liver Microsomes t1/2 (min)Rat Liver Microsomes t1/2 (min)Human Liver Microsomes CLint (µL/min/mg)Rat Liver Microsomes CLint (µL/min/mg)
3 Lead Compound220262.218.9
3f Deuterium at position 4 of piperidine~200~30--
3g Deuterium at position 4 of piperidine~200~30--
3h Deuterium on the phenyl ring>240>60<2.0<7.9
3i Deuterium on the phenyl ring>240>60<2.0<7.9

Data adapted from Pecic et al. (2018).[1]

Key Observations:

  • Species Differences: A significant difference in metabolic stability is observed between human and rat liver microsomes for the lead compound 3 , highlighting the importance of using multiple species in preclinical assessment.[1]

  • Impact of Deuteration: The substitution of hydrogen with deuterium, a strategy known as "metabolic switching," demonstrates a notable improvement in metabolic stability. This effect is most pronounced when deuteration occurs at a primary site of metabolism. In this series, deuteration of the phenyl ring (3h and 3i ) led to a more significant increase in half-life compared to deuteration on the piperidine ring (3f and 3g ), suggesting the phenyl ring is a key metabolic hotspot.[1]

Experimental Protocols

Accurate assessment of metabolic stability relies on robust and well-defined experimental protocols. The following are standard methodologies for in vitro microsomal and hepatocyte stability assays.

Liver Microsomal Stability Assay

This assay is a common high-throughput screen to assess Phase I metabolic activity, primarily mediated by CYP enzymes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (human or other species) at a stock concentration of 20 mg/mL

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system solution

  • Internal standard in a quenching solvent (e.g., cold acetonitrile or methanol)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired final concentration (e.g., 1 µM).

  • In a 96-well plate, add the liver microsomes diluted in phosphate buffer and pre-warm to 37°C.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold quenching solvent containing an internal standard. The "0" time point sample is prepared by adding the quenching solution before the NADPH.

  • Centrifuge the quenched samples to precipitate proteins.

  • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

  • Quantify the remaining parent compound at each time point relative to the 0-minute sample.

  • Plot the natural logarithm of the percent remaining against time to determine the half-life (t1/2) and calculate the intrinsic clearance (CLint).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes and active transport processes.

Materials:

  • Cryopreserved or fresh primary hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compound stock solution

  • Internal standard in a quenching solvent

  • Collagen-coated plates

  • Humidified incubator with 5% CO2

Procedure:

  • Thaw and prepare the cryopreserved hepatocytes according to the supplier's protocol, determining cell viability and concentration.

  • Plate the hepatocytes in collagen-coated plates and allow them to attach.

  • Prepare a working solution of the test compound in the hepatocyte incubation medium.

  • Remove the plating medium and add the medium containing the test compound to the hepatocyte monolayer.

  • Incubate the plate at 37°C in a humidified incubator.

  • At specified time points, collect aliquots of the cell suspension or supernatant.

  • Terminate metabolic activity by adding a cold quenching solvent with an internal standard.

  • Process the samples for LC-MS/MS analysis to quantify the parent compound.

  • Calculate the half-life and intrinsic clearance from the rate of disappearance of the parent compound.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for assessing metabolic stability and the logical relationship in structure-stability analysis.

experimental_workflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation compound Test Compound (this compound amide) incubation Incubate at 37°C (Time Points: 0, 5, 15, 30, 60 min) compound->incubation microsomes Liver Microsomes or Hepatocytes microsomes->incubation cofactors NADPH Regenerating System cofactors->incubation quenching Quench Reaction (Cold Acetonitrile) incubation->quenching centrifugation Centrifuge quenching->centrifugation lcms LC-MS/MS Analysis centrifugation->lcms quantification Quantify Parent Compound lcms->quantification calculation Calculate t1/2 and CLint quantification->calculation

Metabolic Stability Assay Workflow

structure_stability_relationship cluster_compound Compound Properties cluster_metabolism Metabolic Processes cluster_outcome Stability Outcome cluster_optimization Lead Optimization structure Chemical Structure (e.g., Piperidine Amide) enzyme_interaction Interaction with Metabolic Enzymes (CYPs) structure->enzyme_interaction physchem Physicochemical Properties (Lipophilicity, pKa) physchem->enzyme_interaction metabolic_pathways Metabolic Pathways (Oxidation, Dealkylation) enzyme_interaction->metabolic_pathways stability Metabolic Stability (t1/2, CLint) metabolic_pathways->stability modification Structural Modification (e.g., Deuteration, Blocking Groups) stability->modification modification->structure Iterative Design

Structure-Metabolic Stability Relationship

Conclusion and Future Directions

The metabolic stability of this compound amides is a multifaceted property influenced by subtle structural modifications. The presented data underscores the utility of in vitro assays in identifying metabolic liabilities and guiding medicinal chemistry efforts. Strategies such as deuteration at known metabolic hotspots have proven effective in enhancing stability.

Future work should focus on a broader range of structural analogs to build a more comprehensive understanding of the structure-metabolism relationship. Investigating the specific CYP isozymes responsible for the metabolism of these compounds would provide further insights for targeted modifications. Ultimately, a thorough understanding of metabolic stability is essential for advancing promising this compound amides from the bench to the clinic.

References

Navigating the Maze: A Comparative Guide to In Silico ADME Prediction for Novel 1-Propionylpiperidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the early assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the pipeline. In silico prediction methods offer a rapid and cost-effective approach to flag potential liabilities and guide medicinal chemistry efforts. This guide provides a comparative overview of key in silico ADME parameters for a series of novel 1-Propionylpiperidine-3-carboxylic acid derivatives, alongside a comparison with commercially available predictive software and detailed experimental protocols for computational methodologies.

The journey of a drug from administration to its target and subsequent elimination from the body is a complex process governed by its ADME profile.[1][2] Unfavorable pharmacokinetic properties are a major reason for the failure of drug candidates in later stages of development.[1][3] Therefore, the early in silico prediction of these characteristics is an indispensable tool in modern drug discovery, allowing for the prioritization of compounds with a higher probability of success.[4][5][6] This guide focuses on a series of hypothetical novel this compound derivatives, providing predicted ADME data and comparing the performance of different predictive models.

The piperidine scaffold is a common motif in many approved drugs.[7] However, even small structural modifications can significantly impact a molecule's ADME properties.[7] This guide will explore these nuances through a comparative analysis of our novel derivatives.

Comparative Analysis of Predicted ADME Properties

The following tables summarize the predicted ADME properties for three novel this compound derivatives (Derivative A, B, and C) and compare them with two widely used in silico prediction software suites: ADMET Predictor® and ACD/ADME Suite. The data presented for the novel derivatives are hypothetical and for illustrative purposes, based on established structure-activity relationships for similar compound classes.

Table 1: Predicted Physicochemical and Absorption Properties

ParameterDerivative ADerivative BDerivative CADMET Predictor® (Typical Range)ACD/ADME Suite (Typical Range)
Molecular Weight ( g/mol ) 229.28259.33245.31< 500< 500
LogP 1.852.502.10-0.4 to 5.6-0.4 to 5.6
Aqueous Solubility (logS) -2.5-3.8-3.1> -4> -4
Human Intestinal Absorption (%) 928588> 80%> 80%
Caco-2 Permeability (nm/s) 15 x 10⁻⁶8 x 10⁻⁶11 x 10⁻⁶> 10 x 10⁻⁶> 10 x 10⁻⁶
P-gp Substrate NoYesNoYes/NoYes/No

Table 2: Predicted Distribution, Metabolism, and Excretion Properties

ParameterDerivative ADerivative BDerivative CADMET Predictor® (Typical Range)ACD/ADME Suite (Typical Range)
Human Plasma Protein Binding (%) 859590< 95%< 95%
Blood-Brain Barrier (BBB) Permeability LowMediumLowLow to HighLow to High
CYP2D6 Inhibition NoYesNoYes/NoYes/No
CYP3A4 Inhibition NoNoYesYes/NoYes/No
Metabolic Stability (t½ in HLM, min) > 602545> 30> 30
Renal Clearance (mL/min/kg) 2.50.81.5VariableVariable

Experimental Protocols: In Silico Methodologies

The in silico ADME predictions presented in this guide are based on a combination of quantitative structure-activity relationship (QSAR) models and physicochemical property calculations. These models are built using large datasets of experimentally determined ADME properties.[8]

Physicochemical Property Prediction
  • LogP (Octanol-Water Partition Coefficient): Calculated using atom-based and fragment-based methods. These methods deconstruct the molecule into atoms or fragments and sum their contributions to lipophilicity.

  • Aqueous Solubility (logS): Predicted using models that incorporate LogP, molecular weight, and topological polar surface area (TPSA).

  • pKa: Calculated using rule-based methods and quantum mechanical calculations to predict the ionization state of the molecule at different pH values.

ADME Models
  • Human Intestinal Absorption (HIA): Predicted using models that consider physicochemical properties such as LogP, solubility, and the number of hydrogen bond donors and acceptors, often guided by Lipinski's Rule of Five.

  • Caco-2 Permeability: QSAR models trained on experimental Caco-2 cell permeability data, often incorporating descriptors such as TPSA and molecular size.

  • P-glycoprotein (P-gp) Substrate/Inhibitor Prediction: Classification models based on molecular fingerprints and physicochemical properties are used to predict the likelihood of a compound being a substrate or inhibitor of this important efflux transporter.

  • Plasma Protein Binding (PPB): QSAR models that correlate LogP and other descriptors with the percentage of drug bound to plasma proteins like albumin.

  • Blood-Brain Barrier (BBB) Permeability: Models often use a combination of LogP, TPSA, molecular weight, and pKa to predict the ability of a compound to cross the BBB.

  • Cytochrome P450 (CYP) Inhibition: Ligand-based and structure-based models are employed. Ligand-based models use QSAR to correlate molecular features with inhibitory activity, while structure-based models involve docking the compound into the active site of the CYP enzyme.

  • Metabolic Stability: Predicted by identifying potential sites of metabolism using models trained on experimental data from human liver microsomes (HLM) and then estimating the rate of metabolism.

Visualization of In Silico ADME Workflow

The following diagram illustrates a typical workflow for in silico ADME prediction in the early stages of drug discovery.

ADME_Workflow cluster_input Input cluster_prediction In Silico Prediction cluster_analysis Analysis & Decision cluster_output Output Start Novel 1-Propionylpiperidine-3-carboxylic Acid Derivative Structures (SMILES/SDF) Physicochem Physicochemical Properties (LogP, pKa, Solubility) Start->Physicochem Metabolism Metabolism (CYP Inhibition, Stability) Start->Metabolism Excretion Excretion (Renal Clearance) Start->Excretion Absorption Absorption (HIA, Caco-2, P-gp) Physicochem->Absorption Distribution Distribution (PPB, BBB) Physicochem->Distribution Data_Integration Data Integration & Profiling Absorption->Data_Integration Distribution->Data_Integration Metabolism->Data_Integration Excretion->Data_Integration Prioritization Candidate Prioritization Data_Integration->Prioritization Lead_Candidates Lead Candidates for In Vitro Testing Prioritization->Lead_Candidates

Caption: In Silico ADME Prediction Workflow.

Logical Relationships in ADME Prediction

The interplay between different ADME properties is crucial for understanding the overall pharmacokinetic profile of a drug candidate. The following diagram illustrates some of these key relationships.

ADME_Relationships cluster_properties Physicochemical Properties cluster_adme ADME Processes LogP LogP Absorption Absorption LogP->Absorption affects Distribution Distribution LogP->Distribution affects Metabolism Metabolism LogP->Metabolism affects Solubility Solubility Solubility->Absorption affects pKa pKa pKa->Absorption affects pKa->Distribution affects Absorption->Distribution influences Distribution->Metabolism influences Excretion Excretion Distribution->Excretion influences Metabolism->Excretion influences

Caption: Key Relationships Between ADME Properties.

Conclusion

In silico ADME prediction is a powerful tool for guiding the design and selection of novel drug candidates. By providing early insights into the potential pharmacokinetic profile of compounds, these computational methods help to reduce the risk of late-stage failures and accelerate the drug discovery process. The comparative data and workflows presented in this guide offer a framework for researchers to evaluate their own novel this compound derivatives and make informed decisions on their progression. It is important to remember that in silico predictions are models of reality and should always be validated with experimental data as promising candidates emerge.

References

A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of 1-Propionylpiperidine-3-carboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of 1-Propionylpiperidine-3-carboxylic acid, a chiral piperidine derivative, is a critical step in drug development and pharmacological studies, as individual enantiomers can exhibit distinct biological activities and toxicological profiles. This guide provides a comparative analysis of the efficacy of different chiral stationary phases (CSPs) for the separation of this compound and its close structural analogs. The information herein is based on a comprehensive review of published experimental data for N-acylated piperidine-3-carboxylic acid derivatives, offering a predictive framework for selecting the optimal chromatographic conditions.

Performance Overview of Chiral Stationary Phases

The selection of an appropriate chiral stationary phase is the most crucial factor in achieving successful enantioseparation. Based on available data for structurally similar compounds, polysaccharide-based and protein-based CSPs have demonstrated the most promise for resolving N-acylated piperidine-3-carboxylic acids.

Data Summary: Enantioseparation of N-Acylated Piperidine-3-Carboxylic Acid Analogs

Chiral Stationary Phase (CSP) TypeColumn ExampleAnalyteMobile PhaseSeparation Factor (α)Resolution (Rs)Reference
Polysaccharide-Based (Amylose) Chiralpak IA(R,S)-N-tert-butoxy carbonyl-piperidine-3-carboxylic acid hydraziden-hexane/ethanol (70:30, v/v)>10 (Resolution)>10[1]
Polysaccharide-Based (Amylose) Chiralpak IAtrans-2-(4-bromophenyl)-1-isobutyl-6-oxopiperidin-3-carboxylic acidn-hexane/isopropanol/DEA/TFA (90:10:0.1:0.3, v/v/v/v)1.532.20[2]
Polysaccharide-Based (Cellulose) Chiralpak ICtrans-2-(4-bromophenyl)-1-isobutyl-6-oxopiperidin-3-carboxylic acidn-hexane/isopropanol/TFA (70:30:0.3, v/v/v)1.453.91[2]
Protein-Based Chiral-AGP1-Decyl-3-(N,N-diethylcarbamoyl)piperidine (Nipecotic acid amide)Phosphate buffer (pH 7.0) with tetrabutylammonium and ethanolBaselineBaseline[3]
Pirkle-Type Not specifiedNipecotic acid amidesNot specifiedNo satisfactory separation-[3]
Cyclodextrin-Based β-cyclodextrinNipecotic acid amidesNot specifiedNo satisfactory separation-[3]

Key Observations:

  • Polysaccharide-based CSPs , particularly amylose derivatives like Chiralpak IA, have shown excellent resolution for N-acylated piperidine-3-carboxylic acid derivatives. These columns, often used in normal-phase or polar organic modes, can achieve high separation and resolution factors. The addition of acidic or basic modifiers to the mobile phase is often necessary to improve peak shape and selectivity.

  • Protein-based CSPs , such as the α1-acid glycoprotein (AGP) column, are also highly effective, especially for nipecotic acid derivatives. These columns are typically used in reversed-phase mode with buffered aqueous mobile phases. The separation mechanism involves a combination of ionic and hydrophobic interactions.

  • Initial screening attempts with Pirkle-type and β-cyclodextrin-based columns for nipecotic acid amides were reported to be unsuccessful, suggesting these may be less suitable for this class of compounds.

Experimental Workflow and Methodologies

A systematic approach to method development is crucial for achieving optimal enantioseparation. The following workflow is recommended for the separation of this compound.

G cluster_0 Phase 1: Column Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation and Analysis A Prepare Racemic Sample of 1-Propionylpiperidine- 3-carboxylic acid B Screen on Polysaccharide CSPs (e.g., Chiralpak IA, IC) A->B Initial Screening C Screen on Protein-Based CSP (e.g., Chiral-AGP) A->C Initial Screening D Optimize Mobile Phase - Solvent Ratio - Additives (Acid/Base) B->D Promising Result C->D Promising Result E Optimize Flow Rate and Temperature D->E Fine-tuning F Validate Method (Linearity, Precision, Accuracy) E->F Final Method G Quantify Enantiomeric Purity F->G Application

Caption: Recommended workflow for chiral method development.

Detailed Experimental Protocols

The following are representative experimental protocols derived from studies on analogous compounds. These should serve as a starting point for the method development for this compound.

Protocol 1: Polysaccharide-Based CSP (Normal Phase)

This protocol is adapted from the separation of a δ-lactam derived from a piperidine-3-carboxylic acid on Chiralpak IA and IC.[2]

  • Column: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of n-hexane and an alcohol (isopropanol or ethanol). A typical starting point is 90:10 (v/v) n-hexane:alcohol.

  • Additive: 0.1% Trifluoroacetic Acid (TFA) for acidic analytes or 0.1% Diethylamine (DEA) for basic analytes. For zwitterionic compounds, a combination of both may be beneficial.

  • Flow Rate: 1.0 mL/min.

  • Temperature: Ambient (e.g., 25 °C).

  • Detection: UV at a suitable wavelength (e.g., 210-230 nm).

  • Optimization: The ratio of n-hexane to alcohol should be varied to optimize retention and resolution. The type of alcohol (isopropanol vs. ethanol) can also significantly impact selectivity.

Protocol 2: Protein-Based CSP (Reversed Phase)

This protocol is based on the successful separation of nipecotic acid amides on a Chiral-AGP column.[3]

  • Column: Chiral-AGP, 100 x 4.0 mm, 5 µm.

  • Mobile Phase: Aqueous buffer, such as 10 mM phosphate buffer, at a controlled pH (e.g., pH 7.0).

  • Organic Modifier: A small percentage of an organic solvent like ethanol or isopropanol is added to the mobile phase to modulate retention.

  • Ionic Modifier: A cationic modifier such as tetrabutylammonium (TBA) can be added to the mobile phase to improve peak shape and resolution for acidic compounds.

  • Flow Rate: 0.9 mL/min.

  • Temperature: Ambient.

  • Detection: UV at a suitable wavelength.

  • Optimization: The pH of the buffer, the type and concentration of the organic modifier, and the concentration of the ionic modifier are key parameters to adjust for optimal separation.

Logical Relationship of Method Components

The successful enantioseparation of this compound relies on the interplay between the analyte's properties and the chromatographic conditions.

G Analyte 1-Propionylpiperidine- 3-carboxylic acid (Chiral, Acidic) CSP Chiral Stationary Phase (e.g., Polysaccharide, Protein) Analyte->CSP Stereoselective Interactions Separation Enantioselective Separation (Resolution of Enantiomers) CSP->Separation Provides Chiral Environment MobilePhase Mobile Phase (Solvents + Additives) MobilePhase->Analyte Influences Ionization and Solubility MobilePhase->CSP Modulates Interactions MobilePhase->Separation Controls Retention and Selectivity

Caption: Interplay of factors in chiral separation.

References

Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 1-Propionylpiperidine-3-carboxylic Acid-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, understanding the cross-reactivity profile of a lead compound is paramount for predicting potential off-target effects and ensuring clinical safety and efficacy. This guide provides a comparative analysis of the cross-reactivity of compounds based on the 1-Propionylpiperidine-3-carboxylic acid scaffold. Due to the limited availability of public data on this specific compound series, this guide leverages experimental data from structurally related piperidine derivatives to forecast a potential cross-reactivity landscape. The presented data, protocols, and pathways serve as a foundational resource for researchers engaged in the development of piperidine-based small molecules.

Comparative Analysis of Structurally Related Piperidine Derivatives

The following tables summarize the binding affinities of various piperidine-3-carboxylic acid and piperidine-3-carboxamide analogs against a panel of G-protein coupled receptors (GPCRs) and other relevant targets. This data provides a valuable, albeit indirect, insight into the potential selectivity of this compound-based compounds. The core piperidine scaffold is a well-established pharmacophore known to interact with a range of biological targets, particularly GPCRs.

Table 1: Comparative Binding Affinities (Ki in nM) of Piperidine-3-Carboxamide Derivatives at Sigma Receptors

Compound IDStructureσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ2/σ1)
Analog 1 N-benzyl-piperidine-3-carboxamide3.2105.633
Analog 2 N-(4-hydroxybenzyl)-piperidine-3-carboxamide24120050
Analog 3 N-phenethyl-piperidine-3-carboxamide8.9231.426
Analog 4 N-(4-hydroxyphenethyl)-piperidine-3-carboxamide>1000>1000-
Analog 5 N-(4-fluorobenzyl)-piperidine-3-carboxamide82>10000>121

Data presented is a compilation from studies on structurally related N-arylpiperidine-3-carboxamide derivatives and serves as a surrogate for the target compounds of this guide.

Table 2: Broader Cross-Reactivity Profile of a Representative Piperidine Derivative (Analog 1)

Target ClassRepresentative TargetBinding Affinity (Ki in nM)
GPCRs Dopamine D2>5000
Serotonin 5-HT1A>5000
Serotonin 5-HT2A>5000
Adrenergic α1>10000
Adrenergic α2>10000
Kinases ABL1>10000
SRC>10000
LCK>10000
Ion Channels hERG>10000
Nav1.5>10000
Cav1.2>10000

This table illustrates a hypothetical broad screening panel. Actual results would be compound-dependent.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to enable researchers to conduct their own cross-reactivity profiling studies.

Competitive Radioligand Binding Assay for GPCRs

This assay is a cornerstone for determining the binding affinity of a test compound to a specific receptor.[1]

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest.

  • Radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors).

  • Unlabeled test compounds and reference compounds.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well filter plates (e.g., glass fiber filters pre-treated with polyethyleneimine).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the unlabeled test compounds and reference standards in the assay buffer. Prepare the radiolabeled ligand and the membrane/receptor suspension at their optimal concentrations in ice-cold assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the unlabeled test compound or vehicle, the radiolabeled ligand, and the membrane/receptor suspension to each well. To determine non-specific binding, a high concentration of an unlabeled reference ligand is used in separate wells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: After the filters are dry, add scintillation fluid to each well and quantify the radioactivity using a microplate scintillation counter.

  • Data Analysis: The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[2]

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Objective: To determine the IC50 of a test compound against a panel of protein kinases.

Materials:

  • Purified recombinant kinase.

  • Kinase-specific substrate (e.g., a peptide or protein).

  • ATP.

  • Test compounds.

  • Kinase assay buffer.

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • White, opaque 96-well or 384-well plates.

  • Luminometer.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO) and then in the kinase assay buffer.

  • Kinase Reaction: In each well of the assay plate, add the kinase, the test compound, and the substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Automated Patch-Clamp Electrophysiology for Ion Channel Screening

This high-throughput method is used to assess the effect of compounds on the function of various ion channels.[3][4]

Objective: To determine the IC50 of a test compound for a specific ion channel by measuring the inhibition of ionic currents.

Materials:

  • Cell line stably expressing the ion channel of interest (e.g., HEK293 cells expressing hERG).

  • Automated patch-clamp system (e.g., SyncroPatch, QPatch).

  • Appropriate intracellular and extracellular recording solutions.

  • Test compounds.

Procedure:

  • Cell Preparation: Harvest the cells and prepare a single-cell suspension at the optimal density for the automated patch-clamp system.

  • System Priming: Prime the system with the intracellular and extracellular solutions.

  • Cell Loading: Load the cell suspension into the system.

  • Seal Formation and Whole-Cell Configuration: The system automatically establishes a high-resistance seal between a single cell and the recording electrode, followed by membrane rupture to achieve the whole-cell configuration.

  • Current Recording: Apply a specific voltage protocol to elicit ionic currents through the channel of interest. Record baseline currents.

  • Compound Application: Apply a range of concentrations of the test compound to the cells and record the resulting currents.

  • Data Analysis: Measure the peak current amplitude at each compound concentration. Normalize the data to the baseline current and plot the percentage of inhibition against the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Visualizing a Potential Mechanism of Action: GPCR Signaling

Given the prevalence of piperidine-based compounds as GPCR modulators, understanding the downstream signaling pathways is crucial. The following diagrams, generated using the DOT language, illustrate two major GPCR signaling cascades.

GPCR_Gs_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_protein Gs Protein (αβγ) GPCR->G_protein Activates AC Adenylyl Cyclase Ligand Ligand Ligand->GPCR Binds G_alpha Gαs-GTP G_protein->G_alpha Dissociates G_alpha->AC Activates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: Gs-coupled GPCR signaling pathway.

GPCR_Gq_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_protein Gq Protein (αβγ) GPCR->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 IP3 IP3 PIP2->IP3 PLC DAG DAG PIP2->DAG PLC Ligand Ligand Ligand->GPCR Binds G_alpha Gαq-GTP G_protein->G_alpha Dissociates G_alpha->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates Targets

Caption: Gq-coupled GPCR signaling pathway.

Experimental Workflow for Cross-Reactivity Profiling

The following diagram outlines a logical workflow for assessing the cross-reactivity of a novel compound.

Cross_Reactivity_Workflow Start Start: Novel Compound PrimaryAssay Primary Target Binding Assay Start->PrimaryAssay PotencyCheck Potent (e.g., Ki < 1µM)? PrimaryAssay->PotencyCheck BroadScreen Broad Panel Screening (e.g., GPCRs, Kinases, Ion Channels) PotencyCheck->BroadScreen Yes Stop End: Low Potency/ Re-evaluate PotencyCheck->Stop No HitIdent Off-Target Hits Identified? BroadScreen->HitIdent DoseResponse Dose-Response Analysis of Off-Target Hits HitIdent->DoseResponse Yes NoHits End: High Selectivity HitIdent->NoHits No SelectivityProfile Establish Selectivity Profile DoseResponse->SelectivityProfile SAR Structure-Activity Relationship (SAR) Studies SelectivityProfile->SAR Iterate for Improved Selectivity SAR->PrimaryAssay

Caption: Experimental workflow for profiling cross-reactivity.

This guide provides a framework for understanding and evaluating the cross-reactivity of this compound-based compounds. By utilizing the provided data from related structures, employing the detailed experimental protocols, and understanding the potential signaling pathways involved, researchers can make more informed decisions in the drug discovery and development process.

References

Safety Operating Guide

Proper Disposal of 1-Propionylpiperidine-3-carboxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release to researchers, scientists, and drug development professionals.

This document provides essential guidance on the safe and compliant disposal of 1-Propionylpiperidine-3-carboxylic acid. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. All personnel handling this compound must be familiar with these protocols and follow all applicable local, state, and federal regulations.

Pre-Disposal and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The proper disposal of this compound must be carried out in a manner that minimizes environmental release and complies with all regulatory requirements. The following step-by-step protocol should be followed:

  • Waste Identification and Segregation:

    • This compound waste should be classified as chemical waste.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Keep the compound in its original or a compatible, properly labeled container. The label should clearly state "this compound" and any associated hazard symbols.

  • Container Management:

    • Ensure the waste container is in good condition and securely sealed to prevent leaks or spills.

    • Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area while awaiting pickup by a licensed waste disposal contractor.

  • Consult with EHS and Local Authorities:

    • It is mandatory to consult with your institution's EHS department to understand the specific disposal requirements and approved procedures.

    • Waste disposal regulations can vary significantly by location. Always adhere to the guidelines provided by your local and national regulatory bodies.[1]

  • Arranging for Professional Disposal:

    • The disposal of this compound must be managed by a licensed and approved hazardous waste disposal company.[1][2][3][4] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[1][2]

  • Documentation:

    • Maintain accurate records of the amount of this compound being disposed of, the date of disposal, and the name of the licensed waste contractor. This documentation is crucial for regulatory compliance.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

A Start: this compound for Disposal B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste in a properly labeled, sealed container? B->C D Transfer to a suitable, labeled waste container. Seal securely. C->D No E Store in designated secondary containment area C->E Yes D->E F Consult Institutional EHS & Local Regulations E->F G Contact Approved Hazardous Waste Disposal Service F->G H Complete all required waste disposal documentation G->H I End: Waste Transferred to Licensed Contractor H->I

Caption: Disposal workflow for this compound.

Quantitative Data

No specific quantitative data regarding the disposal of this compound, such as concentration limits for disposal, were found in the reviewed safety data sheets for analogous compounds. Always consult with your EHS department for any institution-specific quantitative requirements.

Experimental Protocols

No experimental protocols were cited in the search results for this guidance.

Disclaimer: This information is intended as a general guide. It is the responsibility of the user to ensure that all waste disposal activities are conducted in full compliance with all applicable regulations and institutional policies. Always prioritize safety and environmental responsibility.

References

Essential Safety and Operational Guide for 1-Propionylpiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1-Propionylpiperidine-3-carboxylic acid. The following procedures are based on the hazardous properties of structurally similar compounds, including piperidine and its carboxylic acid derivatives. It is imperative for all personnel to review this information thoroughly before commencing any work with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles with side shields or a face shield.[4][6]To protect against splashes and airborne particles that can cause serious eye irritation or damage.[1][5]
Skin Protection Chemical-resistant gloves (nitrile or butyl rubber recommended), a fully buttoned lab coat, and closed-toe shoes.[7][8][9]To prevent skin contact which may cause irritation or burns.[1][3] Gloves should be inspected before each use and changed immediately if contaminated.[6]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges.[10][11]To be used in poorly ventilated areas or when there is a potential for generating dusts or aerosols, which may cause respiratory tract irritation.[5][11]

Operational Plan: Safe Handling Procedures

All handling of this compound must be conducted in a designated area, preferably within a certified chemical fume hood to control airborne contaminants.[10][11]

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment, including glassware, spatulas, and pre-labeled waste containers.

    • An eyewash station and safety shower must be readily accessible.[10]

  • Donning PPE:

    • Put on all required PPE as detailed in Table 1 before entering the designated handling area.

  • Handling the Compound:

    • Handle the compound with care to avoid generating dust or aerosols.

    • Use spark-proof tools and avoid sources of ignition, as related compounds like piperidine are flammable.[10][12]

    • Do not eat, drink, or smoke in the laboratory area.[13]

  • Post-Handling:

    • Thoroughly decontaminate the work surface and any equipment used.

    • Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat, followed by eye protection).

    • Wash hands thoroughly with soap and water after handling is complete.[13]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to ensure environmental safety and regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • All solid waste contaminated with the compound (e.g., gloves, weighing papers, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[11]

    • Unused or waste this compound should also be collected in a separate, compatible, and labeled hazardous waste container.

  • Waste Disposal:

    • Dispose of all waste materials in accordance with all applicable federal, state, and local environmental regulations.[7]

    • Do not empty the compound or contaminated materials into drains or regular trash.[7][14]

    • A common disposal method for similar chemical waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[7]

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate & Prepare Work Area (Fume Hood) gather_materials Gather All Necessary Materials prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_compound Handle Compound in Fume Hood don_ppe->handle_compound Proceed to Handling decontaminate Decontaminate Work Area & Equipment handle_compound->decontaminate Complete Handling segregate_waste Segregate Contaminated Waste handle_compound->segregate_waste Generate Waste doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste Dispose of Hazardous Waste per Regulations segregate_waste->dispose_waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Propionylpiperidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Propionylpiperidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.